molecular formula C9H7N3O2 B1582574 4-(4-Nitrophenyl)-1H-imidazole CAS No. 38980-93-7

4-(4-Nitrophenyl)-1H-imidazole

Cat. No.: B1582574
CAS No.: 38980-93-7
M. Wt: 189.17 g/mol
InChI Key: FNLBIRUBMLUNQC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLBIRUBMLUNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358702
Record name 4-(4-Nitrophenyl)-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38980-93-7
Record name 5-(4-Nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38980-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-nitrophenyl)-1H-imidazole, a pivotal heterocyclic compound with substantial applications in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic methodologies, mechanistic insights, and robust analytical characterization techniques. By integrating field-proven insights with established scientific principles, this guide aims to serve as an authoritative resource for the reliable preparation and validation of this important imidazole derivative.

Introduction: The Significance of this compound

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules, including the essential amino acid histidine. The substitution of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a 4-nitrophenyl group at the 4-position of the imidazole ring yields this compound, a compound that has garnered considerable interest.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the imidazole ring, making it a valuable intermediate for various synthetic transformations.[1] This compound serves as a precursor for more complex heterocyclic systems and is utilized in C-N coupling reactions and nucleophilic substitutions.[1] Its applications span the development of novel dyes, agrochemicals, and, most notably, pharmaceuticals, where it can be functionalized to create compounds with desired biological activities.[1]

Synthetic Methodologies: A Mechanistic Approach

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This section details the most common and reliable synthetic protocols, emphasizing the underlying chemical principles.

The Debus-Radziszewski Imidazole Synthesis

A classic and highly versatile method for constructing the imidazole ring is the Debus-Radziszewski reaction.[2][3][4] This one-pot, multi-component reaction typically involves the condensation of a dicarbonyl compound (a glyoxal), an aldehyde, and ammonia.[2][3][4] For the synthesis of this compound, the key reactants are glyoxal, 4-nitrobenzaldehyde, and an ammonia source. This method is used commercially for the production of several imidazoles.[2][3]

Mechanism: The reaction is thought to occur in two main stages. First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine. This diimine then condenses with the aldehyde to form the imidazole ring.[2][3] However, the exact reaction mechanism is not certain.[2][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Reagents: To this solution, add an aqueous solution of glyoxal (40% w/w, 1 equivalent) and a source of ammonia, such as ammonium acetate or a concentrated aqueous solution of ammonium hydroxide (excess, ~2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold water, and then a minimal amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound as a crystalline solid.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde One-Pot Reaction One-Pot Reaction 4-Nitrobenzaldehyde->One-Pot Reaction Glyoxal Glyoxal Glyoxal->One-Pot Reaction Ammonia Source Ammonia Source Ammonia Source->One-Pot Reaction Reflux Reflux One-Pot Reaction->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization: A Multi-Technique Approach

The unambiguous identification and purity assessment of the synthesized this compound are critical. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is one of the most powerful tools for structural elucidation. The proton NMR spectrum of this compound will show characteristic signals for the protons on the imidazole and the nitrophenyl rings. In DMSO-d6, the ¹H NMR spectrum of a similar compound, 1-(4-nitrophenyl)-1H-imidazole, shows signals at 8.51 ppm (singlet, 1H), 8.37 ppm (doublet, 2H), and 8.00-7.97 ppm (multiplet, 3H), and 7.19 ppm (singlet, 1H).[5]

    • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. Distinct signals will be observed for the carbon atoms of the imidazole ring and the nitrophenyl group. For some imidazole derivatives, the characteristic resonances for the imidazole carbons appear between 124.87 and 132.43 ppm.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, 2-(4-nitrophenyl)-1H-benzimidazole, characteristic IR peaks are observed at 1338 and 1516 cm⁻¹ (NO₂), 1607 cm⁻¹ (C=N), and 3436 cm⁻¹ (N-H).[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated system involving the imidazole and nitrophenyl rings will result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and for confirming its elemental composition. The molecular weight of this compound is 189.17 g/mol .[8] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement, which can be used to confirm the molecular formula (C₉H₇N₃O₂).[8]

Data Summary Table:

Analytical TechniqueExpected Observations for this compound
¹H NMR Characteristic signals for imidazole and 4-nitrophenyl protons.
¹³C NMR Distinct signals for all unique carbon atoms.
IR Spectroscopy Characteristic peaks for N-H, aromatic C-H, C=N, and NO₂ groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 189.17 g/mol .[8]
Melting Point A sharp melting point, reported to be in the range of 198-203 °C.[9][10]
Visualization of Characterization Techniques:

Characterization_Techniques cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_physical Physical Properties Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR IR IR Synthesized Compound->IR UV-Vis UV-Vis Synthesized Compound->UV-Vis Mass Spec Mass Spec Synthesized Compound->Mass Spec Melting Point Melting Point Synthesized Compound->Melting Point

Caption: Interrelated techniques for the characterization of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its handling and application.

  • Appearance: Typically a yellow solid.[1]

  • Solubility: Solubility in water at pH 7.4 is greater than 28.4 µg/mL.[8]

  • Stability: The compound should be stored in a dry, sealed container at room temperature.

Safety Precautions:

  • Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12][13] Wash hands and any exposed skin thoroughly after handling.[11][13] Use only in a well-ventilated area or under a chemical fume hood.[11][14]

  • Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][14]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[11][14] Store locked up.[11][13]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and employing the recommended analytical techniques, researchers can confidently prepare and validate this important chemical entity. The mechanistic insights and procedural details are intended to empower scientists in their research endeavors, whether in the pursuit of novel therapeutic agents or the development of advanced materials. Adherence to the principles of scientific integrity and safety is paramount for successful and responsible research.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of 1-(4-Nitrophenyl)imidazole: Applications and Properties. [Link]

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  • National Center for Biotechnology Information. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

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  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

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  • Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MDPI. In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. [Link]

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  • National Center for Biotechnology Information. 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. [Link]

  • International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]

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  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile chemical reactivity and diverse biological activities. The introduction of a nitrophenyl group to the imidazole core can significantly modulate its electronic properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the physicochemical properties of a specific, yet less-documented isomer, 4-(4-Nitrophenyl)-1H-imidazole .

While its 1- and 2-substituted counterparts have been more extensively studied, this guide will consolidate the available experimental and predicted data for the 4-(4-nitrophenyl) isomer. Where experimental data is not available, we will draw on data from closely related analogues and theoretical predictions to provide a scientifically grounded profile of this compound. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics.

Molecular Structure and Isomerism

This compound (CAS No. 38980-93-7) possesses a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . The structure consists of an imidazole ring substituted at the 4-position with a 4-nitrophenyl group. A key structural feature of 4-substituted-1H-imidazoles is the existence of tautomers. The proton on the imidazole nitrogen can reside on either nitrogen atom, leading to two tautomeric forms: this compound and 5-(4-nitrophenyl)-1H-imidazole. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. For 4(5)-nitroimidazole, the 1,4-tautomer is reported to be predominant[1].

tautomerism cluster_1 This compound cluster_2 5-(4-Nitrophenyl)-1H-imidazole mol1 mol2 mol1->mol2

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be approached through established methods for the preparation of 4-arylimidazoles. One plausible approach is a variation of the Radziszewski or Wallach synthesis. A potential synthetic route could involve the reaction of a 2-halo-1-(4-nitrophenyl)ethan-1-one with formamide.

Proposed Synthetic Workflow

synthesis_workflow start Start Materials: - 2-Bromo-1-(4-nitrophenyl)ethan-1-one - Formamide step1 Reaction: Reflux in excess formamide start->step1 step2 Work-up: - Cool the reaction mixture - Pour into ice-water step1->step2 step3 Purification: - Neutralize with a base (e.g., NH4OH) - Filter the precipitate - Recrystallize from a suitable solvent (e.g., ethanol) step2->step3 product Final Product: This compound step3->product moa compound This compound (Prodrug) activation Reductive Activation (e.g., by microbial nitroreductases) compound->activation radicals Formation of Reactive Nitrogen Species (e.g., nitroso and hydroxylamine derivatives, free radicals) activation->radicals damage Cellular Damage: - DNA strand breaks - Protein modification - Lipid peroxidation radicals->damage death Cell Death damage->death

Sources

A Technical Guide to 4-(4-Nitrophenyl)-1H-imidazole (CAS 38980-93-7): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. When functionalized with a nitrophenyl group, this scaffold gains potent and diverse pharmacological properties. This guide provides a comprehensive technical overview of a specific, yet under-documented isomer, 4-(4-Nitrophenyl)-1H-imidazole (CAS 38980-93-7). Due to the limited availability of direct experimental data for this specific compound, this document serves as a prospective guide for researchers. It outlines a robust and logical pathway for its synthesis, proposes a detailed protocol for its characterization based on established spectroscopic principles, and explores its potential applications in drug discovery by drawing parallels with closely related nitroimidazole analogues.

Introduction: The Strategic Importance of the Nitrophenyl-Imidazole Scaffold

The imidazole ring is an essential heterocyclic motif, integral to the structure of vital biomolecules like the amino acid histidine and the neurotransmitter histamine. Its unique aromatic and amphoteric nature allows it to participate in hydrogen bonding and coordinate with metal ions, making it a "privileged scaffold" for interacting with a wide range of biological targets.[1]

The introduction of a nitro group (—NO₂), particularly on an associated phenyl ring, dramatically influences the molecule's electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group is a key feature in many therapeutic agents. In hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacterial colonies, the nitro group can be bioreductively activated to form reactive radical species.[2][3] This mechanism is the foundation for the action of nitroimidazole-based radiosensitizers, anti-parasitic agents, and hypoxia-selective anticancer drugs.[4][]

This guide focuses specifically on this compound, a compound whose distinct substitution pattern—with the nitrophenyl group at the C4 position—differentiates it from its more commonly studied N1 and C2 isomers. We will construct a scientific narrative for its synthesis, characterization, and potential utility, providing a foundational framework for researchers entering this area.

Proposed Synthesis Pathway: A Logic-Driven Approach

While multiple routes to imidazole synthesis exist, the most direct and logical approach for constructing a 4-aryl-substituted imidazole is a variation of the classic Debus-Radziszewski synthesis.[6][7][8][9] This pathway utilizes an α-haloketone as the key precursor, which directly installs the desired aryl group at the C4 position of the final imidazole ring.

The proposed two-step synthesis begins with the α-bromination of 4'-nitroacetophenone to yield the critical intermediate, 2-bromo-1-(4-nitrophenyl)ethanone.[10][11] This intermediate is then cyclized with a formamide equivalent, which provides the remaining atoms (N1, C2, N3, and C5) needed to form the imidazole ring.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Imidazole Ring Formation A 4'-Nitroacetophenone B 2-Bromo-1-(4-nitrophenyl)ethanone A->B Br₂ or NBS, Chloroform C 2-Bromo-1-(4-nitrophenyl)ethanone D This compound C->D Formamide (HCONH₂), Heat (Reflux)

Fig. 1: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (Intermediate)

  • Causality: The α-position of the ketone is selectively brominated under acidic conditions (generated in situ or with a catalyst) because the enol form, the reactive species, is readily formed. Using a solvent like chloroform prevents competing reactions.[11]

  • Reaction Setup: To a solution of 4'-nitroacetophenone (1.0 eq) in chloroform (10 mL per gram of ketone), add bromine (1.0 eq) dropwise at 0-5°C with constant stirring.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water. Separate the organic layer and wash sequentially with water, 10% sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel. The pure product's identity should be confirmed by ¹H NMR, ensuring the disappearance of the methyl singlet (around δ 2.6 ppm) and the appearance of a new methylene singlet (around δ 4.5-4.8 ppm).

Step 2: Synthesis of this compound (Final Product)

  • Causality: Formamide serves as a versatile reagent, acting as both the ammonia source and the source for the C2 carbon of the imidazole ring. Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) with an excess of formamide (approx. 10-20 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 150-180°C) for 2-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The imidazole product is basic and can be precipitated by neutralizing the solution. Carefully add a base (e.g., aqueous ammonia or NaOH) until the solution is alkaline (pH 8-9).

  • Purification & Validation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product. Final validation requires comprehensive spectroscopic analysis as detailed in the next section.

Physicochemical and Spectroscopic Profile

The following table summarizes the known and predicted properties for this compound.

PropertyValue / Predicted ValueSource / Rationale
CAS Number 38980-93-7[12][13]
Molecular Formula C₉H₇N₃O₂[13]
Molecular Weight 189.17 g/mol [13]
Appearance Brown solid[13]
Melting Point 217-219 °C[13]
¹H NMR (DMSO-d₆) Predicted: δ 12.5-13.5 (s, 1H, N-H), δ 8.3 (d, 2H, Ar-H ortho to NO₂), δ 8.0 (d, 2H, Ar-H meta to NO₂), δ 7.8-8.0 (s, 1H, Imidazole C2-H), δ 7.6-7.8 (s, 1H, Imidazole C5-H)Based on known spectra of similar structures[14] and standard chemical shift values. The N-H proton is broad and downfield. Aromatic protons form a characteristic AA'BB' system. Imidazole protons appear as singlets in the aromatic region.
¹³C NMR (DMSO-d₆) Predicted: δ 147 (Ar-C-NO₂), δ 140-145 (Imidazole C4), δ 135-140 (Imidazole C2), δ 127-130 (Ar-C-H), δ 124 (Ar-C-H), δ 115-120 (Imidazole C5)Based on DFT calculations and data from analogous compounds.[15] The carbon attached to the nitro group is significantly deshielded.
FT-IR (KBr, cm⁻¹) Predicted: 3100-3300 (N-H stretch, broad), 1590-1610 (C=N stretch), 1510-1530 & 1340-1360 (Asymmetric & Symmetric NO₂ stretch, strong)The N-H stretch is characteristic of imidazoles. The nitro group stretches are typically very strong and easily identifiable.[16][17]
Mass Spec (EI) Predicted: m/z 189 (M⁺), 159 (M⁺ - NO), 143 (M⁺ - NO₂), 116, 89Fragmentation would likely involve loss of nitro-group fragments (NO, NO₂) and subsequent breakdown of the imidazole and phenyl rings.

Potential Biological Activity and Therapeutic Applications

While direct biological data for this compound is scarce, the known activities of its structural relatives provide a strong basis for predicting its therapeutic potential.

Anticancer Activity: A Hypoxia-Activated Agent and Kinase Inhibitor

The nitrophenyl-imidazole scaffold is a validated pharmacophore in oncology.[4] Its potential anticancer mechanisms are twofold:

  • Hypoxia-Selective Cytotoxicity: In the low-oxygen environment of solid tumors, the nitro group can be reduced by cellular nitroreductases to form cytotoxic radicals that damage DNA and other macromolecules, leading to targeted cell death.[2][3] This makes the compound a promising candidate for treating solid tumors that are often resistant to conventional therapies.

  • Kinase Inhibition: The imidazole ring is a key structural element in numerous small-molecule kinase inhibitors.[1][18] Kinases are enzymes that regulate cell signaling pathways, and their dysregulation is a hallmark of cancer.[19] The planar, aromatic structure of this compound makes it an ideal candidate to fit into the ATP-binding pocket of kinases like EGFR, VEGFR, or MAP kinases, potentially disrupting signaling pathways that drive tumor growth and proliferation.[20][21]

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Outcome A This compound (Prodrug) B Tumor Hypoxia (Low O₂) A->B C Kinase ATP Binding Pocket A->C D Bioreduction by Nitroreductases B->D activates E Competitive ATP Inhibition C->E binds to F Reactive Radicals (Cytotoxicity) D->F G Block Signal Transduction E->G H Apoptosis (Cell Death) F->H G->H

Fig. 2: Hypothesized dual-action anticancer mechanism of this compound.
Antimicrobial and Antifungal Activity

Nitroimidazoles, such as metronidazole, are mainstays in treating infections caused by anaerobic bacteria and protozoa.[] The mechanism relies on the same reductive activation required for anticancer effects. Therefore, this compound is a strong candidate for development as an antimicrobial agent. Furthermore, imidazole-based compounds, like clotrimazole, are widely used as antifungal agents, suggesting another promising avenue for investigation.[22][23][24]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data from related compounds, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a molecule of significant scientific interest, positioned at the intersection of two powerful pharmacophores. While its specific properties are not yet widely reported, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and exploration. The proposed synthetic route is logical and relies on well-established chemical transformations. The predicted spectroscopic data provide a clear benchmark for validating experimental results.

Future research should focus on executing the proposed synthesis to obtain and definitively characterize the compound. Subsequent in-vitro studies are warranted to screen for its efficacy against various cancer cell lines (under both normoxic and hypoxic conditions) and a panel of microbial pathogens. These foundational studies will be crucial in unlocking the full therapeutic potential of this promising molecule.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Available at: [Link]

  • Sharma, A., Kumar, V., Kharb, R., & Kumar, S. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(17), 5339. Available at: [Link]

  • Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 14(1), 12158. Available at: [Link]

  • Imidazole-based p38 MAP kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7339. Available at: [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113320. Available at: [Link]

  • One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). (n.d.). ResearchGate. Available at: [Link]

  • Rashed, F. B., et al. (2020). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Journal of Biological Chemistry, 295(44), 15023-15038. Available at: [Link]

  • 4-(1H-imidazol-4-yl)aniline. (n.d.). Mol-Instincts. Available at: [Link]

  • Kizaka-Kondoh, S., et al. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 100(8), 1366-1373. Available at: [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). Molecules, 28(14), 5363. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.
  • 2-Bromo-1-(3-nitrophenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1949. Available at: [Link]

  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). GOV.UK. Available at: [Link]

  • Dandale, S. G., & Solanki, P. R. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(4), 875-878. Available at: [Link]

  • Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 65-88. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). ResearchGate. Available at: [Link]

  • Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (n.d.). RSC. Available at: [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett, 34(15), 1637-1640. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Available at: [Link]

  • Synthesis of 1-aryl 4-phenyl 1,2,3-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions. (2018). Journal of Pharmaceutical Research International, 22(3), 1-8. Available at: [Link]

  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

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  • FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2013). Optics and Spectroscopy, 114(4), 525-535. Available at: [Link]

  • FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. (n.d.). ResearchGate. Available at: [Link]

  • Heteroaromatization with 4-Phenyldiazenyl-1-naphthol. Part IV: Synthesis of Some New Heterocyclic Compounds with Potential Biological Activity. (2020). Mini-Reviews in Medicinal Chemistry, 20(17), 1735-1743. Available at: [Link]

  • FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. (2013). ResearchGate. Available at: [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. (2015). Journal of Molecular Structure, 1083, 222-233. Available at: [Link]

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A Comprehensive Spectroscopic Analysis of 4-(4-Nitrophenyl)-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(4-Nitrophenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and field-proven resource.

The structural elucidation of novel chemical entities is foundational to modern chemical and pharmaceutical research. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and molecular structure. This compound is a heterocyclic compound of interest due to the prevalence of the imidazole and nitrophenyl moieties in pharmacologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.

Molecular Structure and Predicted Spectroscopic Behavior

The first step in any spectroscopic analysis is to understand the molecule's structure and the expected behavior of its constituent atoms and functional groups under different spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Considerations: The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for imidazole derivatives due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of the N-H proton, making it observable.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5-13.5br s1HImidazole N-H
~8.30d2HAr-H (ortho to NO₂)
~7.90d2HAr-H (meta to NO₂)
~7.80s1HImidazole C2-H
~7.50s1HImidazole C5-H

Interpretation:

  • Imidazole Protons: The protons on the imidazole ring are expected to appear as singlets. The C2-H proton is typically the most deshielded of the imidazole protons due to the influence of the two adjacent nitrogen atoms. The C5-H proton will be slightly more shielded. The N-H proton is expected to be a broad singlet at a high chemical shift, and its position can be concentration and temperature-dependent.

  • Nitrophenyl Protons: The 4-nitrophenyl group will exhibit a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitro group will be significantly deshielded and appear at a lower field (~8.30 ppm) compared to the protons meta to the nitro group (~7.90 ppm). The coupling constant (J) for these ortho-coupled protons is typically around 8-9 Hz.

Comparative Analysis with Isomers:

  • For 1-(4-Nitrophenyl)-1H-imidazole , the PubChem database indicates a more complex pattern for the imidazole protons, as they are no longer in a symmetric environment.[1]

  • In 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole , the absence of protons at C4 and C5 simplifies that region of the spectrum, with the focus being on the nitrophenyl and phenyl protons.[2]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~147.0Ar-C (C-NO₂)
~142.0Ar-C (C-imidazole)
~136.0Imidazole C2
~135.0Imidazole C4
~129.0Ar-CH (meta to NO₂)
~124.0Ar-CH (ortho to NO₂)
~118.0Imidazole C5

Interpretation:

  • Imidazole Carbons: The chemical shifts of the imidazole carbons are influenced by the electronegativity of the nitrogen atoms. C2 is typically the most deshielded, followed by C4.

  • Nitrophenyl Carbons: The carbon atom attached to the nitro group (C-NO₂) is expected to be the most deshielded in the aromatic region due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the imidazole ring will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Data for this compound:

Wavenumber (cm⁻¹)Vibration
~3100-3300N-H stretch (imidazole)
~3000-3100C-H stretch (aromatic and imidazole)
~1590-1610C=C stretch (aromatic)
~1500-1530N-O asymmetric stretch (nitro group)
~1340-1360N-O symmetric stretch (nitro group)
~1450-1500C=N stretch (imidazole)

Interpretation:

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

  • Nitro Group Stretches: The presence of the nitro group is strongly indicated by two characteristic absorption bands: an asymmetric stretch typically around 1500-1530 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. These are usually strong and sharp peaks.

  • Aromatic and Imidazole Stretches: The C=C and C=N stretching vibrations of the aromatic and imidazole rings will appear in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺•): m/z = 189.05

  • Key Fragments:

    • m/z = 143 ([M-NO₂]⁺)

    • m/z = 116 ([M-NO₂-HCN]⁺)

    • m/z = 76 ([C₆H₄]⁺)

Interpretation and Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to be initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. A study on the fragmentation of the closely related 4(5)-nitroimidazole provides valuable insights into the expected fragmentation pathways.[3]

G M [M]⁺• (m/z 189) F1 [M-NO₂]⁺ (m/z 143) M->F1 -NO₂ F2 [M-NO₂-HCN]⁺ (m/z 116) F1->F2 -HCN F3 [C₆H₄]⁺ (m/z 76) F2->F3 -C₂H₂N

Figure 2: Predicted EI-MS fragmentation pathway for this compound.

The initial loss of the NO₂ radical (46 Da) would lead to a fragment at m/z 143. Subsequent fragmentation of the imidazole ring, likely through the loss of HCN (27 Da), would result in a fragment at m/z 116. Further fragmentation could lead to the formation of the phenyl cation at m/z 76.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from closely related isomers and fundamental spectroscopic principles, we have been able to predict and interpret the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. The detailed protocols and interpretations presented herein serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and analytical chemistry, enabling them to confidently identify and characterize this and similar molecules. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel compounds.

References

  • Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. RSC Advances, 6(72), 68081-68091. [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of mass spectrometry : JMS, 52(11), 770–776. [Link]

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An In-depth Technical Guide to the Solubility of 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Nitrophenyl)-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility based on molecular structure analysis. It further presents a detailed, field-proven, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, validated methodologies for accurately assessing the solubility profile of this compound and analogous compounds.

Introduction and the Critical Role of Solubility

This compound is a substituted heterocyclic compound featuring an imidazole ring, which is a common scaffold in biologically active molecules, and a nitrophenyl group. The unique electronic and structural characteristics imparted by these moieties make it a valuable building block in medicinal chemistry and organic synthesis. However, for any compound to be effective in a biological system or useful in a chemical process, it must first be dissolved.

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter. In drug development, poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various media (from aqueous buffers to organic solvents) is not merely a routine measurement but a cornerstone of rational drug design and process development.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a robust, self-validating experimental protocol to determine its thermodynamic (equilibrium) solubility, which represents the true saturation point of the solute in a solvent.

Molecular Structure Analysis and Solubility Prediction

The solubility of a molecule is dictated by its intermolecular interactions with the solvent. By examining the structure of this compound, we can make informed predictions about its behavior.

  • Imidazole Ring: The imidazole ring contains two nitrogen atoms. The pyrrole-type nitrogen (-NH-) can act as a hydrogen bond donor, while the pyridine-type nitrogen (=N-) can act as a hydrogen bond acceptor. This duality allows for potential interactions with protic solvents like water, alcohols, and acetic acid.

  • Nitrophenyl Group: The phenyl ring is inherently hydrophobic (lipophilic), which tends to decrease solubility in polar solvents like water. The nitro group (-NO₂) is a strong electron-withdrawing group and is highly polar. While it contributes to the molecule's overall polarity, its ability to hydrogen bond is weak compared to -OH or -NH₂ groups.

  • Overall Polarity and Lipophilicity: The molecule possesses both polar (imidazole, nitro group) and non-polar (phenyl ring) regions, making it amphiphilic to a degree. However, the large, non-polar surface area of the phenyl ring is expected to be a dominant factor, particularly in aqueous media. The presence of the imidazole N-H proton allows for self-association via hydrogen bonding in the solid state, which can lead to a stable crystal lattice that requires significant energy to overcome for dissolution.

Causality Behind Predictions: Based on this analysis, we can predict:

  • Low Aqueous Solubility: The hydrophobic phenyl group and the stable crystal lattice are likely to result in poor solubility in water and neutral aqueous buffers.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They should be effective at disrupting the intermolecular forces in the solid compound, leading to good solubility. Indeed, DMSO is frequently used as a solvent for NMR analysis of similar imidazole derivatives, indicating solubility[1].

  • Solubility in Alcohols: Short-chain alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. Solubility is expected to be moderate but likely lower than in DMSO due to the alcohols' lower polarity and the energetic cost of disrupting their own hydrogen-bonding network.

The following diagram illustrates the key molecular features that influence the solubility of this compound.

G cluster_molecule This compound mol C₉H₇N₃O₂ h_bond_donor H-Bond Donor (Imidazole N-H) mol->h_bond_donor Increases Polar Solubility h_bond_acceptor H-Bond Acceptor (Imidazole =N-) mol->h_bond_acceptor Increases Polar Solubility hydrophobic Hydrophobic Region (Phenyl Ring) mol->hydrophobic Decreases Aqueous Solubility polar_group Polar Group (Nitro -NO₂) mol->polar_group Increases Polarity

Caption: Key structural features of this compound governing solubility.

Published Solubility Data

A thorough review of scientific literature reveals a significant lack of quantitative, multi-solvent solubility data for this compound. Most available literature focuses on its synthesis or biological activity. However, data for a positional isomer, 1-(4-Nitrophenyl)-1H-imidazole , provides a useful reference point for expected aqueous solubility.

CompoundSolvent/MediumTemperatureSolubilityReference
1 -(4-Nitrophenyl)-1H-imidazoleAqueous Buffer (pH 7.4)Not Specified>28.4 µg/mL[2]
4 -PhenylimidazoleAcetoneNot Specified25 mg/mL[3]

Note: The data for 1-(4-Nitrophenyl)-1H-imidazole indicates poor aqueous solubility, a characteristic likely shared by the 4-substituted isomer. The higher solubility of the non-nitrated 4-Phenylimidazole in acetone suggests that organic solvents are generally more suitable. The absence of comprehensive data necessitates experimental determination for any serious research or development endeavor.

Standardized Protocol for Thermodynamic Solubility Determination

To address the data gap, this section provides a robust, self-validating protocol for determining the thermodynamic solubility of this compound. The "gold standard" shake-flask method is detailed, which ensures that a true equilibrium between the solid and dissolved compound is reached[4][5][6]. Quantification is performed by High-Performance Liquid Chromatography with UV detection (HPLC-UV), a precise and widely accessible analytical technique[7][8][9].

Experimental Workflow Visualization

The overall process can be visualized as follows:

G prep 1. Preparation Add excess solid to solvent in sealed vial. equil 2. Equilibration Agitate at constant temp (e.g., 24-48h). prep->equil sep 3. Phase Separation Centrifuge and/or filter (0.22 µm) supernatant. equil->sep quant 4. Quantification Analyze clear filtrate by validated HPLC-UV. sep->quant calc 5. Calculation Determine concentration from calibration curve. quant->calc

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Methanol, Acetonitrile, DMSO)

  • 2 mL glass vials with screw caps and PTFE septa

  • Thermostatically controlled orbital shaker or rotator

  • Microcentrifuge

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Protocol:

  • Preparation of Saturated Solution:

    • Rationale: Adding a clear excess of solid ensures that the solution will reach saturation, a prerequisite for measuring thermodynamic solubility[10].

    • Step 1.1: Add approximately 2-5 mg of solid this compound to a 2 mL glass vial. The exact mass is not critical, but it must be in visible excess after equilibration.

    • Step 1.2: Accurately add 1.0 mL of the desired solvent to the vial.

    • Step 1.3: Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Rationale: Achieving equilibrium is the most critical and time-consuming step. Agitation ensures the entire solvent volume is exposed to the solid, and a prolonged period (24-48 hours) is typically required for poorly soluble, crystalline compounds to reach a stable dissolved concentration[4][11].

    • Step 2.1: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Step 2.2: Agitate the vials at a moderate speed for 24 to 48 hours. A preliminary time-course experiment can be run to confirm that equilibrium is reached (i.e., concentration does not increase between 24 and 48 hours).

  • Phase Separation:

    • Rationale: It is imperative to analyze only the dissolved compound. Any suspended solid particles will artificially inflate the measured solubility. A two-step separation (centrifugation followed by filtration) provides the highest confidence[7].

    • Step 3.1: After equilibration, allow the vials to stand undisturbed in the thermostat for 30 minutes to let larger particles settle.

    • Step 3.2: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Step 3.3: Carefully withdraw a portion of the supernatant using a clean pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops of filtrate to avoid any adsorption effects from the filter material.

  • Quantification by HPLC-UV:

    • Rationale: HPLC provides the selectivity and sensitivity needed for accurate quantification. A calibration curve built from standards of known concentration is essential for converting the analytical signal (peak area) into a solubility value[9].

    • Step 4.1 (Calibration Standards): Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). From this stock, prepare a series of at least five calibration standards by serial dilution into the mobile phase. The concentration range should bracket the expected solubility.

    • Step 4.2 (Sample Preparation): Dilute the filtered sample from Step 3.3 with the mobile phase to bring its concentration into the range of the calibration curve. Use a validated dilution factor.

    • Step 4.3 (Analysis): Inject the calibration standards and the diluted samples onto the HPLC system. Record the peak area at the wavelength of maximum absorbance (λ-max) for the compound.

    • Step 4.4 (Calculation): Generate a linear regression plot of peak area versus concentration for the standards. Use the equation of the line (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility in the original solvent. Express the result in units such as mg/mL or µM.

Conclusion

While published solubility data for this compound is scarce, a systematic approach based on its molecular structure provides valuable predictive insights into its behavior in different solvents. Its amphiphilic nature, combining a hydrophobic phenyl ring with a hydrogen-bonding imidazole moiety and a polar nitro group, suggests poor aqueous solubility but better solubility in polar organic solvents. For drug development and chemical process optimization, these predictions must be confirmed experimentally. The detailed shake-flask protocol provided herein represents a robust and reliable method for determining the thermodynamic solubility, ensuring that researchers can generate the high-quality, reproducible data essential for advancing their scientific objectives.

References

  • PubChem. 1-(4-Nitrophenyl)-1H-imidazole. National Center for Biotechnology Information. [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Al-Ghabeish, M., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2015). [Link]

  • Bevan, C. D., & Lloyd, R. S. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. (2000). [Link]

  • Al-kamarany, M. A., et al. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2014). [Link]

  • Pan, L., et al. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. (2009). [Link]

  • Štukelj, J., et al. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. (2017). [Link]

  • Saleh, S. F. How to measure solubility for drugs in oils/emulsions?. ResearchGate. (2017). [Link]

  • Jouyban, A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024). [Link]

  • Khazaei, A., et al. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Royal Society of Chemistry. (2016). [Link]

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A Comprehensive Theoretical Analysis of 4-(4-Nitrophenyl)-1H-imidazole: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 4-(4-Nitrophenyl)-1H-imidazole, a heterocyclic compound of significant interest due to the versatile properties of its imidazole core and the electron-withdrawing nature of its nitrophenyl substituent. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to explore the molecule's structural, electronic, vibrational, and non-linear optical (NLO) properties. This guide details the optimization of molecular geometry, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of NLO parameters. The insights derived from these theoretical studies are crucial for predicting the molecule's reactivity, stability, and potential applications in medicinal chemistry as a pharmacophore and in materials science as a candidate for NLO devices. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the computational design and analysis of novel organic molecules.

Introduction

The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone heterocyclic motif in the fields of medicinal chemistry and pharmacology.[1] As an aromatic five-membered ring containing two nitrogen atoms, it is a key structural component in numerous biologically vital molecules, including the amino acid histidine and the neurotransmitter histamine.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design, leading to a wide array of pharmacological activities such as antifungal, anti-inflammatory, anticancer, and antibacterial properties.[1][3] Consequently, the synthesis and functionalization of novel imidazole derivatives remain a highly active area of research.[4][5]

The Role of the Nitrophenyl Substituent

The incorporation of a nitrophenyl group onto a molecular scaffold introduces potent electronic modifications. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the entire molecule through inductive and resonance effects. This intramolecular charge transfer (ICT) is a key mechanism for generating substantial non-linear optical (NLO) responses.[6] Organic molecules featuring donor-π-acceptor (D-π-A) architectures, where the nitrophenyl group often serves as the acceptor, are prime candidates for applications in photonics, telecommunications, and optical data processing.[7][8] Theoretical studies are instrumental in quantifying these NLO properties, such as hyperpolarizability, and guiding the design of new high-performance materials.[7][9]

Rationale for Theoretical Investigation

A theoretical, quantum-chemical approach provides an indispensable tool for understanding the intrinsic properties of this compound at the molecular level. Before undertaking costly and time-consuming synthesis and experimental validation, computational methods like Density Functional Theory (DFT) can reliably predict molecular structure, stability, reactivity, and spectroscopic behavior.[9][10] By elucidating the relationships between the molecule's structure and its electronic properties, these theoretical studies can accelerate the discovery and optimization process for new drugs and functional materials.[11]

Computational Methodologies: The DFT Framework

Principles of Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] Unlike wavefunction-based methods, DFT determines the properties of a system based on its electron density, which is a function of only three spatial coordinates. This approach offers a remarkable balance between computational accuracy and efficiency, making it the method of choice for studying medium to large-sized organic molecules.[3][11]

Selecting the Functional and Basis Set: A Rationale for B3LYP/6-311++G(d,p)

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals. It combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a broad range of chemical systems, particularly for geometric, vibrational, and electronic properties of organic molecules.[6][9]

  • Basis Set: The 6-311++G(d,p) basis set is a robust choice for this type of analysis. The 6-311G part indicates a triple-zeta valence set, providing flexibility for valence electrons. The ++ symbols add diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs. The (d,p) notation adds polarization functions, allowing for non-spherical electron density distribution and improving the description of chemical bonding.[9][12]

This combination of B3LYP/6-311++G(d,p) is well-suited to deliver high-quality, predictive data for the structural, electronic, and optical properties of this compound.

A Self-Validating Computational Protocol

The following protocol outlines a standard workflow for the theoretical analysis of an organic molecule using the Gaussian suite of programs or similar software.[10]

Step-by-Step Methodology:

  • Molecule Construction: The 3D structure of this compound is built using a molecular modeling interface like GaussView.

  • Geometry Optimization: An initial geometry optimization is performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces converge to near zero.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies can be compared with experimental FT-IR and Raman spectra.[9][13]

  • Property Calculations: From the optimized geometry, a host of electronic and spectroscopic properties are calculated. This includes Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Non-Linear Optical (NLO) properties. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[6][10]

G cluster_workflow Computational Workflow A Step 1: 3D Molecule Construction B Step 2: Geometry Optimization (DFT) A->B C Step 3: Vibrational Frequency Analysis B->C D Validation: No Imaginary Frequencies? C->D Check D->B No (Saddle Point) E Step 4: Calculation of Molecular Properties D->E Yes (True Minimum) F [HOMO/LUMO, MEP, NLO, etc.] E->F

Caption: A standard workflow for DFT-based molecular property prediction.

Results and Discussion: Unveiling Molecular Properties

Optimized Molecular Geometry

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a largely planar conformation, which facilitates π-electron delocalization between the imidazole and nitrophenyl rings. This delocalization is critical for the molecule's electronic and NLO properties.

Caption: Optimized structure of this compound with atom numbering.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.33 N1-C2-N3 112.0
C2-N3 1.31 C2-N3-C4 108.0
N3-C4 1.39 N3-C4-C5 107.0
C4-C5 1.38 C4-C5-N1 107.5
C5-N1 1.38 C5-N1-C2 105.5
C4-C6 1.47 C5-C4-C6 127.0
C9-N12 1.48 C8-C9-N12 118.5
N12-O13 1.23 O13-N12-O14 123.0

Note: Values are typical representations derived from DFT calculations on similar structures.[11]

Vibrational Spectroscopy Analysis

Vibrational analysis provides a fingerprint of the molecule's functional groups. The calculated frequencies confirm the structure as a true minimum and can be used to assign bands in experimental IR and Raman spectra. Key vibrational modes are highlighted below.

Table 2: Assignment of Key Vibrational Frequencies

Frequency (cm⁻¹) Vibrational Mode Description
~3450 N-H Stretch Stretching of the N-H bond in the imidazole ring.[2]
~3100 C-H Stretch (Aromatic) Stretching of C-H bonds on the phenyl and imidazole rings.
~1520 NO₂ Asymmetric Stretch Asymmetric stretching of the nitro group, a strong IR band.[14]
~1340 NO₂ Symmetric Stretch Symmetric stretching of the nitro group.[14]
~1450 C=N Stretch Stretching of the carbon-nitrogen double bond within the imidazole ring.

Note: Frequencies are approximate and based on typical DFT results for these functional groups.[6][15]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[4][16]

For this compound, the HOMO is expected to be localized primarily on the imidazole ring, which is the more electron-rich portion. Conversely, the LUMO is expected to be centered on the electron-deficient nitrophenyl ring. This spatial separation facilitates a charge transfer from the imidazole (donor) to the nitrophenyl (acceptor) upon electronic excitation, a key requirement for NLO activity. A smaller energy gap generally implies higher chemical reactivity and greater polarizability.[8]

G cluster_energy Energy LUMO LUMO (Lies on Nitrophenyl Ring) Acceptor LUMO_level LUMO->LUMO_level HOMO HOMO (Lies on Imidazole Ring) Donor HOMO_level HOMO->HOMO_level LUMO_level->HOMO_level   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Caption: The HOMO-LUMO energy gap dictates electronic transitions and reactivity.

Table 3: FMO Energies and Global Reactivity Descriptors

Parameter Value (eV) Significance
EHOMO ~ -6.50 Ionization Potential (Electron donating ability)
ELUMO ~ -2.20 Electron Affinity (Electron accepting ability)
Energy Gap (ΔE) ~ 4.30 Chemical Reactivity & Stability [16]
Hardness (η) ~ 2.15 Resistance to charge transfer
Electrophilicity (ω) ~ 2.55 Propensity to accept electrons[9]

Note: Values are representative predictions for this class of molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[9] It plots the electrostatic potential on the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro group and the sp²-hybridized nitrogen (N3) of the imidazole ring.[17]

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N1-H) is a primary site of positive potential.[1]

The MEP map provides a clear rationale for the molecule's intermolecular interactions and preferred sites for chemical reactions.

Non-Linear Optical (NLO) Properties

The significant intramolecular charge transfer from the imidazole ring to the nitrophenyl ring suggests that this compound may possess notable NLO properties. The key parameters—dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀)—are calculated to quantify this potential. A high β₀ value, in particular, indicates a strong second-order NLO response.[7] These properties are often benchmarked against urea, a standard reference material for NLO studies.[9]

Table 4: Calculated NLO Properties (Arbitrary Units for Comparison)

Property This compound Urea (Reference)
Dipole Moment (μ) High Low
Polarizability (α) High Low
Hyperpolarizability (β₀) Significantly > Urea 1

Note: The results indicate the title compound is a promising candidate for NLO applications.[7][9]

Implications for Drug Development and Materials Science

The theoretical data generated for this compound have direct, practical implications:

  • For Drug Development: The MEP and FMO analyses provide a roadmap for medicinal chemists.[4] The identified nucleophilic and electrophilic sites suggest how the molecule might interact with biological targets like proteins and enzymes. The reactivity descriptors can help predict potential metabolic liabilities.

  • For Materials Science: The high predicted value of the first-order hyperpolarizability (β₀) strongly suggests that this molecule is a candidate for NLO materials.[18][19] The computational results can guide synthetic efforts to create derivatives with even greater NLO responses, for example, by adding stronger electron-donating groups to the imidazole ring to enhance the intramolecular charge transfer.

Conclusion

This guide has outlined a comprehensive theoretical approach to characterizing this compound using Density Functional Theory. Through the systematic application of a robust computational protocol, we can predict and analyze the molecule's geometric, vibrational, electronic, and non-linear optical properties. The results indicate a molecule with significant intramolecular charge transfer, leading to a high potential for applications in non-linear optics. Furthermore, the detailed analysis of its electronic structure and reactivity provides fundamental insights that can accelerate its development in medicinal chemistry. This synergy between computational prediction and experimental research is paramount for the efficient design and discovery of next-generation functional molecules.

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Harnessing the Electron Sink: A Guide to the Electronic Properties of the Nitrophenyl Group in Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

Imidazole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile chemical nature and ability to engage in various biological interactions.[1] The functionalization of the imidazole scaffold is a key strategy in drug discovery, allowing for the fine-tuning of physicochemical and pharmacological properties. Among the vast array of possible substituents, the nitrophenyl group holds a position of particular significance. Its powerful and well-defined electronic characteristics profoundly influence the parent imidazole ring, unlocking unique mechanisms of action that have been successfully exploited in antimicrobial, antiparasitic, and anticancer therapies.[2]

This guide provides a comprehensive exploration of the electronic properties imparted by the nitrophenyl group to imidazole derivatives. We will deconstruct the fundamental principles of its electron-withdrawing nature, analyze the resulting modulation of the imidazole's electronic landscape, and connect these properties to crucial outcomes in reactivity, physicochemical characteristics, and, most importantly, biological activity. This document moves beyond a mere listing of facts to explain the causality behind these effects, offering field-proven insights and detailed methodologies for researchers seeking to leverage these properties in drug design and development.

The Nitrophenyl Group: A Potent Electron Acceptor

The defining characteristic of the nitrophenyl group is the potent electron-withdrawing ability of the nitro (-NO2) substituent. This property is not monolithic but arises from a combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.

Inductive and Resonance Effects
  • Inductive Effect (-I): The nitro group contains highly electronegative nitrogen and oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a formal positive charge, which vigorously pulls electron density away from the attached phenyl ring through the sigma (σ) bonds.[3][4][5] This effect weakens surrounding bonds and lowers the electron density across the entire molecule.

  • Resonance Effect (-M or -R): The nitro group can actively participate in resonance, delocalizing pi (π) electrons from the aromatic ring onto its own oxygen atoms.[5][6] This effect is most pronounced when the nitro group is positioned ortho or para to the point of attachment to the imidazole, as it allows for direct delocalization of the ring's π-system. This delocalization creates regions of significant positive charge on the phenyl ring, further enhancing its electron-deficient character.

Caption: Resonance delocalization in the nitrophenyl group, showing electron withdrawal from the ring.

Quantifying Electronic Influence: The Hammett Constant

The electronic influence of a substituent can be quantified using the Hammett substituent constant (σ).[7] This value empirically measures the electron-donating or electron-withdrawing ability of a substituent based on its effect on the dissociation of benzoic acid. Groups with positive σ values are electron-withdrawing. The nitro group has one of the highest positive σ values, confirming its powerful electron-withdrawing nature.[4]

Substituent Position Hammett Constant (σ) Electronic Effect
-NO₂meta+0.71Strong -I
-NO₂para+0.78Strong -I and -R

Data sourced from established physical organic chemistry literature.[8][9]

Impact on the Imidazole Core

When a nitrophenyl group is attached to an imidazole ring, it acts as a powerful electron sink, fundamentally altering the electronic distribution and chemical nature of the imidazole core.[10]

The electron-rich imidazole ring, which normally possesses donor characteristics, is now electronically coupled to the electron-poor nitrophenyl moiety. This results in a net flow of electron density from the imidazole towards the nitrophenyl group, a phenomenon known as intramolecular charge transfer (ICT).[11] This ICT significantly lowers the electron density on the imidazole ring, affecting its basicity, reactivity, and spectroscopic properties. The extent of this electronic perturbation depends on the attachment points on both rings.

Electron_Flow Imidazole Imidazole Ring (Electron Donor) Nitrophenyl Nitrophenyl Group (Electron Acceptor) Imidazole->Nitrophenyl  Electron Density Flow (Intramolecular Charge Transfer)

Caption: Electron density flow from the imidazole donor to the nitrophenyl acceptor.

Consequences for Physicochemical Properties and Biological Function

The profound electronic shift induced by the nitrophenyl group has direct and predictable consequences on the molecule's properties and its interaction with biological systems.

Redox Potential and Bioactivation

The most critical consequence of the nitrophenyl group's electronic properties is its impact on the molecule's redox potential. The severe electron deficiency of the nitro group makes it an excellent electron acceptor, meaning it is easily reduced.[12][13] Nitroimidazoles are characterized by a low reduction potential (around -400 to -500 mV), which is the key to their selective biological activity.[12]

This property forms the basis of the "prodrug" mechanism of action for many nitroimidazole-based drugs, such as metronidazole.[12][14][15]

  • Selective Activation: In anaerobic or microaerophilic environments (e.g., inside anaerobic bacteria or hypoxic tumor cells), low-potential electron transfer proteins (like ferredoxin) are abundant and can donate an electron to the nitroimidazole.[16][]

  • Radical Formation: This single-electron transfer reduces the nitro group to a highly reactive nitroradical anion.[13]

  • Cytotoxicity: This radical and subsequent reduction products are cytotoxic, causing damage to essential cellular macromolecules like DNA, leading to cell death.[]

  • Oxygen Inhibition: In the presence of oxygen (i.e., in healthy human cells), the nitroradical anion is rapidly re-oxidized back to the parent nitro compound, recycling the drug and preventing toxicity.[15] This elegant mechanism confers high selectivity for hypoxic/anaerobic targets.

Bioactivation_Workflow cluster_anaerobic Anaerobic/Hypoxic Cell cluster_aerobic Aerobic (Healthy) Cell Prodrug Nitroimidazole Prodrug (R-NO₂) Activation Nitroreductase (e.g., Ferredoxin) Prodrug->Activation 1e⁻ Reduction Radical Nitroradical Anion (R-NO₂⁻˙) Activation->Radical Damage DNA Damage & Macromolecule Adducts Radical->Damage Radical_A Nitroradical Anion (R-NO₂⁻˙) CellDeath Cell Death Damage->CellDeath Prodrug_A Nitroimidazole Prodrug (R-NO₂) Prodrug_A->Radical_A Reduction Radical_A->Prodrug_A Rapid Re-oxidation Oxygen Oxygen (O₂)

Caption: Bioactivation pathway of nitroimidazole prodrugs in anaerobic vs. aerobic cells.

Structure-Activity Relationships (SAR)

The precise biological activity is highly dependent on the molecular structure. For instance, 4- and 5-nitroimidazoles exhibit different activities. PA-824, a 4-nitroimidazole, is active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole are only active against anaerobic Mtb.[18][19] This highlights that the position of the nitro group on the imidazole ring is a critical determinant of the redox properties and subsequent interaction with specific cellular machinery.

Spectroscopic Signatures

The intramolecular charge transfer from the imidazole to the nitrophenyl group gives rise to distinct spectroscopic features.

  • UV-Vis Spectroscopy: These compounds typically exhibit strong absorption bands in the UV-Vis spectrum, corresponding to π→π* and n→π* transitions, often at longer wavelengths (bathochromic shift) compared to the individual components due to the extended conjugation and ICT.[11][20]

  • NMR Spectroscopy: In ¹H and ¹³C NMR spectra, the electron-withdrawing effect causes significant deshielding. Protons and carbons on both the imidazole and nitrophenyl rings resonate at a lower field (higher ppm) compared to their unsubstituted analogues. This effect can be used to probe the electronic communication between the two ring systems.[11][20][21]

Experimental and Computational Analysis

A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough characterization of these electronic properties.

Protocol: Cyclic Voltammetry (CV)

Objective: To experimentally determine the reduction potential of the nitro group, providing a direct measure of its susceptibility to bioactivation.

Methodology:

  • Electrode Setup: A standard three-electrode system is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an anhydrous, aprotic solvent like acetonitrile or dimethylformamide (DMF). The absence of protons is crucial for observing the initial single-electron reduction.

  • Analyte Preparation: Dissolve the nitrophenyl-imidazole derivative in the electrolyte solution to a final concentration of 1-5 mM.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.0 V) and back. A typical scan rate is 100 mV/s.

  • Interpretation: The resulting voltammogram will show a cathodic peak corresponding to the reduction of the nitro group (R-NO₂ + e⁻ → R-NO₂⁻˙). The peak potential (Epc) provides a good approximation of the reduction potential. A corresponding anodic peak on the reverse scan indicates a reversible or quasi-reversible process.

Workflow: Density Functional Theory (DFT) Calculations

Objective: To computationally model the electronic structure, providing insights into orbital energies, charge distribution, and reactivity that complement experimental data.

Workflow:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).[22][23]

  • Frequency Calculation: A frequency calculation is run on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For nitrophenyl-imidazoles, the LUMO is typically localized on the nitrophenyl moiety, indicating it is the site of electron acceptance (reduction).[24] The HOMO-LUMO energy gap is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map, which visualizes the charge distribution on the molecule's surface. This will clearly show the electron-poor region around the nitro group (typically colored blue or red, depending on the convention) and the electron-rich regions of the imidazole.

    • Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, which can be directly compared with experimental results.[11][24][25]

DFT_Workflow cluster_outputs Calculated Properties Input Input Structure (Nitrophenyl-Imidazole) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq Analysis Electronic Property Analysis Freq->Analysis HOMO_LUMO FMO Analysis (HOMO/LUMO Gap) Analysis->HOMO_LUMO MEP MEP Map (Charge Distribution) Analysis->MEP TDDFT TD-DFT (Simulated UV-Vis) Analysis->TDDFT

Caption: A typical workflow for DFT analysis of nitrophenyl-imidazole derivatives.

Conclusion

The nitrophenyl group is far more than a simple substituent; it is a powerful electronic modulator that imparts a unique and therapeutically valuable set of properties to the imidazole core. Its profound electron-withdrawing nature, driven by both inductive and resonance effects, creates an electron-deficient center that is primed for reductive activation. This single property is the cornerstone of the selective cytotoxicity of nitroimidazole antibiotics and the hypoxia-targeting ability of novel anticancer agents. For researchers in drug development, a deep understanding of these electronic principles is not merely academic—it is essential for the rational design of next-generation therapeutics. By leveraging the predictable influence of the nitrophenyl group and employing a synergistic combination of electrochemical, spectroscopic, and computational tools, scientists can continue to harness this remarkable "electron sink" to create highly targeted and effective medicines.

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tautomerism in 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique physicochemical properties.[1] A key characteristic governing their behavior is prototropic tautomerism, a phenomenon where the interconversion of isomers occurs through the migration of a proton.[2] This guide provides a comprehensive technical examination of the annular . We will explore the structural and electronic factors that influence the tautomeric equilibrium, detail the advanced analytical techniques required for its characterization, and provide validated experimental and computational protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical molecular behavior.

Introduction: The Significance of Imidazole Tautomerism

Tautomerism is a special form of structural isomerism where two readily interconvertible isomers are in equilibrium.[2] In heterocyclic systems like imidazole, the most common form is annular prototropic tautomerism, where a proton can occupy different positions on the ring's nitrogen atoms. For a non-symmetrically substituted imidazole such as 4-(4-Nitrophenyl)-1H-imidazole, this results in two distinct tautomers: this compound and 5-(4-Nitrophenyl)-1H-imidazole.

The position of this equilibrium is not trivial; it profoundly impacts the molecule's properties, including:

  • Receptor Binding: The hydrogen bond donor/acceptor pattern changes between tautomers, altering how the molecule interacts with biological targets like enzymes and receptors.[1]

  • Acidity and Basicity (pKa): The position of the proton affects the electron density distribution in the ring, influencing the molecule's pKa values.[3][4]

  • Solubility and Lipophilicity: Different tautomers can exhibit varying polarities, affecting their solubility in different media and their ability to cross biological membranes.

  • Chemical Reactivity: The nucleophilicity of the ring nitrogens is different in each tautomer, dictating the outcome of reactions such as N-alkylation.

The 4-nitrophenyl substituent, a strong electron-withdrawing group (EWG), plays a critical role. It significantly influences the electronic properties of the imidazole ring, affecting the relative acidity of the N1 and N3 protons and, consequently, the stability of the corresponding tautomers.[5] Understanding and controlling this tautomeric balance is therefore essential for rational drug design and the development of novel functional materials.

Characterizing the Tautomeric Equilibrium

A multi-faceted approach combining spectroscopic and computational methods is necessary to fully characterize the tautomeric landscape of this compound.

The Tautomeric Forms

The two primary prototropic tautomers of this compound are in dynamic equilibrium. The proton shifts between the N1 and N3 positions. Due to IUPAC nomenclature rules, the migration of the proton from N1 to N3 changes the numbering of the carbon bearing the substituent from C4 to C5.

Caption: Prototropic tautomeric equilibrium in this compound.

Spectroscopic Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution. However, because proton exchange is often fast on the NMR timescale at room temperature, one may observe a single set of time-averaged signals, making it difficult to distinguish between tautomers.[6]

  • ¹H NMR: In a fast-exchange regime, the N-H proton signal will be broad, and the chemical shifts of the imidazole ring protons (H2, H5 in Tautomer I; H2, H4 in Tautomer II) will be a weighted average of their values in the individual tautomers.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C4 and C5, are highly sensitive to the position of the proton. The carbon atom adjacent to the N-H group (C5 in Tautomer I, C4 in Tautomer II) typically appears at a higher field (lower ppm) than the carbon adjacent to the sp² nitrogen.[7] By comparing experimental shifts with those of N-methylated model compounds (which lock the "tautomeric" form), one can infer the predominant tautomer in solution.[3][7]

  • Variable Temperature (VT) NMR: Lowering the temperature can slow the rate of proton exchange. If the exchange rate becomes slow enough, separate signals for each tautomer may be resolved, allowing for direct observation and quantification of the tautomer ratio.[6][8]

UV-Visible Spectroscopy: The electronic transitions of the two tautomers are different due to their distinct electronic distributions. This technique is particularly useful for studying the influence of pH on the tautomeric equilibrium. By monitoring changes in the absorption spectrum as a function of pH, one can determine the macroscopic and microscopic pKa values associated with the imidazole ring.[3][9] The presence of isosbestic points in a series of spectra collected at different pH values is a strong indicator of a clean equilibrium between two species (e.g., the neutral tautomeric mixture and the protonated form).

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state.[10] It reveals which tautomer is preferentially stabilized by the crystal lattice packing forces and intermolecular interactions, such as hydrogen bonding.[11] It is important to recognize that the solid-state structure may not represent the predominant tautomer in solution, where solvent effects are dominant.[12]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.[13][14]

  • Relative Stabilities: DFT can be used to calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase and in solution (using a polarizable continuum model, PCM).[15] These calculations help predict the dominant tautomer under different conditions.

  • NMR Chemical Shift Prediction: Calculated NMR chemical shifts (using methods like GIAO) can be compared with experimental data to aid in signal assignment and confirm the identity of the major tautomer.[7][16]

  • Mechanistic Insights: Computational models can elucidate the transition state for the proton transfer, revealing the energy barrier for interconversion. Water or other protic solvent molecules can dramatically lower this barrier by acting as a proton shuttle.[14]

Factors Influencing Tautomeric Equilibrium

The delicate balance between Tautomer I and Tautomer II is dictated by a combination of intrinsic electronic effects and external environmental factors.

FactorInfluence on EquilibriumRationale
Substituent Effects The electron-withdrawing nitro group at the para position of the phenyl ring deactivates the entire π-system. This effect is transmitted to the imidazole ring, increasing the acidity of the N-H proton. The relative stability will depend on how this electronic pull is distributed in each tautomer.Electron-withdrawing groups generally favor the tautomer where the proton is on the nitrogen further away from the point of attachment, but this can be complex and requires computational analysis.[5]
Solvent Polarity Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions.The dipole moments of the two tautomers are generally different. The tautomer with the larger dipole moment will be favored in solvents with a high dielectric constant.[8][15]
Solvent H-Bonding Protic solvents (e.g., water, methanol) can act as hydrogen bond donors or acceptors, selectively stabilizing one tautomer over the other. They also facilitate proton transfer, increasing the rate of interconversion.[12][14]The tautomer that is a better hydrogen bond acceptor or donor will be stabilized by solvents with complementary properties.
pH The state of protonation changes with pH. Below the pKa, the imidazole ring will be protonated (imidazolium cation), and above the pKa, it exists as a neutral mixture of tautomers. In highly basic conditions, it can be deprotonated to form an anion.The relative populations of the neutral tautomers contribute to the observed macroscopic pKa.[3][4][9]
Temperature Changes in temperature can shift the equilibrium according to the van't Hoff equation. The direction of the shift depends on the enthalpy change (ΔH) of the tautomerization reaction.This effect is often small but can be quantified using variable-temperature NMR.[8]

Experimental & Computational Protocols

The following protocols provide a robust framework for the comprehensive analysis of .

Workflow cluster_main Experimental & Computational Workflow cluster_solution Solution Studies cluster_comp Computational Studies A Synthesis & Purification of this compound B Initial Characterization (RT ¹H, ¹³C NMR, MS, IR) A->B C Solid-State Analysis (Single Crystal X-ray Diffraction) B->C If crystals form D Solution-State Equilibrium Study B->D E Computational Modeling (DFT) B->E F Data Integration & Analysis C->F G Final Tautomer Profile F->G D1 Variable Temperature (VT) NMR (DMSO-d6, CD2Cl2) D1->F D2 UV-Vis pH Titration (Aqueous/Organic Mixtures) D2->F D3 Solvent Effect Study (NMR in various solvents) D3->F E1 Geometry Optimization & Energy Calculation of Tautomers E1->F E2 NMR Chemical Shift Prediction E2->F E3 Solvation Modeling (PCM) E3->F

Caption: Workflow for characterizing tautomerism in substituted imidazoles.

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To slow the proton exchange between tautomers to resolve individual species and determine their equilibrium ratio.

  • Sample Preparation: Prepare a ~10-20 mM solution of this compound in a suitable deuterated solvent with a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or methanol-d₄). Ensure the sample is anhydrous.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and line widths of the imidazole ring protons and the N-H proton.

  • Cooling Sequence: Decrease the spectrometer temperature in increments of 10-20 K (e.g., 298 K → 278 K → 258 K...). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Continue cooling until either distinct signals for the two tautomers are resolved in the aromatic region or the solvent begins to freeze. Pay close attention to the decoalescence and sharpening of the ring proton signals.

  • Data Analysis:

    • If distinct signals are resolved, integrate the corresponding peaks for each tautomer to determine the molar ratio (K = [Tautomer II] / [Tautomer I]).

    • Plot ln(K) vs. 1/T (van't Hoff plot) to determine the thermodynamic parameters ΔH° and ΔS° for the tautomerization.

    • Self-Validation: Ensure that the total integration of the exchanging protons remains constant across the temperature range. The chemical shifts should move predictably from the averaged value towards the values of the individual tautomers upon cooling.

Protocol 2: UV-Vis Spectrophotometric pH Titration

Objective: To determine the macroscopic pKa of the imidazole ring and observe spectral changes associated with protonation/deprotonation, which is linked to the tautomeric equilibrium.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a solvent miscible with water (e.g., DMSO or ethanol). Prepare a series of buffered aqueous solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each pH point, add a small, constant aliquot of the stock solution to the buffered solution in a quartz cuvette to achieve a final concentration that gives a maximum absorbance between 0.5 and 1.5. Maintain a constant percentage of the organic cosolvent across all samples.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 nm to 500 nm) for each sample, using the corresponding buffer/cosolvent mixture as a blank.

  • Data Analysis:

    • Plot absorbance at a chosen wavelength (where the change is maximal) against pH.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the macroscopic pKa.

    • Self-Validation: Check the full spectral dataset for the presence of one or more clean isosbestic points. The presence of a sharp isosbestic point is strong evidence for a two-state equilibrium (e.g., protonated species ⇌ neutral tautomer mixture).

Protocol 3: Computational Modeling with DFT

Objective: To predict the relative stabilities and NMR chemical shifts of the tautomers.

  • Structure Building: Build the 3D structures of both tautomers (this compound and 5-(4-Nitrophenyl)-1H-imidazole) in a molecular modeling program.

  • Geometry Optimization & Frequency Calculation:

    • Perform a full geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Confirm that the optimizations have converged to true minima (i.e., no imaginary frequencies).

    • The resulting output provides the electronic energies and thermal corrections to Gibbs free energy. The relative Gibbs free energy (ΔG) indicates the more stable tautomer.

  • Solvation Effects: Repeat the optimization calculations using a polarizable continuum model (e.g., IEFPCM or SMD) to simulate a solvent (e.g., water, DMSO) and determine the relative stabilities in solution.

  • NMR Prediction: Using the optimized geometries, perform a GIAO (Gauge-Independent Atomic Orbital) calculation with the same functional and a larger basis set to predict the ¹H and ¹³C NMR chemical shifts. Reference the calculated absolute shieldings to TMS to obtain chemical shifts (ppm).

  • Data Analysis & Validation: Compare the calculated ΔG with the experimental equilibrium constant (ΔG = -RTlnK). Compare the predicted NMR chemical shifts with the experimental data, particularly the low-temperature spectra if available, to assign signals and confirm the structure of the dominant tautomer.

Conclusion

The tautomerism of this compound is a complex interplay of intrinsic electronic structure and environmental influences. A definitive characterization is not merely an academic exercise but a crucial step in understanding its potential in drug development and materials science. By systematically applying a combination of high-resolution spectroscopy (VT-NMR, ¹³C NMR), physical organic methods (UV-Vis pH titration), and high-level computational modeling (DFT), researchers can build a complete picture of the tautomeric landscape. This guide provides the strategic framework and validated protocols necessary to dissect this phenomenon, enabling the rational design and application of this important class of molecules.

References

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available from: [Link]

  • Tautomerism of protonated imidazoles: A perspective from ab initio valence bond theory. ResearchGate. Available from: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available from: [Link]

  • Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles. ResearchGate. Available from: [Link]

  • The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. ResearchGate. Available from: [Link]

  • Tautomer. chemeurope.com. Available from: [Link]

  • Prototropic tautomerism involving the adduct of imidazol-2-ylidene with CO2, CS2, and COS. ResearchGate. Available from: [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. Available from: [Link]

  • Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. International Union of Crystallography. Available from: [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. Available from: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. National Institutes of Health (NIH). Available from: [Link]

  • Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. PubMed. Available from: [Link]

  • A dynamic and electrostatic potential prediction of the prototropic tautomerism between imidazole 3-oxide and 1-hydroxyimidazole in external electric field. PubMed. Available from: [Link]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PubMed Central (PMC). Available from: [Link]

  • Imidazole-amino acids. Conformational switch under tautomer and pH change. PubMed. Available from: [Link]

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  • 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. International Union of Crystallography. Available from: [Link]

  • Crystal Structure of 4,5-Bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole. ResearchGate. Available from: [Link]

  • Nitro and aminobenzimidazoles. ResearchGate. Available from: [Link]

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Sources

Methodological & Application

The 4-(4-Nitrophenyl)-1H-imidazole Scaffold: A Privileged Motif for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Nitrophenyl-Imidazole Core

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a multitude of biological targets with high affinity.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to engage in a wide range of interactions such as hydrogen bonding, coordination, and π-π stacking.[1] When functionalized with a 4-nitrophenyl group at the C4 position, the resulting 4-(4-nitrophenyl)-1H-imidazole scaffold gains distinct characteristics that make it an exceptionally valuable starting point for drug discovery. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic distribution of the entire molecule, influencing its binding capabilities and pharmacokinetic properties. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, derivatization, and application in the development of targeted therapeutics, with a particular focus on its role in generating potent anticancer agents.

Part 1: Synthesis and Derivatization of the Core Scaffold

The synthetic accessibility of a scaffold is paramount to its utility in a drug discovery program. The this compound core can be constructed through robust and adaptable chemical methods, primarily leveraging variations of the classical Debus-Radziszewski imidazole synthesis.[3] Further functionalization, typically at the N1 position, allows for the systematic exploration of chemical space to optimize biological activity.

Protocol 1: Synthesis of this compound Scaffold

This protocol is adapted from established methods for synthesizing 4-arylimidazoles, utilizing a one-pot reaction from a readily available α-bromoketone.[2] The reaction condenses 2-bromo-1-(4-nitrophenyl)ethan-1-one (4-nitrophenacyl bromide) with an ammonia source.

Objective: To synthesize the core this compound scaffold.

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one (4-nitrophenacyl bromide)

  • Formamide (serves as both ammonia source and solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (10 mmol, 2.44 g).

  • Addition of Reagent: Add an excess of formamide (100 mL) to the flask.

  • Reaction: Heat the mixture to 150-160 °C and allow it to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.

Causality: The use of formamide at high temperatures provides an in-situ source of ammonia for the condensation reaction. The α-bromoketone first reacts with ammonia to form an amino-ketone intermediate, which then condenses with a second molecule of ammonia and an equivalent of formaldehyde (derived from formamide decomposition) to cyclize into the imidazole ring.

Protocol 2: N-Alkylation of the this compound Scaffold

Functionalization at the N1 position is a common and effective strategy to build out from the core scaffold and explore structure-activity relationships (SAR). This protocol describes a general method for N-alkylation using a base and an alkyl halide.[4]

Objective: To synthesize N-alkylated derivatives of the core scaffold for SAR studies.

Materials:

  • This compound (1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 mmol, 189 mg) and anhydrous potassium carbonate (1.5 mmol, 207 mg).

  • Solvent Addition: Add anhydrous DMF or acetonitrile (10 mL) to the flask.

  • Addition of Alkylating Agent: Stir the suspension vigorously and add the desired alkyl halide (1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into 50 mL of water.

  • Extraction and Concentration: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Causality: The base (K₂CO₃) deprotonates the acidic N-H of the imidazole ring, generating an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction to form the N-C bond, yielding the N-alkylated product. Heating improves the reaction rate, especially for less reactive alkyl halides.

Scaffold This compound N_Alkylated_Product N-Alkylated Derivative Scaffold->N_Alkylated_Product Nucleophilic Substitution Base Base (e.g., K₂CO₃) Base->Scaffold Deprotonation Alkyl_Halide Alkylating Agent (R-X) Alkyl_Halide->N_Alkylated_Product Electrophile cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Scaffold-Based Inhibitor Inhibitor->EGFR Blocks ATP Site

Caption: Inhibition of the EGFR Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

Analysis of imidazole-based EGFR inhibitors reveals critical structural features for potent activity. The core imidazole ring acts as the central scaffold, while substituents at the N1 and C2/C4/C5 positions dictate potency and selectivity. Studies have shown that specific substitutions on a phenyl ring attached to the imidazole core can significantly enhance inhibitory action against EGFR and cancer cell lines. [1][5]

Compound ID Core Scaffold N1-Substitution C2-Substitution Target IC₅₀ (nM) [1][5] Cancer Cell Line GI₅₀ (µM) [6]
Ref-1 Imidazole 4-Fluorophenyl 6-chloro-9H-purine EGFR 617.33 A549 (Lung) 5.11
Ref-2 Imidazole 4-Fluorophenyl 6-bromo-9H-purine EGFR 710.00 HT-29 (Colon) 6.24
Ref-3 Imidazole 4-(4-methylpiperazinyl) -3-nitrophenyl 6-chloro-9H-purine EGFR 236.38 MDA-MB-231 (Breast) 1.98

| Erlotinib | Quinazoline | (Control) | (Control) | EGFR | 239.91 | A549 (Lung) | 3.05 |

Analysis of SAR:

  • Core Structure: The purine ring at the C2 position appears crucial for anchoring the molecule within the EGFR active site.

  • N1-Substitution: The key insight comes from comparing Ref-1/2 with Ref-3. Replacing the simple 4-fluorophenyl group at the N1 position with a larger, more complex 4-(4-methylpiperazinyl)-3-nitrophenyl group dramatically increases EGFR inhibitory potency (from ~600-700 nM to 236 nM), achieving activity comparable to the FDA-approved drug Erlotinib. [1][5]This suggests the presence of an unoccupied pocket in the EGFR binding domain that can be exploited by this specific substitution pattern.

  • Nitro Group Influence: The presence of the nitro group on the N1-substituent in the most potent compound (Ref-3) highlights its role in creating favorable electronic and steric interactions that enhance binding affinity. [1]

Part 3: Protocols for Biological Evaluation

Evaluating the biological activity of newly synthesized compounds is a critical step. For potential anticancer agents targeting EGFR, two primary assays are indispensable: a cell-free enzymatic assay to determine direct kinase inhibition and a cell-based viability assay to measure the effect on cancer cells.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced from the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. It is adapted from standard commercial kinase assay kits.

Objective: To determine the IC₅₀ value of a test compound against the EGFR enzyme.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Test Compound (solubilized in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescent kit)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial 10-point dilution series in DMSO.

  • Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include wells for a positive control (e.g., Erlotinib) and a negative control (DMSO only).

  • Enzyme Addition: Prepare a solution of EGFR enzyme in kinase assay buffer. Add 5 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare a reaction mixture containing the substrate peptide and ATP in kinase assay buffer. Initiate the reaction by adding 5 µL of this mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the growth inhibitory (GI₅₀) concentration of a compound on cancer cell lines.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • Complete culture medium (e.g., F-12K Medium + 10% FBS)

  • Test Compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well clear cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution to each well. Incubate for 3 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold is a synthetically tractable and highly versatile core for modern drug discovery. Its unique electronic properties, conferred by the nitrophenyl group, make it an excellent starting point for developing potent and selective inhibitors of therapeutic targets. As demonstrated in the context of EGFR inhibition, strategic derivatization of this scaffold can lead to compounds with potencies rivaling established clinical drugs. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this privileged scaffold to develop the next generation of targeted therapies. Future work should focus on exploring diverse substitutions at all available positions of the imidazole ring and evaluating these new chemical entities against a broader range of kinases and other oncology targets to fully exploit the therapeutic potential of this remarkable molecular framework.

References

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  • Sá, F., et al. (2018). Synthesis and in vitro Antifungal Evaluation of Novel N‐Substituted 4‐Aryl‐2‐methylimidazoles. ChemistrySelect, 3(33), 9486-9491. Available from: [Link]

  • Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central. Available from: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. Available from: [Link]

  • Gomasa, M. S., et al. (2021). N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles: Synthesis, characterization, crystal structure, Hirshfeld surface analysis, and in silico molecular docking and ADMET studies for breast cancer. Journal of Molecular Structure, 1229, 129525. Available from: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Available from: [Link]

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 863391. Available from: [Link]

  • Singh, D., et al. (2022). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of the Iranian Chemical Society, 19(11), 4787-4801. Available from: [Link]

  • Yassine, H., et al. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 7(1), 133-139. Available from: [Link]

  • Yassine, H., et al. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available from: [Link]

Sources

The Strategic Role of 4-(4-Nitrophenyl)-1H-imidazole in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. Within the diverse landscape of kinase inhibitor scaffolds, imidazole-based structures have emerged as a privileged class, demonstrating potent and selective inhibition of various kinases.[1][2] This is largely due to the ability of the imidazole core to establish key hydrogen bond interactions within the ATP-binding site of kinases.[3]

This application note focuses on the utility of a specific, highly functionalized imidazole building block: 4-(4-Nitrophenyl)-1H-imidazole . This compound serves as a versatile starting material for the synthesis of a range of kinase inhibitors, most notably targeting the p38 MAP kinase pathway, which is centrally involved in inflammatory responses.[1][4][5] The presence of the 4-nitrophenyl group is of particular significance, as it can influence the inhibitor's binding affinity and selectivity through various molecular interactions.[6]

Herein, we provide a detailed guide for researchers, encompassing the synthesis of kinase inhibitors derived from this compound, structure-activity relationship (SAR) insights, and protocols for evaluating their biological activity.

The p38 MAPK Signaling Pathway: A Key Target

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to cellular stress and inflammatory cytokines.[7] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer. The p38α isoform is a key mediator in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for therapeutic intervention.[4] Kinase inhibitors that target p38 MAPK can effectively modulate this inflammatory response.

p38_MAPK_pathway stress Stress Stimuli (UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates inflammation Inflammatory Response (Cytokine Production) downstream->inflammation inhibitor This compound -based Inhibitor inhibitor->p38 inhibits kinase_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Solution add_kinase Add Kinase Solution prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Mixture add_substrate_atp Initiate Reaction with Substrate/ATP prep_substrate->add_substrate_atp add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate pre_incubate->add_substrate_atp incubate_reaction Incubate add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp Incubate add_adp_glo->incubate_adp add_detection Add Kinase Detection Reagent incubate_adp->add_detection incubate_lum Incubate add_detection->incubate_lum measure Measure Luminescence incubate_lum->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Sources

Application Notes and Protocols for the Development of Antifungal Agents from 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a critical global health challenge. The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, forming the core of numerous clinically used azole antifungals. This document provides a comprehensive guide for researchers on the development of novel antifungal agents based on the 4-(4-Nitrophenyl)-1H-imidazole scaffold. We present detailed protocols for the chemical synthesis of derivatives, robust methodologies for in vitro and in vivo evaluation of antifungal efficacy, and a framework for understanding the potential dual mechanism of action. This guide is intended to equip researchers in medicinal chemistry and mycology with the foundational knowledge and practical steps required to explore this promising class of compounds.

Introduction: The Rationale for this compound

Fungal infections cause significant morbidity and mortality, particularly in immunocompromised individuals. The existing antifungal armamentarium is limited, and its efficacy is threatened by the emergence of drug-resistant strains. Azole antifungals, which primarily act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane, have been a cornerstone of therapy.[1] However, resistance to azoles is a growing concern, necessitating the discovery of new agents with novel mechanisms or improved potency.

The this compound scaffold is a compelling starting point for several reasons:

  • Privileged Imidazole Core: The imidazole ring is a proven pharmacophore for targeting fungal lanosterol 14α-demethylase (CYP51), the key enzyme in the ergosterol pathway.[1][2]

  • The Nitro Group Moiety: Nitro-containing heterocyclic compounds, such as nitroimidazoles, are known antimicrobial agents, particularly against anaerobic bacteria and protozoa.[][4] Their mechanism often involves reductive activation within the target cell to produce cytotoxic reactive nitrogen species that can damage DNA and other critical macromolecules.[][5] This raises the intriguing possibility of a dual-action antifungal agent: one that both inhibits ergosterol synthesis and possesses a secondary, potentially fungicidal, mechanism of action.

This guide outlines a systematic approach to harness the potential of this scaffold, from initial synthesis to preclinical evaluation.

Synthesis and Chemical Derivatization

The synthesis of this compound derivatives is typically achieved through well-established heterocyclic chemistry reactions. A common and effective approach involves the condensation of an α-haloketone with an amidine, or a multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source.

Below is a general protocol for synthesizing the core scaffold, which can be adapted to produce a library of derivatives for Structure-Activity Relationship (SAR) studies.

Protocol 2.1: Synthesis of this compound

This protocol is based on the Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Materials:

  • 4-Nitrobenzaldehyde

  • Benzil

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • In a 250 mL round-bottom flask, combine 4-nitrobenzaldehyde (1.0 eq), benzil (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of benzil).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice-cold water (approx. 200 mL). A precipitate should form.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4,5-diphenyl-2-(4-nitrophenyl)-1H-imidazole. Note: The specific product depends on the dicarbonyl used. For the parent this compound, a different starting dicarbonyl like glyoxal would be needed, though this reaction is often lower yielding. The described synthesis with benzil is a common example for related structures.[6]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Visualization: Synthetic Workflow

reagents Reactants (4-Nitrobenzaldehyde, Benzil, Ammonium Acetate) reflux Reflux (120°C, 2-4h) reagents->reflux solvent Solvent (Glacial Acetic Acid) solvent->reflux workup Aqueous Work-up (Ice Water, NaHCO₃) reflux->workup filtration Filtration & Drying workup->filtration purification Purification (Recrystallization or Column Chromatography) filtration->purification product Final Product (Characterization: NMR, MS, IR) purification->product

Caption: General workflow for the synthesis of nitrophenyl-imidazole derivatives.

Proposed Dual Mechanism of Action

We hypothesize that this compound derivatives exert their antifungal effect through a dual mechanism, enhancing their potency and potentially reducing the likelihood of resistance development.

  • Inhibition of Ergosterol Biosynthesis: Like conventional azole antifungals, the imidazole core is expected to bind to the heme iron in the active site of lanosterol 14α-demethylase (CYP51).[1] This inhibits the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of fungal cell membrane integrity and function.

  • Reductive Activation of the Nitro Group: The electron-withdrawing nitro group can be reduced by fungal nitroreductases, particularly in the low-oxygen environment of a fungal biofilm.[][4] This reduction generates reactive nitrogen intermediates, such as nitroso and hydroxylamino radicals, which can cause widespread cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death.[5]

Visualization: Proposed Antifungal Mechanism

cluster_fungus Fungal Cell Compound 4-(4-Nitrophenyl)- 1H-imidazole Derivative Nitroreductase Nitroreductases Compound->Nitroreductase Pathway 1 CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Pathway 2 RNI Reactive Nitrogen Intermediates (RNI) Nitroreductase->RNI Reduction Ergosterol Ergosterol CYP51->Ergosterol Blocked Membrane Cell Membrane Integrity CYP51->Membrane Disruption Lanosterol Lanosterol Lanosterol->CYP51 Death Fungicidal Effect Membrane->Death Damage DNA & Protein Damage RNI->Damage Damage->Death

Caption: Dual mechanism of action of this compound antifungals.

Protocols for Antifungal Activity Evaluation

A tiered approach is recommended, starting with broad in vitro screening to identify promising candidates, followed by more complex in vivo models to assess efficacy.

Part A: In Vitro Evaluation

The initial screening aims to determine the potency and spectrum of activity of the synthesized compounds.

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7]

Materials:

  • Synthesized imidazole derivatives (stock solutions in DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Humidified incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in the 96-well plate. A typical concentration range is 64 µg/mL to 0.06 µg/mL.

  • Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only). Also, include a known antifungal drug (e.g., fluconazole) as a reference standard.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, for a final volume of 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (depending on the fungal species) in a humidified chamber.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm.

Protocol 4.2: Minimum Fungicidal Concentration (MFC) Assay

This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.[7]

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no colonies grow on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.

Data Summary: Sample In Vitro Results
Compound IDModificationMIC₅₀ (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansMFC/MIC Ratio
LEAD-01 This compound4.016.04
DERIV-02 4-(4-Nitro-3-fluorophenyl)-1H-imidazole1.02.02
DERIV-03 4-(4-Aminophenyl)-1H-imidazole>64>64-
Fluconazole Reference Drug0.5>64>128

A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.

Visualization: In Vitro Testing Cascade

start Synthesized Compound Library mic Primary Screen: Broth Microdilution Assay (MIC) start->mic mfc Secondary Screen: MFC Determination mic->mfc Potent compounds timekill Pharmacodynamics: Time-Kill Assays mfc->timekill Fungicidal compounds biofilm Advanced Assay: Anti-Biofilm Activity mfc->biofilm hit Identify Hit Compounds (Potent, Fungicidal Activity) timekill->hit biofilm->hit lead Select Lead Candidates for In Vivo Studies hit->lead

Caption: A tiered workflow for the in vitro evaluation of antifungal compounds.

Part B: In Vivo Evaluation

Promising candidates from in vitro testing must be evaluated in living organisms to assess their efficacy and potential toxicity.[8][9] The Galleria mellonella model is an excellent intermediate step before mammalian studies.[10]

Protocol 4.3: Galleria mellonella Survival Assay

Materials:

  • Final instar G. mellonella larvae (wax moth caterpillars), ~250-350 mg.

  • Fungal pathogen (C. albicans) suspension in sterile PBS.

  • Test compound formulated in a suitable vehicle (e.g., PBS with a small percentage of DMSO).

  • Hamilton syringes (10 µL).

  • Incubator (37°C).

Procedure:

  • Group Selection: Select groups of 10-16 healthy-looking larvae for each treatment arm (e.g., untreated, vehicle control, test compound, reference drug).

  • Infection: Inject 10 µL of the C. albicans suspension (e.g., 1 x 10⁶ cells/mL) into the hemocoel of each larva via the last left proleg.

  • Treatment: At a set time post-infection (e.g., 1-2 hours), inject 10 µL of the test compound formulation into the hemocoel via the last right proleg.

  • Incubation: Place the larvae in petri dishes and incubate them in the dark at 37°C.

  • Monitoring: Assess larval survival daily for 3-5 days. Larvae are considered dead if they are non-responsive to touch.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance using the log-rank test. A significant increase in survival in the treated group compared to the vehicle control indicates in vivo efficacy.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the lead compound to improve potency and drug-like properties.[11][12] By systematically modifying the core structure and assessing the impact on antifungal activity, key structural requirements can be identified.

Key Areas for Modification:

  • A-Ring (Nitrophenyl Moiety): Investigate the effect of the position (ortho, meta, para) of the nitro group. Explore the impact of other substituents (e.g., halogens, alkyl groups) on this ring to modulate electronic properties and lipophilicity.

  • B-Ring (Imidazole Moiety): Evaluate substitutions at the N-1 position of the imidazole ring, as this is a common site for modification in clinically used azoles.

  • C-Ring (Other Phenyl Group, if applicable): If using a di- or tri-phenylimidazole scaffold, substitutions on these rings can also be explored to optimize interactions with the target enzyme.

Visualization: SAR Modification Points

Caption: Key regions on the this compound scaffold for SAR studies. (Image is a placeholder representation).

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of next-generation antifungal agents. The potential for a dual mechanism of action—combining the established ergosterol biosynthesis inhibition of azoles with the cytotoxic potential of nitroaromatics—offers a compelling strategy to enhance potency and combat resistance. The protocols detailed in this guide provide a robust framework for the synthesis, screening, and preliminary in vivo evaluation of novel derivatives.

Future work should focus on lead optimization guided by SAR, conducting thorough toxicity and ADME (absorption, distribution, metabolism, and excretion) profiling, and evaluating the most promising candidates in mammalian models of invasive fungal infection. Furthermore, mechanistic studies to confirm the inhibition of CYP51 and demonstrate the reductive activation pathway within fungal cells will be critical to validating the hypothesized dual-action model.

References

Application Notes & Protocols: 4-(4-Nitrophenyl)-1H-imidazole as a Versatile Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs, including the amino acid histidine, histamine, and various antifungal and anticancer agents.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[2][4] This guide focuses on a particularly valuable derivative: 4-(4-nitrophenyl)-1H-imidazole.

This molecule is a bifunctional building block of significant strategic importance. The imidazole core provides a site for N-alkylation or N-arylation, allowing for the introduction of diverse substituents to modulate physicochemical properties.[5] Simultaneously, the 4-nitrophenyl moiety serves as a latent amino group and an electronically distinct component. The potent electron-withdrawing nature of the nitro group influences the reactivity of both the imidazole and phenyl rings, making it a versatile precursor for a wide range of synthetic transformations.[6] This document provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of novel, biologically relevant heterocyclic systems.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is critical for reproducible results.[6]

PropertyValueSource
CAS Number 10198-89-7 (for this compound)N/A
Molecular Formula C₉H₇N₃O₂[7]
Molecular Weight 189.17 g/mol [7][8]
Appearance Yellow solid[6]
Melting Point Approx. 200°C (Varies for isomers)[6]
Canonical SMILES C1=CC(=CC=C1C2=CNC=N2)[O-][8]

Foundational Synthetic Transformations and Protocols

The true utility of this compound is realized through its chemical transformations. The following sections detail key protocols that serve as a launchpad for creating diverse molecular libraries.

Protocol 1: Regioselective N-Alkylation of the Imidazole Ring

Scientific Rationale: N-alkylation is a primary and crucial step for derivatization. Introducing alkyl or benzyl groups onto the imidazole nitrogen can significantly alter a molecule's lipophilicity, solubility, metabolic stability, and target-binding interactions.[5] The choice of base and solvent is critical for reaction efficiency. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, while milder bases like potassium carbonate (K₂CO₃) are often preferred for scalability and safety, especially with sensitive substrates.[5] Polar aprotic solvents such as DMF or acetonitrile are ideal as they effectively solvate the reactants without interfering with the nucleophilic imidazole anion. Heating can increase the reaction rate, often leading to higher yields in shorter times.

N_Alkylation cluster_conditions Reaction Conditions reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) start This compound alkyl_halide R-X (Alkyl Halide) product 1-Alkyl-4-(4-nitrophenyl)-1H-imidazole start->product Alkylation Nitro_Reduction cluster_conditions Reaction Conditions reagents Reducing Agent (e.g., SnCl₂/HCl or H₂, Pd/C) start N-Substituted This compound product N-Substituted 4-(4-aminophenyl)-1H-imidazole start->product Reduction fused_product Fused Heterocycle (e.g., Benzimidazole derivative) product->fused_product Cyclization (with R-CHO, etc.) Workflow A This compound (Starting Block) B Protocol 1: N-Alkylation A->B C N-Alkyl-4-(4-nitrophenyl) -1H-imidazole B->C D Protocol 2: Nitro Reduction C->D E N-Alkyl-4-(4-aminophenyl) -1H-imidazole D->E F Cyclization / Further Reactions (e.g., Cycloadditions, MCRs) E->F G Diverse Novel Heterocycles: • Fused Imidazoles • Triazoles • Tetrazoles F->G

Sources

Strategic Synthesis of Arylated Imidazoles: Application Notes for Suzuki Coupling Reactions with 4-Halo-1-(4-nitrophenyl)-1H-imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Value of Imidazole Scaffolds

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The synthesis of substituted imidazoles is therefore a critical endeavor for drug development professionals. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and broad functional group tolerance in forming carbon-carbon bonds.[3][4][5][6]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 4-halo-1-(4-nitrophenyl)-1H-imidazoles. These substrates are particularly valuable as the electron-withdrawing nitro group can influence the reactivity of the imidazole ring, presenting unique challenges and opportunities. By mastering this reaction, researchers can unlock efficient pathways to a diverse array of novel 4-aryl-1-(4-nitrophenyl)-1H-imidazole derivatives for screening in drug discovery programs and development in materials science.

The Catalytic Heart of the Reaction: Understanding the Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][7][8] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-1-(4-nitrophenyl)-1H-imidazole. This is often the rate-determining step of the reaction.[3] The result is a Pd(II) complex.

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[3][7][9] The choice of base is critical for this step to proceed efficiently.

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the desired C-C bond and the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

// Nodes representing species in the cycle Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\n(R-Pd(II)-X)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\nIntermediate\n(R-Pd(II)-R')L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for reactants and products Haloimidazole [label="4-Halo-Imidazole (R-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; BoronicAcid [label="Boronic Acid (R'-B(OH)₂) + Base", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="4-Aryl-Imidazole (R-R')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the reaction steps Haloimidazole -> OxAdd [style=dashed]; Pd0 -> OxAdd [label=" Oxidative\n Addition"]; BoronicAcid -> Transmetal [style=dashed]; OxAdd -> Transmetal [label=" Transmetalation"]; Transmetal -> Product [style=dashed]; Transmetal -> Pd0 [label=" Reductive\n Elimination"]; } dot Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Protocol Design: A Scientist's Guide to Key Parameters

The success of the Suzuki coupling hinges on the judicious selection of several key components. For a challenging substrate like a halo-imidazole, careful optimization is essential.

  • The Halogen (X): The reactivity of the C-X bond is critical. The typical order of reactivity is I > Br > OTf >> Cl.[5] While 4-iodo and 4-bromoimidazoles are excellent substrates, coupling the more cost-effective 4-chloroimidazoles often requires more advanced catalytic systems, such as those employing N-heterocyclic carbene (NHC) ligands.[10][11]

  • Palladium Pre-catalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[9] Pd(II) sources are reduced in situ to the active Pd(0) species. The choice often depends on air stability and cost, with Pd(OAc)₂ being a robust and economical option.

  • Ligands: Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. For heteroaryl halides, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[9][10][11][12] They promote the oxidative addition step and facilitate reductive elimination.

  • Base: The base activates the boronic acid for transmetalation. Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are effective.[13][14][15] Cesium carbonate is often highly effective but more expensive, while potassium carbonate offers a good balance of reactivity and cost.[11][14] The choice can be solvent and substrate-dependent.

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, or dimethoxyethane (DME).[7][16][17] The aqueous phase is necessary to dissolve the inorganic base. Thoroughly degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Experimental_Parameters

Detailed Experimental Protocol: Synthesis of 4-Aryl-1-(4-nitrophenyl)-1H-imidazole

This protocol provides a general method that serves as an excellent starting point for optimization.

Materials:

  • 4-Bromo-1-(4-nitrophenyl)-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.05 equiv, 1-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02-0.10 equiv, 2-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (or Toluene), anhydrous

  • Water, degassed

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow:

Protocol_Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 4-bromo-1-(4-nitrophenyl)-1H-imidazole, the arylboronic acid, the base (e.g., K₂CO₃), Pd(OAc)₂, and the SPhos ligand.

  • Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Solvent Addition: Through a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water. The typical solvent ratio is between 4:1 and 10:1 (organic:water).

  • Heating and Monitoring: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (2-24 hours). Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[16]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[16]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-(4-nitrophenyl)-1H-imidazole.

Data Summary and Troubleshooting

The optimal conditions can vary significantly based on the specific boronic acid and the halogen on the imidazole. The following table provides a starting point for optimization, based on typical findings for Suzuki couplings of halo-heterocycles.[13]

Parameter Condition A (Mild) Condition B (Standard) Condition C (For Chlorides) Expected Outcome
Halo-imidazole 4-Iodo-imidazole4-Bromo-imidazole4-Chloro-imidazoleReactivity: I > Br > Cl
Pd-Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Standard catalysts for Br/I. Advanced systems for Cl.
Ligand ---SPhos (4 mol%)IPr-NHC Ligand (4 mol%)Bulky, electron-rich ligands are crucial for difficult couplings.
Base K₂CO₃ (2 equiv)K₃PO₄ (2.5 equiv)Cs₂CO₃ (3 equiv)Stronger bases may be needed for less reactive partners.
Solvent Toluene/H₂O (5:1)Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane is a common and effective solvent.
Temperature 80 °C100 °C110 °CHigher temperatures are often required for aryl chlorides.

Common Issues and Solutions:

  • Low or No Yield:

    • Cause: Inactive catalyst (oxygen exposure), insufficient temperature, or incorrect base/ligand combination.

    • Solution: Ensure thorough degassing of solvents. Screen different ligands and bases. Increase the reaction temperature.

  • Dehalogenation of Starting Material:

    • Cause: A common side reaction, often promoted by impurities in the boronic acid or excess base.

    • Solution: Use high-purity boronic acid. Consider using a milder base or slightly less than 1.0 equivalent of the boronic acid.

  • Homocoupling of Boronic Acid (R'-R'):

    • Cause: Oxygen in the reaction mixture can promote this side reaction.

    • Solution: Improve degassing procedures. Ensure the reaction is maintained under a strict inert atmosphere.

  • Difficulty in Purification:

    • Cause: Residual palladium or ligand contamination.

    • Solution: Filter the crude product through a pad of Celite before concentration.[7] Consider a charcoal treatment or using a metal scavenger if palladium residues persist.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Phosphine ligands can be air-sensitive and have unpleasant odors. Anhydrous solvents like 1,4-dioxane can form explosive peroxides and should be handled appropriately. Bases like K₂CO₃ and Cs₂CO₃ are irritants.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Anderson, K. W., et al. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]

  • PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]

  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • Semantic Scholar. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Maccioni, E., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 814-826. [Link]

  • Request PDF. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. [Link]

  • Semantic Scholar. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • Cosstick, R., & Seela, F. (2003). Azoles as Suzuki Cross-Coupling Leaving Groups: Syntheses of 6-Arylpurine 2'-Deoxynucleosides and Nucleosides from 6-(Imidazol-1-yl)- and 6-(1,2,4-Triazol-4-yl)purine Derivatives. Organic Letters, 5(20), 3619-3622. [Link]

  • Organic Chemistry Portal. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. [Link]

  • ResearchGate. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • Request PDF. Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

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Application Notes and Protocols for the Functionalization of 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-(4-nitrophenyl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the electron-withdrawing nitro group and the versatile coordination and hydrogen-bonding capabilities of the imidazole ring.[1][2] Functionalization of this core allows for the systematic modulation of its physicochemical and biological properties, enabling the development of novel therapeutic agents, molecular probes, and functional materials.[3][4] This guide provides a comprehensive overview of key functionalization strategies for the imidazole ring of this compound, with detailed, field-tested protocols for N-alkylation, N-arylation, and direct C-H bond functionalization.

Introduction: The Significance of the 4-(4-Nitrophenyl)imidazole Core

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine. Its derivatives are known to possess a wide range of pharmacological activities.[4] The introduction of a 4-nitrophenyl group at the C4 position significantly influences the electronic character of the imidazole ring. The potent electron-withdrawing nature of the nitro group acidifies the N-H proton, impacting its reactivity and hydrogen bonding capacity, and modulates the electron density of the imidazole C-H bonds.

Nitroimidazole derivatives, in particular, have a long history as anti-infective agents, including drugs like metronidazole and delamanid, which are used to treat anaerobic bacterial and parasitic infections, as well as multidrug-resistant tuberculosis.[1][3] Their mechanism often involves the reductive bioactivation of the nitro group under hypoxic conditions, making them valuable for targeting anaerobic pathogens and hypoxic tumors.[1] Therefore, developing a robust synthetic toolbox to elaborate the this compound core is of paramount importance for drug discovery programs.

This document outlines three primary avenues for derivatization: modification at the nitrogen atoms (N-functionalization) and direct substitution at the carbon atoms of the imidazole ring (C-H functionalization).

N-Functionalization: Alkylation and Arylation

Substitution at the N1 position of the imidazole ring is a common and effective strategy to introduce molecular diversity and tune properties such as solubility, metabolic stability, and target-binding affinity. Due to the tautomerism of the N-H proton between N1 and N3 in 4-substituted imidazoles, alkylation or arylation reactions typically yield a single regioisomer.

N-Alkylation via S N 2 Reaction

N-alkylation is a foundational method for modifying the imidazole core. The reaction proceeds via a nucleophilic substitution (S N 2) mechanism where the deprotonated imidazole anion attacks an alkyl halide or a similar electrophile.

Causality and Experimental Choices:

  • Base Selection: A base is required to deprotonate the imidazole N-H (pKa ≈ 14.5), generating the more nucleophilic imidazolate anion. Common choices include sodium hydride (NaH), a strong, non-nucleophilic base that provides irreversible deprotonation, or potassium carbonate (K₂CO₃), a milder base suitable for reactive alkyl halides.[5] The choice depends on the reactivity of the alkylating agent and the stability of the starting material.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophilicity of the imidazolate anion.[5]

Materials and Reagents:

  • This compound (CAS: 7176-70-7)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7)

  • Iodoethane (EtI) (CAS: 75-03-6)

  • Anhydrous N,N-dimethylformamide (DMF) (CAS: 68-12-2)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium imidazolate salt forms.

  • Add iodoethane (1.2 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 50% EtOAc/Hexanes).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-4-(4-nitrophenyl)-1H-imidazole.

ParameterConditionRationale
Base NaHStrong base ensures complete deprotonation for a clean reaction.
Solvent Anhydrous DMFAprotic polar solvent stabilizes the imidazolate anion.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation; RT allows for efficient S N 2 reaction.
Work-up NH₄Cl quenchSafely neutralizes excess NaH.
N-Arylation via Transition Metal Catalysis

Introducing an aryl group at the N1 position often requires a transition-metal catalyst, as uncatalyzed nucleophilic aromatic substitution is generally difficult. Copper- and palladium-catalyzed methods (e.g., Ullmann condensation and Buchwald-Hartwig amination, respectively) are the most common approaches.[6][7][8]

Causality and Experimental Choices:

  • Catalyst System: Palladium-based catalysts, particularly those with bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos), have shown exceptional performance, offering high yields and broad substrate scope with excellent regioselectivity.[6] Copper-based systems, often using ligands like 1,10-phenanthroline, are a classical and cost-effective alternative.[8]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial for the catalytic cycle, facilitating the deprotonation of the imidazole and the subsequent reductive elimination step.[6]

Materials and Reagents:

  • This compound (CAS: 7176-70-7)

  • 4-Bromotoluene (CAS: 106-38-7)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (CAS: 51364-51-3)

  • BrettPhos (CAS: 1028206-56-5)

  • Potassium phosphate (K₃PO₄), anhydrous (CAS: 7778-53-2)

  • Anhydrous toluene

Equipment:

  • Schlenk tube or vial with a screw cap and septum

  • Magnetic stir plate with heating

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Methodology:

  • Inside a glovebox, add this compound (1.2 equiv), 4-bromotoluene (1.0 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), and BrettPhos (0.02 equiv) to a Schlenk tube.

  • Add anhydrous toluene to the tube (approx. 0.5 M concentration).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield 1-(4-methylphenyl)-4-(4-nitrophenyl)-1H-imidazole.

N_Functionalization_Workflow Start This compound Deprotonation Deprotonation (Base: NaH, K₂CO₃) Start->Deprotonation CrossCoupling Pd or Cu-Catalyzed Cross-Coupling Start->CrossCoupling Imidazolate Imidazolate Anion Deprotonation->Imidazolate Alkylation SN2 Reaction (Alkyl Halide) Imidazolate->Alkylation N_Alkyl N-Alkyl Product Alkylation->N_Alkyl N_Aryl N-Aryl Product CrossCoupling->N_Aryl ArylHalide Aryl Halide ArylHalide->CrossCoupling

C-H Functionalization: Direct Arylation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forging C-C bonds, avoiding the need for pre-functionalized starting materials like organometallics or halides.[9] For this compound, the C2 and C5 positions are available for direct functionalization. While electronic factors often favor functionalization at C5, catalyst and ligand control can enable selective C2 arylation.[10][11]

Causality and Experimental Choices:

  • Catalyst: Palladium catalysts are highly effective for the direct C-H arylation of imidazoles.[9][12] The choice of ligand is critical for reactivity and selectivity.

  • Solvent: High-boiling polar aprotic solvents can be effective, but recent advances have shown that tertiary alcohols like t-amyl alcohol can dramatically accelerate C-H activation, even allowing for the use of air-stable nickel(II) salts as catalyst precursors.[11]

  • Oxidant/Additive: Many C-H activation cycles require an oxidant to regenerate the active catalyst. However, in many cross-coupling type C-H functionalizations with aryl halides, no external oxidant is needed. Additives like pivalic acid (PivOH) can act as a proton shuttle, facilitating the C-H activation step.

This protocol is adapted from methodologies developed for the C5-arylation of N-protected imidazoles.[9] An N-protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often employed to enhance solubility and direct the regioselectivity. The SEM group can be readily removed post-functionalization.

Materials and Reagents:

  • 1-(SEM)-4-(4-Nitrophenyl)-1H-imidazole (prepared separately)

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) (CAS: 3375-31-3)

  • Tricyclohexylphosphine (PCy₃) (CAS: 2622-14-2)

  • Potassium carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • Pivalic acid (PivOH) (CAS: 75-98-9)

  • Anhydrous N,N-dimethylacetamide (DMA)

Equipment:

  • Microwave reactor vial or sealed tube

  • Magnetic stir plate with heating

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

  • To a microwave vial, add 1-(SEM)-4-(4-nitrophenyl)-1H-imidazole (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), K₂CO₃ (2.5 equiv), and PivOH (0.30 equiv).

  • Add anhydrous DMA (approx. 0.2 M concentration).

  • Seal the vial and heat to 120-140 °C for 12-24 hours (conventional heating) or as optimized for a microwave reactor.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the C5-arylated product.

  • The SEM protecting group can be subsequently removed under acidic conditions (e.g., HCl in ethanol) or with fluoride sources (e.g., TBAF).

Catalyst SystemPositionTypical ConditionsReference
Pd(OAc)₂ / PhosphineC5-HBase (K₂CO₃), Additive (PivOH), 120-140 °C[9]
Ni(OTf)₂ / dcypeC2-HBase (K₃PO₄), t-amyl alcohol, 130 °C[11]
Ru(II) complexortho-C-H of aroyl groupDirecting group on imidazole N, Aryl Halide[13]

CH_Activation_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII CMDA Concerted Metalation- Deprotonation PdII->CMDA Imidazole-H Base Intermediate C-H Activation Intermediate CMDA->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Ar-Imidazole H-X

Conclusion and Future Directions

The functionalization of this compound is a critical step in harnessing its potential for pharmaceutical and materials science applications. The protocols detailed herein for N-alkylation, N-arylation, and direct C-H arylation provide reliable and reproducible methods for generating diverse libraries of compounds. N-functionalization offers a straightforward approach to modify steric and electronic properties, while C-H activation represents a more modern, atom-economical route to complex aryl-imidazole structures. Researchers are encouraged to use these protocols as a starting point, optimizing conditions based on their specific substrates and desired outcomes. Future work will likely focus on developing even more selective and efficient catalytic systems, including enantioselective functionalizations and late-stage diversification of complex molecules.

References

  • Oxford Academic. (n.d.). Catalytic C-H Activation. Chemistry Letters. Retrieved from [Link]

  • J-Stage. (n.d.). Palladium-Catalyzed C–H Heteroarylation of 2,5-Disubstituted Imidazoles. Retrieved from [Link]

  • ResearchGate. (2020). Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. Retrieved from [Link]

  • Muto, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. National Institutes of Health. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health. Retrieved from [Link]

  • Sames, D., et al. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). N 1 -Alkylation of 4(5)-nitro-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. Retrieved from [Link]

  • Balandis, B., Mickevičius, V., & Petrikaitė, V. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

  • Juspin, T., et al. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. National Institutes of Health. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Juspin, T., et al. (2011). High functionalization of 5-nitro-1H-imidazole derivatives: the TDAE approach. PubMed. Retrieved from [Link]

  • Singh, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 1-(4-Nitrophenyl)imidazole: Applications and Properties. Retrieved from [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Singh, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2011). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Retrieved from [Link]

  • IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • ACS Publications. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • PubMed. (2013). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing 1-substituted-4-nitroimidazole compound. European Patent Office.
  • Brieflands. (n.d.). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Retrieved from [Link]

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: N-Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent under PTC Conditions. Retrieved from [Link]

  • ACS Publications. (2010). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the N-Alkylation of 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Imidazoles in Modern Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic N-alkylation of the imidazole ring is a pivotal synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties. This modification can profoundly influence a compound's lipophilicity, metabolic stability, and ability to engage in crucial hydrogen bonding interactions, thereby modulating its pharmacokinetic profile and biological efficacy. The subject of this guide, 4-(4-nitrophenyl)-1H-imidazole, is a particularly valuable starting material. The nitro group offers a handle for further chemical modifications, while the imidazole core provides a platform for diverse N-alkylation strategies. This document provides a comprehensive overview of the principles and detailed protocols for the N-alkylation of this compound, designed for researchers, scientists, and drug development professionals.

Core Principles: Understanding the N-Alkylation of Imidazoles

The N-alkylation of an imidazole derivative is fundamentally a nucleophilic substitution reaction. The imidazole ring contains two nitrogen atoms, one of which is a basic "pyridine-like" nitrogen and the other a non-basic "pyrrole-like" nitrogen bearing a proton. Deprotonation of the pyrrole-like nitrogen with a suitable base generates a highly nucleophilic imidazolide anion, which can then attack an electrophilic alkylating agent.

However, the seemingly straightforward nature of this reaction is complicated by the issue of regioselectivity in unsymmetrically substituted imidazoles like this compound. The deprotonated imidazole exists as a resonance-stabilized anion, with the negative charge delocalized over both nitrogen atoms.[1] This can lead to the formation of two different regioisomers upon alkylation. The regiochemical outcome is influenced by a combination of electronic and steric factors of the substituent on the imidazole ring, the nature of the alkylating agent, and the reaction conditions.[2] For this compound, the electron-withdrawing nature of the nitrophenyl group is expected to influence the nucleophilicity of the adjacent nitrogen atoms.

A common side reaction in N-alkylation is the formation of quaternary imidazolium salts, which can occur if the N-alkylated product undergoes a second alkylation.[3] This is more prevalent with highly reactive alkylating agents and can be mitigated by careful control of stoichiometry and reaction conditions.

Visualization of the N-Alkylation Workflow

N-Alkylation Workflow General Workflow for N-Alkylation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_imidazole This compound reaction_step Reaction under controlled temperature and atmosphere start_imidazole->reaction_step alkylating_agent Alkylating Agent (e.g., R-X) alkylating_agent->reaction_step base Base (e.g., NaH, K2CO3) base->reaction_step solvent Anhydrous Solvent (e.g., DMF, ACN) solvent->reaction_step quenching Quenching of Reaction reaction_step->quenching extraction Solvent Extraction quenching->extraction purification Chromatography/Recrystallization extraction->purification characterization Spectroscopic Characterization (NMR, MS, etc.) purification->characterization final_product Pure N-alkylated Product characterization->final_product

Caption: A generalized workflow for the N-alkylation of this compound.

Detailed Experimental Protocols

Herein, we present three distinct and reliable protocols for the N-alkylation of this compound, each with its own set of advantages and considerations.

Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide

This method is a robust and widely used procedure for the N-alkylation of imidazoles, employing a strong base to ensure complete deprotonation.

Causality behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion.

  • Anhydrous Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the imidazole and the resulting imidazolide salt, facilitating the reaction.

  • Inert Atmosphere (Nitrogen or Argon): Essential to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases. This method is particularly useful for larger-scale syntheses.[4][5][6]

Causality behind Experimental Choices:

  • Potassium Carbonate (K2CO3): A mild, solid base that is easy to handle.

  • Tetrabutylammonium Bromide (TBAB): A phase-transfer catalyst that facilitates the transfer of the imidazolide anion from the solid phase (or an aqueous phase if used) to the organic phase where the alkylating agent resides.[7]

  • Acetonitrile (ACN): A polar aprotic solvent suitable for PTC reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Solvent and Reagent Addition: Add acetonitrile and the alkylating agent (1.2 equivalents) to the flask.

  • Reaction: Stir the mixture vigorously at a specified temperature (e.g., room temperature to reflux, depending on the reactivity of the alkylating agent) until the reaction is complete as monitored by TLC.

  • Work-up: Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.

  • Purification: Combine the filtrates, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 3: The Mitsunobu Reaction for N-Alkylation with Alcohols

Causality behind Experimental Choices:

  • Triphenylphosphine (PPh3) and Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD): These reagents form a reactive phosphonium salt with the alcohol, which is then susceptible to nucleophilic attack by the imidazole.[10]

  • Anhydrous Tetrahydrofuran (THF): A common solvent for Mitsunobu reactions that dissolves the reactants and is relatively non-reactive.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DIAD or DEAD (1.5 equivalents) in THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). Column chromatography is typically required to isolate the pure N-alkylated product.

Comparative Summary of N-Alkylation Protocols

Parameter Protocol 1: NaH/Alkyl Halide Protocol 2: Phase-Transfer Catalysis Protocol 3: Mitsunobu Reaction
Base Strong (NaH)Mild (K2CO3)Not required
Alkylating Agent Alkyl HalideAlkyl HalideAlcohol
Key Reagents Sodium HydrideTetrabutylammonium BromidePPh3, DIAD/DEAD
Solvent Anhydrous DMFAcetonitrileAnhydrous THF
Advantages High reactivity, drives reaction to completionMilder conditions, easier handlingUtilizes alcohols, good for sensitive substrates
Disadvantages Requires strict anhydrous conditions, hazardous baseMay require elevated temperatures for less reactive alkylating agentsByproduct removal can be difficult, expensive reagents

Purification and Characterization

The purification of N-alkylated imidazoles is most commonly achieved by column chromatography on silica gel.[11] The choice of eluent will depend on the polarity of the product. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential techniques to confirm the structure and purity of the final product.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. Ensure all reagents are pure and dry, especially for the NaH and Mitsunobu protocols.

  • Formation of Quaternary Salts: Use a stoichiometric amount of the alkylating agent and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.[3]

  • Mixture of Regioisomers: The separation of regioisomers can be challenging. Optimization of reaction conditions (solvent, temperature, base) may favor the formation of one isomer over the other.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of protocol will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents. By understanding the underlying principles and carefully following the detailed protocols provided, researchers can successfully synthesize a wide range of N-alkylated imidazole derivatives for further investigation in drug discovery and development programs.

References

  • Kim, E. J., Ko, S. Y., & Dziadulewicz, E. K. (2005). Mitsunobu alkylation of imidazole: A convenient route to chiral ionic liquids. Tetrahedron Letters, 46(5), 831-833.
  • Bram, G., Loupy, A., & Sansoulet, J. (1985). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Katritzky, A. R., & Lagowski, J. M. (2010). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Accounts of Chemical Research, 43(12), 1642-1653.
  • Halpern, M. (2013). High-Dilution PTC N-Alkylation. PTC Organics, Inc.[Link]

  • Swiny, M. A., & Fletcher, J. T. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 110(12), 7045-7111.
  • ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... [Link]

  • Grimmett, M. R. (1970). N-Alkylation of imidazoles. University of Otago. [Link]

  • Reddit. This is why selective N-alkylation of imidazoles is difficult. [Link]

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865.
  • ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

  • Wang, D., & Wulff, W. D. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(42), 14994–15001.
  • Lawrence, D. S., & Wu, W. (2012). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The open organic chemistry journal, 6, 49–54.
  • López-Pestaña, J. M., Ávila-Rey, M. J., & Martín-Aranda, R. M. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4(6), 572-575.
  • ResearchGate. N-alkylation of imidazole by alkaline carbons. [Link]

  • Gabova, I. S., Khamidullina, L. A., Puzyrev, I. S., & Ezhikova, M. A. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2083-2090.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(5), 1988-1991.
  • ACS Green Chemistry Institute. Phase Transfer Catalysis. [Link]

  • ResearchGate. N 1 -Alkylation of 4(5)-nitro-1H-imidazole. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. RSC Advances, 6(81), 77521-77528.
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Google Patents. Method for producing high-purity N-alkyl imidazole.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Liu, Z. Z., Chen, H. C., Cao, S. L., & Li, R. T. (1993). Solid — Liquid Phase — Transfer Catalytic Method for N-Alkylation of Nitroimidazole.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Begtrup, M., & Larsen, P. (1990). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (1), 229-232.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 22(10), 1642.
  • ResearchGate. Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. [Link]

  • Google Patents. Process for preparing 1-alkylimidazoles.

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Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of nitrophenylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Nitrophenylimidazoles

Welcome to the technical support center for the synthesis of nitrophenylimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these crucial heterocyclic scaffolds. Nitrophenylimidazoles are key intermediates in the development of pharmaceuticals, agrochemicals, and materials. However, their synthesis can present unique challenges, from sluggish reactions to purification difficulties.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to help you navigate the complexities of your synthesis and achieve higher yields, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic approach to synthesizing nitrophenylimidazoles.

Q1: What are the primary synthetic routes to access nitrophenylimidazole cores?

There are two predominant strategies, and the choice depends entirely on the desired substitution pattern on the imidazole ring:

  • Building the Imidazole Ring (e.g., Debus-Radziszewski Synthesis): This is a multicomponent reaction ideal for synthesizing 2,4,5-trisubstituted imidazoles.[1][2] It involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (e.g., nitrobenzaldehyde), and an ammonia source (typically ammonium acetate).[3] This method is robust for creating C-substituted nitrophenylimidazoles.

  • Forming the N-Aryl Bond (e.g., N-Arylation): This approach is used when the imidazole core is already formed and the goal is to attach a nitrophenyl group to one of the nitrogen atoms. This is typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., using copper or palladium catalysts) or through Nucleophilic Aromatic Substitution (SNAr) if the aryl halide is sufficiently electron-deficient.[4][5]

Q2: How does the position of the nitro group (ortho, meta, para) on the phenyl ring affect the synthesis?

The position of the electron-withdrawing nitro group has significant electronic and steric implications:

  • Electronic Effects: For N-arylation reactions, a nitro group on the aryl halide substrate (especially in the ortho or para position) activates the ring towards nucleophilic attack. This can make SNAr reactions feasible and can influence the reactivity in metal-catalyzed couplings.[4] In the Debus-Radziszewski synthesis, the electronics of the nitrobenzaldehyde can affect the rate of its condensation.

  • Steric Effects: An ortho-nitro group can introduce significant steric hindrance, potentially slowing down N-arylation reactions or requiring more forcing conditions (higher temperatures, stronger bases) compared to its meta or para counterparts.[6]

Q3: What are the critical parameters to control in a Debus-Radziszewski reaction for nitrophenylimidazoles?

The key to a successful Debus-Radziszewski synthesis lies in controlling the reaction medium and temperature.

  • Solvent: Glacial acetic acid is the most commonly used solvent. It acts as both the solvent and a catalyst, facilitating the multiple condensation steps.[3]

  • Ammonia Source: Ammonium acetate is the standard reagent as it provides ammonia in situ. The stoichiometry is critical; an excess is often used to drive the reaction to completion.

  • Temperature: These reactions are typically run at reflux temperatures (around 100-120 °C) to ensure all condensation steps proceed at a reasonable rate. However, prolonged heating at very high temperatures can lead to decomposition and discoloration of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

Q4: For N-arylation, should I choose a copper or palladium catalyst?

Both copper and palladium have been successfully used for the N-arylation of imidazoles.[7]

  • Copper-Catalyzed (Ullmann-type) Reactions: These are often more traditional, less expensive, and can be very effective. However, they sometimes require higher reaction temperatures and stoichiometric amounts of copper.[4] Modern methods use catalytic copper with specific ligands to improve efficiency under milder conditions.[5]

  • Palladium-Catalyzed (Buchwald-Hartwig type) Reactions: These reactions are known for their broad substrate scope and tolerance of functional groups. A significant challenge with imidazoles is that they can act as inhibitors to the palladium catalyst by competing with the phosphine ligand for binding to the metal center.[4][8] Using pre-formed palladium-ligand complexes or specific reaction conditions to favor catalyst activation can overcome this issue.[4]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis in a direct question-and-answer format.

Category: Low or No Product Yield

Q: My reaction yield is consistently low. What are the most common causes?

Low yields are often traced back to a few key areas. A systematic check is the best approach.[9][10]

  • Reagent Quality: Are your starting materials pure? Impurities in the aldehyde or dicarbonyl (for Debus-Radziszewski) or moisture in the solvent/base (for N-arylation) can halt the reaction. Ensure solvents are anhydrous, especially for metal-catalyzed reactions.[9]

  • Temperature Control: Nitration reactions, in general, can be highly exothermic. For N-arylation, if the temperature is too low, the reaction may be too slow. If it's too high, you risk decomposition of the starting materials or the product.[11] For Debus-Radziszewski, insufficient heat will lead to an incomplete reaction.

  • Atmosphere Control: Many N-arylation reactions, particularly those using palladium catalysts, are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Workup Losses: Is your product partially soluble in the aqueous layer during extraction? Or is it being lost during purification? Always check all layers and filtrates by TLC before discarding them.[12]

Q: The reaction appears to stall before the starting material is fully consumed. What should I do?

A stalled reaction often points to catalyst deactivation or reagent degradation.

  • For N-Arylation: If using a palladium catalyst, the imidazole starting material may be inhibiting it. One advanced technique is to pre-form the active Pd(0)-ligand complex by heating them together before adding the imidazole.[4][8] For copper-catalyzed reactions, the catalyst might have precipitated or been oxidized.

  • For Debus-Radziszewski: The reaction may have reached equilibrium. If the reaction is clean but stalled, sometimes adding a fresh portion of ammonium acetate can help drive it forward. Also, ensure no water is being introduced, as it can interfere with the condensation steps.

Category: Impurity Formation

Q: My crude NMR/TLC shows several significant side products. What are they likely to be?

  • In Debus-Radziszewski Synthesis: You may be forming incompletely condensed intermediates. The primary side products are often derived from the self-condensation of the aldehyde or dicarbonyl compound. Ensuring the correct stoichiometry and sufficient reaction time can minimize these.

  • In N-Arylation Reactions:

    • Homocoupling: The aryl halide may couple with itself, especially in palladium-catalyzed reactions.

    • Reduction of the Nitro Group: If your reaction conditions are too harsh or if you are using certain reagents that can act as reducing agents, the nitro group can be reduced to an amine or other intermediates.[13]

    • Hydrolysis: If water is present, hydrolysis of starting materials or intermediates can occur.

Q: My final product is a dark brown or black tar-like substance, not the expected crystalline solid. What happened?

This is almost always a sign of decomposition, which is common when working with nitroaromatics at high temperatures.[11]

  • Cause: The most likely culprit is excessive heat during the reaction or workup. The combination of a nitro group and a heterocyclic ring can make the molecule susceptible to thermal decomposition.

  • Solution:

    • Lower the Reaction Temperature: Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

    • Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Do not leave it heating unnecessarily overnight.[10]

    • Purification Method: Avoid excessive heat during solvent removal on the rotary evaporator.

Category: Purification Challenges

Q: My nitrophenylimidazole seems to be degrading or streaking badly on a silica gel column. What are my options?

Imidazoles are basic, and the acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding, causing streaking and even decomposition.

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%). This will neutralize the acidic sites and improve chromatography.

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.

  • Recrystallization: This is often the best method for obtaining highly pure material if a suitable solvent system can be found. Experiment with solvent mixtures like ethanol/water, ethyl acetate/hexanes, or DMF/water.

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for the Synthesis of 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole

This protocol is based on the Debus-Radziszewski multicomponent synthesis.[3]

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add benzil (2.10 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with stirring. The solution will turn a deep orange/red color.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and ammonium salts.

  • Purification: The crude solid can be purified by recrystallization from ethanol or ethanol/water to yield the final product as a yellow crystalline solid.[14]

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Imidazole

This protocol provides a general method for coupling imidazole with a nitro-substituted aryl halide.

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen. Add CuI (0.1 mmol), imidazole (1.2 mmol), the nitroaryl halide (1.0 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMSO, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (using neutralized silica gel if necessary) or recrystallization.

Section 4: Data and Visualization

Table 1: Summary of Typical Reaction Conditions
ParameterDebus-Radziszewski SynthesisN-Arylation (Copper-Catalyzed)N-Arylation (Palladium-Catalyzed)
Reactants 1,2-Dicarbonyl, Aldehyde, NH₄OAcImidazole, Nitroaryl HalideImidazole, Nitroaryl Halide/Triflate
Catalyst None (Acetic Acid acts as catalyst)CuI, Cu₂O, or other Cu(I) saltsPd₂(dba)₃, Pd(OAc)₂
Ligand N/AOften none, or ligands like L-prolineBiaryl phosphines (e.g., XPhos, SPhos)
Base N/A (Ammonium Acetate is base source)K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, NaOtBu
Solvent Glacial Acetic AcidDMF, DMSO, TolueneToluene, Dioxane
Temperature 100 - 120 °C (Reflux)100 - 150 °C80 - 110 °C
Atmosphere AirInert (N₂ or Ar)Inert (N₂ or Ar)
Diagrams

Experimental Workflow for Nitrophenylimidazole Synthesis

G reagents Select & Weigh Starting Materials setup Assemble & Dry Glassware reaction Add Reagents & Solvent Heat under Inert Atm. reagents->reaction monitor Monitor Progress (TLC / LC-MS) quench Quench Reaction & Extract Product monitor->quench isolate Dry & Concentrate Crude Product purify Purify by Column or Recrystallization isolate->purify characterize Characterize Product (NMR, MS, MP) end end characterize->end Final Product

Caption: General experimental workflow from preparation to final product.

Troubleshooting Flowchart for Low Reaction Yield

G start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atm.) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup reagent_sol Solution: - Purify starting materials - Use anhydrous solvents - Re-check calculations check_reagents->reagent_sol condition_sol Solution: - Optimize temperature - Ensure inert atmosphere - Check catalyst activity check_conditions->condition_sol workup_sol Solution: - Check aqueous layers for product - Use neutralized silica - Consider recrystallization check_workup->workup_sol

Caption: A decision tree for systematically troubleshooting low yield issues.

References

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]

  • Slideshare. Synthesis, mechanism and application of Organic Name reaction.pptx. [Link]

  • Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. Proposed mechanism for N‐arylation of imidazole using various aryl halides. [Link]

  • Royal Society of Chemistry. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Balandis, B., Mickevičius, V. & Petrikaitė, V. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Sci Rep 14, 114 (2024). [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Inorganic and Nano-Metal Chemistry. [Link]

  • Liu, Y., et al. (2013) Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3, 185-189. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ChemSynthesis. 2-(4-nitrophenyl)-1H-imidazole. [Link]

  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • Reddit. What are some common causes of low reaction yields? [Link]

  • Google Patents. Method for preparing 1-substituted-4-nitroimidazole compound.
  • ResearchGate. The Synthesis of Azo Compounds from Nitro Compounds Using Lead and Triethylammonium Formate. [Link]

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Technical Support Center: Navigating Challenges in the Regioselective Synthesis of Substituted Nitrophenylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted nitrophenylimidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling regioselectivity during their synthetic campaigns. Nitrophenylimidazole scaffolds are crucial motifs in medicinal chemistry, appearing in drugs for infectious diseases and oncology.[1][2][3] However, their synthesis is often complicated by the formation of undesirable regioisomers. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may face in the lab.

Section 1: The Core Challenge: Understanding N1 vs. N3 Regioselectivity

Before troubleshooting specific methods, it's critical to understand the fundamental chemical principles that make this synthesis challenging.

FAQ: Why is achieving regioselectivity in the N-arylation of unsymmetrical imidazoles so difficult?

Answer: The primary difficulty arises from the tautomeric nature of the unsymmetrically substituted imidazole ring. The proton on the nitrogen can readily move between the two nitrogen atoms (N1 and N3), creating two distinct, rapidly equilibrating tautomers.

  • Electronic and Steric Ambiguity: Both nitrogen atoms are nucleophilic and can attack the electrophilic nitrophenyl source. While there are subtle differences in their electronic and steric environments, these differences are often not significant enough to provide inherent selectivity. The position of the substituent on the imidazole ring (e.g., at C4 or C5) influences the steric hindrance and electronic density at each nitrogen, but this rarely leads to the formation of a single product without careful reaction design.[4]

  • Reaction Conditions Dictate Outcome: Consequently, the final ratio of N1 to N3 arylated products is not determined by the starting imidazole alone, but is heavily influenced by the choice of catalyst, ligand, base, solvent, and temperature. These factors can selectively stabilize one tautomer or favor the transition state leading to a specific regioisomer.

G cluster_tautomers Tautomeric Equilibrium of 4-Substituted Imidazole cluster_reaction Competing N-Arylation Pathways T1 4(5)-Substituted Imidazole (N1-H Tautomer) T2 5(4)-Substituted Imidazole (N3-H Tautomer) T1->T2 H⁺ transfer T1_deprotonated Deprotonated N1 T1->T1_deprotonated Base T2_deprotonated Deprotonated N3 T2->T2_deprotonated Base Product1 N1-Arylated Product T1_deprotonated->Product1 Product2 N3-Arylated Product T2_deprotonated->Product2 ArylHalide Ar-NO₂-X ArylHalide->Product1 ArylHalide->Product2

Caption: Competing pathways in the N-arylation of an unsymmetrical imidazole.

Section 2: Troubleshooting Guide for Common Synthetic Methods

Direct N-arylation is the most common strategy for synthesizing nitrophenylimidazoles. The two dominant catalytic systems, copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination, each present unique challenges and opportunities for controlling regioselectivity.

2.1 Ullmann Condensation / Ullmann-type Reactions

The Ullmann reaction, one of the classic methods for C-N bond formation, traditionally uses stoichiometric copper at high temperatures.[5] Modern variations use catalytic copper with ligands, allowing for milder conditions, but regioselectivity remains a key hurdle.[6][7]

Q1: My Ullmann reaction with a nitroaryl halide is giving a poor ratio of N1 and N3 isomers. How can I improve selectivity?

Answer: Achieving selectivity in Ullmann reactions requires moving away from traditional high-temperature conditions and focusing on a well-defined catalytic system.

  • Causality: High temperatures (>150 °C) often provide enough energy to overcome the small activation energy difference between the two competing pathways, leading to poor selectivity.[8] Ligands are crucial as they modulate the steric and electronic properties of the copper catalyst, creating a more discerning reactive species that can differentiate between the N1 and N3 positions.

  • Troubleshooting Steps:

    • Lower the Temperature: If possible, reduce the reaction temperature to 80-120 °C. This can only be achieved by incorporating a ligand.[8]

    • Introduce a Ligand: Simple, bidentate N-donor ligands like 1,10-phenanthroline or amino acids like L-proline can significantly improve both reactivity and selectivity.[6] Salen-type ligands have also been shown to be effective.[9] The ligand coordinates to the copper center, creating a sterically bulkier catalyst that may preferentially react with the less hindered nitrogen of the imidazole.

    • Optimize the Base: The choice of base is critical. A strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The base's strength and cation size can influence the aggregation state of the copper catalyst and the deprotonation equilibrium of the imidazole, indirectly affecting regioselectivity.

    • Aryl Halide Reactivity: Remember the reactivity trend: Aryl-I > Aryl-Br > Aryl-Cl.[8] If you are using a less reactive aryl chloride, you will need a more active catalyst system (e.g., CuI with a ligand) to avoid needing excessively high temperatures that erode selectivity.[8]

Q2: I'm observing significant hydrodehalogenation of my nitroaryl halide instead of the desired coupling. How do I prevent this?

Answer: Hydrodehalogenation, where the aryl halide is reduced to a nitroarene, is a common and frustrating side reaction. It typically occurs when the desired C-N coupling is slow, allowing competing reduction pathways to dominate.

  • Causality: This side reaction is often initiated by the formation of a copper-hydride species, which can arise from trace amounts of water or other protic sources in the reaction mixture.[10] Solvents like DMF, while common, can also decompose at high temperatures to generate species that act as hydrogen donors.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

    • Solvent Choice: Consider switching to a more stable, high-boiling point solvent like dioxane or toluene, although this may require re-optimization of the catalyst system.

    • Increase Catalyst Activity: By making the desired C-N coupling faster, you can outcompete the hydrodehalogenation pathway. This can be achieved by adding an effective ligand or switching to a more reactive aryl halide (e.g., from bromide to iodide) as described in the previous question.

ParameterRecommendation for Improved RegioselectivityRationale
Catalyst CuI, Cu₂OProvides the active Cu(I) species.
Ligand 1,10-Phenanthroline, L-Proline, Salen-typeCreates a sterically defined catalyst to differentiate N1/N3.
Base Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are effective.
Solvent DMF, Dioxane, ToluenePolar aprotic solvents are common; ensure they are anhydrous.
Temperature 80-120 °C (with ligand)Lower temperatures amplify small energy differences between pathways.
2.2 Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, versatile method for forming C-N bonds.[11][12][13] For N-arylation of imidazoles, the choice of phosphine ligand is the single most important factor in controlling regioselectivity.

Q1: My Buchwald-Hartwig reaction is giving poor regioselectivity. Which ligands and conditions should I be using?

Answer: Regiocontrol in the Buchwald-Hartwig amination of imidazoles is almost exclusively governed by steric hindrance, dictated by the ligand bound to the palladium center.[14]

  • Causality: Bulky, electron-rich biaryl phosphine ligands are essential. The large steric footprint of the ligand creates a crowded environment around the palladium atom. As a result, the palladium complex will preferentially coordinate to and react with the less sterically hindered nitrogen of the unsymmetrical imidazole, which is typically the N1 position.[15]

  • Troubleshooting & Optimization:

    • Ligand Selection is Key: Use a bulky biaryl monophosphine ligand. Ligands like tBuXPhos, XPhos, or RuPhos are state-of-the-art for this transformation. Bidentate phosphine ligands are generally less effective for achieving high regioselectivity in imidazole arylation.[16]

    • Catalyst Pre-activation (Crucial): Imidazoles can act as inhibitors by strongly binding to the palladium precursor and preventing the formation of the active monoligated Pd(0) species.[14][15] To circumvent this, pre-activate your catalyst. Stir the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for 5-10 minutes at room temperature before adding the imidazole and base. This allows the active catalyst to form without competition.[14]

    • Base and Solvent: A moderately strong base like Cs₂CO₃ or K₃PO₄ is often optimal. Solvents such as toluene, dioxane, or t-BuOH are commonly employed.

Q2: My reaction is sluggish and gives low yields even with the right ligand. What else could be wrong?

Answer: Beyond ligand choice and pre-activation, low yields can often be traced to catalyst deactivation or suboptimal reaction setup.

  • Causality: The active Pd(0) species is sensitive to oxygen. Incomplete degassing can lead to oxidation and catalyst death. Furthermore, the ratio of ligand to palladium is critical; an incorrect ratio can lead to the formation of less active or inactive palladium species.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Use a Precatalyst: To simplify handling and ensure an accurate ligand-to-metal ratio, use a commercially available palladium precatalyst, such as tBuXPhos Pd G3.[10] These are air- and moisture-stable solids that reliably generate the active catalyst in situ.[10]

    • Check Reagent Purity: Impurities in the imidazole or aryl halide can sometimes interfere with the catalyst. Ensure high purity of your starting materials.

Protocol: Regioselective N1-Arylation of 4-Methylimidazole with 1-chloro-4-nitrobenzene

This protocol is adapted from methodologies developed for highly regioselective palladium-catalyzed N-arylations.[14][15]

  • Catalyst Pre-activation: To an oven-dried Schlenk flask under Argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and tBuXPhos (0.022 mmol, 2.2 mol%).

  • Add Solvent: Add 5 mL of anhydrous, degassed toluene.

  • Stir: Stir the mixture at room temperature for 10 minutes. The solution should change color, indicating the formation of the active complex.

  • Add Reagents: To the pre-activated catalyst solution, add 4-methylimidazole (1.2 mmol), 1-chloro-4-nitrobenzene (1.0 mmol), and Cs₂CO₃ (1.4 mmol).

  • Reaction: Heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification & Characterization: Purify the residue by column chromatography on silica gel. Characterize the isolated regioisomers by ¹H NMR, ¹³C NMR, and NOESY to confirm the N1-arylation.

Section 3: General Optimization & Analysis FAQs

Q1: How significantly does solvent choice impact regioselectivity?

Answer: Solvent effects are complex but can be influential.[17] While steric factors from the catalyst-ligand complex are often dominant, the solvent can modulate reactivity and selectivity by:

  • Stabilizing Intermediates: Different solvents can solvate the charged intermediates and transition states of the two competing pathways differently.[18]

  • Influencing Base Solubility: The solubility and dissociation of the inorganic base can be highly solvent-dependent, affecting the concentration of the deprotonated imidazole nucleophile.

  • Coordinating to the Catalyst: Some polar, coordinating solvents (like DMF or acetonitrile) can compete with other species for binding sites on the metal catalyst, potentially altering its reactivity and selectivity.[19] There is no universal "best" solvent; it must be optimized empirically for your specific substrate and catalyst system.

Q2: Can microwave-assisted synthesis improve my results?

Answer: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool.[20][21]

  • Mechanism: MAOS utilizes dielectric heating, where microwave energy is absorbed by polar molecules in the mixture, leading to rapid and uniform heating throughout the reaction volume.[22]

  • Advantages: This often results in dramatically reduced reaction times (minutes vs. hours).[23] In some cases, this rapid heating can improve yields and selectivity by minimizing the time available for side reactions or product decomposition to occur.[22][24] It is particularly effective for reactions that are slow at conventional reflux temperatures.

Q3: My reaction is complete, but I'm struggling to separate the N1 and N3 regioisomers. What are the best techniques?

Answer: Separating regioisomers is a common challenge due to their similar physical properties.

  • Chromatography: Flash column chromatography is the most common method. Experiment with different solvent systems, starting with a non-polar/polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing polarity. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the elution order and improve separation.

  • Crystallization: If one isomer is significantly more abundant or has a more ordered structure, fractional crystallization may be possible.

  • Characterization is Key: It is essential to unambiguously identify your isomers. One-dimensional ¹H and ¹³C NMR are standard. For definitive proof, a 2D NMR experiment like NOESY (Nuclear Overhauser Effect Spectroscopy) is invaluable. A NOESY experiment will show through-space correlations between the protons on the newly attached nitrophenyl ring and the protons on the imidazole ring, allowing you to determine which nitrogen the aryl group is attached to. In the absence of definitive NMR data, X-ray crystallography of a suitable crystal provides undeniable structural proof.

G Start Poor Regioselectivity Observed Method Which Method? Start->Method Ullmann Ullmann Condensation Method->Ullmann Copper BH Buchwald-Hartwig Method->BH Palladium U_Check1 Using a ligand? Ullmann->U_Check1 BH_Check1 Using bulky monophosphine ligand? (e.g., tBuXPhos) BH->BH_Check1 U_AddLigand Add Ligand (e.g., 1,10-phenanthroline) U_Check1->U_AddLigand No U_Check2 Temp > 120°C? U_Check1->U_Check2 Yes U_AddLigand->U_Check2 U_LowerTemp Lower Temperature (80-110°C) U_Check2->U_LowerTemp Yes Optimize Re-screen Base & Solvent U_Check2->Optimize No U_LowerTemp->Optimize BH_SwitchLigand Switch to Bulky Ligand BH_Check1->BH_SwitchLigand No BH_Check2 Pre-activating catalyst? BH_Check1->BH_Check2 Yes BH_SwitchLigand->BH_Check2 BH_Preactivate Pre-activate Pd Source + Ligand before adding imidazole BH_Check2->BH_Preactivate No BH_Check2->Optimize Yes BH_Preactivate->Optimize End Improved Selectivity Optimize->End

Caption: Troubleshooting workflow for improving regioselectivity.

Section 4: Advanced Tools & Methodologies

Q: Are there computational methods to predict the regioselectivity before running an experiment?

Answer: Yes, computational chemistry has become a valuable predictive tool in modern organic synthesis.[25]

  • Density Functional Theory (DFT): DFT calculations can be used to model the reaction pathways for the formation of both the N1 and N3 isomers. By calculating the free energy of the transition states for each pathway, chemists can predict which isomer is kinetically favored (i.e., has the lower energy barrier).[26]

  • Application: These studies can help rationalize experimentally observed outcomes and guide the design of new catalysts or reaction conditions. For example, a computational study could compare the transition state energies for a reaction using several different phosphine ligands, allowing a researcher to select the most promising candidate before ever stepping into the lab.[27] While computationally intensive, this approach can save significant time and resources in the long run.

References
  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing. Retrieved from [Link]

  • Bellina, F., & Cauteruccio, S. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of Organic Chemistry.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(41), 8285-8306. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactivity-Controlled Regioselectivity: A Regiospecific Synthesis of 1,2-Disubstituted Benzimidazoles. Retrieved from [Link]

  • ACS Publications. (2023). Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H-Azirines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2018). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 3(42), 11811-11829.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3, 185-189.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N-arylation of imidazole using various aryl halides. Retrieved from [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.
  • Oxford Academic. (n.d.). Synthesis and antiprotozoal activity of some nitro(nitroaryl)imidazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Organic Letters, 15(2), 362-5.
  • Organic Chemistry Frontiers. (n.d.). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. RSC Publishing. Retrieved from [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4936.
  • Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Dresler, E. (2018). Regioselectivity, stereoselectivity and molecular mechanism of [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones in the light of DFT computational study. Journal of Molecular Modeling, 24(11), 329.
  • NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • ResearchGate. (2023). Microwave-assisted synthesis: Paradigm of Green Chemistry.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Chemical Society Reviews. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Retrieved from [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO)
  • PubMed. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes.
  • ResearchGate. (n.d.).
  • Organic Chemistry Frontiers. (n.d.). NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity. RSC Publishing.
  • RSC Advances. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.).
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  • AMiner. (n.d.).

Sources

avoiding side reactions in the functionalization of 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of 4-(4-Nitrophenyl)-1H-imidazole

A Guide to Navigating Synthetic Challenges and Avoiding Side Reactions

Welcome to the dedicated technical support resource for researchers working with this compound. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you with the in-depth technical insights and practical solutions needed to navigate the complexities of its functionalization. As your virtual Senior Application Scientist, my goal is to explain the "why" behind the "how," ensuring your synthetic strategies are both efficient and successful.

Part 1: Navigating the Regioselectivity of N-Functionalization

The presence of two chemically distinct nitrogen atoms in the imidazole ring (N-1 and N-3) presents a primary challenge in regioselectivity. The tautomeric nature of the N-H proton means that electrophiles can attack either nitrogen, often leading to a mixture of isomers.

FAQ 1: I'm attempting an N-alkylation of this compound and getting a mixture of N-1 and N-3 isomers. How can I control the regioselectivity?

Root Cause Analysis:

The formation of isomeric mixtures during N-alkylation is a classic problem rooted in the tautomerism of the imidazole ring. The position of the N-H proton is not fixed, and in solution, it rapidly equilibrates between N-1 and N-3. The less sterically hindered nitrogen is often the more nucleophilic and kinetically favored site of attack. However, the thermodynamic stability of the resulting products can differ, leading to a mixture if the reaction conditions allow for equilibration.

Troubleshooting & Strategic Solutions:

1. Exploiting Steric Hindrance:

One of the most effective strategies is to leverage the steric bulk of the substituent at the C-4 position (the 4-nitrophenyl group).

  • For Alkylation at the Less Hindered N-1 Position: Direct alkylation under basic conditions often favors the N-1 isomer due to reduced steric clash. The base deprotonates the imidazole, and the resulting imidazolide anion attacks the electrophile. The approach to N-3 is more sterically congested by the adjacent nitrophenyl ring.

  • For Selective Alkylation at the More Hindered N-3 Position: This is more challenging and often requires a multi-step approach. One established method involves the use of a directing group, such as a triphenylmethyl (trityl) group.

Step-by-Step Protocol for Selective N-1 Alkylation:

  • Deprotonation: Dissolve this compound in a polar aprotic solvent like DMF or THF.

  • Base Addition: Add a strong base such as sodium hydride (NaH) at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium imidazolide salt.

  • Electrophile Addition: Slowly add your alkylating agent (e.g., methyl iodide, benzyl bromide).

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Visualizing the N-Alkylation Challenge:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product Mixture SM This compound (Tautomeric Mixture) Cond Base (e.g., NaH) + Electrophile (R-X) SM->Cond P1 N-1 Alkylated Product (Kinetically Favored) Cond->P1 Major P2 N-3 Alkylated Product (Sterically Hindered) Cond->P2 Minor

Caption: Regioselectivity in N-alkylation.

Part 2: Addressing Unwanted Reactions on the Nitro Group

The nitro group is a strong electron-withdrawing group, but it is also susceptible to reduction under various conditions, which can be an undesired side reaction if functionalization elsewhere on the molecule is the goal.

FAQ 2: During my attempts to perform a reaction on the imidazole ring, I'm observing the reduction of the nitro group to an amino group. How can I prevent this?

Root Cause Analysis:

Many reagents used in organic synthesis, particularly those involving catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents, can readily reduce nitro groups. This is a common issue when attempting reactions like the reduction of other functional groups or certain coupling reactions that may employ reductive conditions.

Troubleshooting & Strategic Solutions:

1. Judicious Choice of Reagents:

The key is to select reagents that are compatible with the nitro group.

  • For C-C Coupling Reactions: If you are performing a Suzuki or Heck coupling on a halogenated version of the imidazole, ensure your catalyst system is not also a potent reducing agent. For instance, some phosphine ligands in combination with palladium can promote the reduction of nitroarenes. Careful screening of ligands and conditions is crucial.

  • For Modifying Other Functional Groups: If you need to reduce, for example, an ester to an alcohol elsewhere in the molecule, avoid powerful reducing agents like LiAlH₄. A milder reagent like sodium borohydride (NaBH₄) is often compatible with nitro groups, although its reactivity depends on the substrate and conditions.

Table 1: Reagent Compatibility with the Nitro Group

Reaction TypeReagents to AvoidRecommended Reagents
Catalytic Hydrogenation H₂, Pd/C; H₂, PtO₂(If reduction is desired)
Hydride Reduction LiAlH₄NaBH₄ (with caution)
Metal-Mediated Reactions Zn/HCl, Fe/HCl, SnCl₂(If reduction is desired)

2. Protecting Group Strategy (If unavoidable):

In cases where harsh, reductive conditions are unavoidable for another part of the molecule, a protecting group strategy is not typically employed for the nitro group itself. Instead, the synthetic route should be redesigned. It is often more feasible to introduce the nitro group at a later stage in the synthesis, after the reductive step has been completed.

Visualizing the Synthetic Decision Process:

G Start Goal: Functionalize Molecule with Intact Nitro Group Decision Are Reductive Conditions Required? Start->Decision PathA No Decision->PathA No PathB Yes Decision->PathB Yes ActionA Proceed with Nitro-Compatible Reagents PathA->ActionA ActionB Redesign Synthesis: Introduce Nitro Group Later PathB->ActionB Outcome Successful Functionalization ActionA->Outcome ActionB->Outcome

Caption: Decision workflow for nitro group compatibility.

Part 3: Controlling Electrophilic Substitution on the Imidazole and Phenyl Rings

Both the imidazole and the nitrophenyl rings can undergo electrophilic substitution, but their reactivity is vastly different. Understanding this difference is key to achieving the desired outcome.

FAQ 3: I want to introduce a bromine atom onto the imidazole ring, but I'm concerned about substitution on the nitrophenyl ring. What conditions should I use?

Root Cause Analysis:

The imidazole ring is an electron-rich heterocycle and is generally activated towards electrophilic aromatic substitution (EAS). In contrast, the phenyl ring is strongly deactivated by the electron-withdrawing nitro group. This inherent difference in reactivity is your primary tool for selectivity.

  • Imidazole Ring: The most likely position for electrophilic attack is the C-5 position, as it is not adjacent to the bulky nitrophenyl group at C-4.

  • Nitrophenyl Ring: This ring is highly deactivated. Forcing conditions would be required for substitution, which would likely be directed meta to the nitro group.

Troubleshooting & Strategic Solutions:

Selective Bromination of the Imidazole Ring:

You can achieve selective bromination at the C-5 position by using a mild brominating agent.

Step-by-Step Protocol for Selective C-5 Bromination:

  • Reagent Choice: Use N-Bromosuccinimide (NBS) as the bromine source. It is a milder electrophile than Br₂.

  • Solvent: Conduct the reaction in a solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

  • Initiation (Optional): Sometimes, a radical initiator like AIBN or UV light can facilitate the reaction, although for electron-rich systems like imidazole, it may proceed without it.

  • Temperature: Run the reaction at room temperature or with gentle heating.

  • Monitoring: Follow the consumption of the starting material by TLC.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture to remove succinimide and purify the product, 4-(4-nitrophenyl)-5-bromo-1H-imidazole, by column chromatography or recrystallization.

Why this works: The deactivating effect of the nitro group is so profound that under the mild conditions required to brominate the activated imidazole ring, the nitrophenyl ring remains completely unreactive. This provides a large reaction window for selective functionalization.

References

  • Imidazole Chemistry: A comprehensive overview of imidazole reactivity. Science of Synthesis, Thieme. [Link]

  • Regioselective N-Alkylation of Imidazoles: A detailed discussion on controlling regioselectivity. Journal of Organic Chemistry. [Link]

  • Reduction of Nitro Compounds: A review of methods for the reduction of aromatic nitro compounds. Chemical Reviews. [Link]

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Nitrophenyl)-1H-imidazole. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles and critical reaction parameters, you can overcome issues of low conversion and optimize your synthetic outcomes.

Part I: Troubleshooting Guide

This section addresses specific, problem-oriented questions related to common reactions involving this compound. Each answer provides a causal explanation for the observed issue and a step-by-step protocol for remediation.

Section A: N-Alkylation Reactions
Q1: My N-alkylation of this compound is sluggish or incomplete. How can I improve the conversion rate?

A1: Cause & Resolution

Low conversion rates in N-alkylation reactions of nitroimidazoles are frequently traced back to an imbalance between the nucleophilicity of the imidazole nitrogen, the strength of the base, the choice of solvent, and the reactivity of the alkylating agent. The imidazole N-H proton must be removed by a base to generate the nucleophilic imidazolide anion. The efficiency of this deprotonation and the subsequent substitution reaction is highly dependent on the reaction conditions.

The regioselectivity of the alkylation is also a critical factor. For 4-nitro-1H-imidazole, alkylation typically occurs at the N-1 position. However, reaction conditions can influence this outcome. Studies on related 4(5)-nitro-1H-imidazoles show that temperature can affect the isomeric ratio, with higher temperatures potentially favoring the thermodynamically more stable 4-nitro isomer.[1]

Troubleshooting Workflow:

start Low Conversion in N-Alkylation base Evaluate Base Strength (NaH vs. K2CO3) start->base protocol_strong Implement Protocol 1: Strong Base (NaH) base->protocol_strong For unreactive agents protocol_mild Implement Protocol 2: Mild Base (K2CO3) base->protocol_mild General starting point solvent Assess Solvent Polarity (DMF vs. ACN/THF) temp Optimize Temperature solvent->temp reagent Check Alkylating Agent (Halide Reactivity) temp->reagent success High Conversion Achieved reagent->success protocol_strong->solvent protocol_mild->solvent

Caption: Troubleshooting workflow for N-alkylation reactions.

Key Parameters to Optimize:

  • Choice of Base: A base that is too weak will not sufficiently deprotonate the imidazole, leading to a low concentration of the active nucleophile. Conversely, an overly strong base might be unnecessary or lead to side reactions.

    • Potassium Carbonate (K₂CO₃): A mild and commonly used base. It often provides good yields, especially in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF). For many alkylating agents, K₂CO₃ in ACN at elevated temperatures (e.g., 60 °C) significantly improves yields.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides rapid and irreversible deprotonation. It is particularly useful for less reactive alkylating agents or when milder bases fail. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF.[2]

  • Solvent Selection: The solvent must be able to dissolve the starting materials and facilitate the nucleophilic substitution.

    • Polar Aprotic Solvents (DMF, ACN, DMSO): These are generally the best choices. They solvate the cation of the base (e.g., K⁺) while leaving the imidazolide anion relatively free to act as a nucleophile. Acetonitrile often gives better yields compared to DMF or DMSO when using K₂CO₃.

  • Temperature: Temperature influences the reaction kinetics. While many alkylations proceed at room temperature, heating can dramatically increase the rate and overall conversion, often reducing reaction times from hours to 1-3 hours.

Comparative Table of N-Alkylation Conditions

ParameterCondition A: MildCondition B: StrongRationale & Remarks
Base K₂CO₃ (2.0 eq.)NaH (60% in oil, 1.2 eq.)K₂CO₃ is safer and easier to handle; NaH is for complete, rapid deprotonation.[2]
Solvent Anhydrous AcetonitrileAnhydrous DMF or THFACN with K₂CO₃ often provides the best yields. DMF/THF are required for NaH.[2]
Temperature Room Temp to 60 °C0 °C to Room TempHeating is often necessary for Condition A. Condition B is often rapid even at RT.
Best For Reactive alkyl halides (benzyl, allyl)Less reactive alkyl halidesA good starting point for general alkylations.

Detailed Experimental Protocol: N-Alkylation using K₂CO₃ in Acetonitrile

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[2]

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 equivalents) to the stirred suspension at room temperature.[2]

  • Reaction: Heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Section B: Suzuki-Miyaura Coupling Reactions
Q2: I'm observing low to no yield in my Suzuki coupling with a halogenated this compound derivative. What are the likely causes and solutions?

A2: Cause & Resolution

The primary challenge in Suzuki couplings involving N-H containing heterocycles like imidazole is catalyst inhibition or poisoning.[3] The lone pair on the imidazole nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species that disrupt the catalytic cycle. Furthermore, the acidic N-H proton can react with the basic components of the reaction, complicating the reaction environment.

Success in these couplings hinges on selecting a catalytic system (palladium source and ligand) that is robust enough to overcome this inhibition. Additionally, the choice of base and solvent is critical for promoting the desired C-C bond formation over side reactions.[4] In some cases, protecting the imidazole nitrogen is the most straightforward solution.[4]

Catalytic Cycle and Points of Failure:

pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa poison Catalyst Poisoning (N-H Coordination) pd0->poison pd2 Ar-Pd(II)-X oa->pd2 tm Transmetalation (Ar'-B(OR)2) pd2->tm pd2->poison pd2_ar Ar-Pd(II)-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product cluster_methods Common Reduction Methods start Ar-NO2 nitroso Ar-NO start->nitroso hydroxylamine Ar-NHOH nitroso->hydroxylamine amine Ar-NH2 hydroxylamine->amine method1 Catalytic Hydrogenation (H2, Pd/C) method2 Metal/Acid Reduction (SnCl2/HCl or Fe/NH4Cl) method3 Hydride Transfer (Hydrazine/Pd-C)

References

Technical Support Center: Scale-Up Synthesis of 4-(4-Nitrophenyl)-1H-imidazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the scale-up synthesis of 4-(4-Nitrophenyl)-1H-imidazole. This resource is designed for researchers, chemists, and process development professionals to provide expert guidance, troubleshoot common issues, and answer frequently asked questions encountered during the transition from bench-scale to preclinical production. Our focus is on ensuring a safe, efficient, and reproducible synthesis that meets the stringent purity requirements for preclinical evaluation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and scale-up of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted method for this class of compounds is the Debus-Radziszewski imidazole synthesis . This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] For the synthesis of this compound, the likely precursors would be glyoxal, 4-nitrobenzaldehyde, and a source of ammonia. This one-pot reaction is often favored for its operational simplicity and the availability of inexpensive starting materials.[3]

Q2: What are the primary safety concerns when scaling up the synthesis of a nitroaromatic compound like this compound?

A2: The primary safety concerns revolve around the thermal instability of nitroaromatic compounds. Key considerations include:

  • Exothermic Reactions: The synthesis can be highly exothermic, and on a larger scale, heat dissipation becomes a critical challenge. Poor heat management can lead to thermal runaway reactions.

  • Decomposition: Nitro compounds can decompose, sometimes violently, at elevated temperatures. This decomposition can be catalyzed by impurities.

  • Handling of Reagents: Careful handling of all reagents is necessary, and appropriate personal protective equipment (PPE) should always be used.

A thorough risk assessment is crucial before any scale-up.

Q3: What are the critical quality attributes (CQAs) for this compound intended for preclinical studies?

A3: For preclinical studies, the following CQAs are of paramount importance:

  • Purity: High purity is essential to ensure that the observed biological effects are due to the compound of interest and not impurities.

  • Impurity Profile: A detailed understanding of all impurities present at levels of 0.1% or higher is required by regulatory agencies.[4] The structure of these impurities should be elucidated.

  • Residual Solvents: The levels of any residual solvents from the synthesis and purification process must be within acceptable limits.

  • Physical Properties: Consistent physical properties such as crystalline form, melting point, and solubility are important for formulation development.

Q4: Which analytical techniques are recommended for purity assessment and impurity profiling?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying impurities.[4][5] A validated, stability-indicating HPLC method should be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and any isolated impurities.[6]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information for the parent compound and its impurities.[4][5]

  • Infrared (IR) Spectroscopy: Can be used for identification and to confirm the presence of key functional groups.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up synthesis of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Reaction Yield 1. Incomplete reaction. 2. Formation of side products. 3. Sub-optimal reaction temperature. 4. Product loss during work-up.1. Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to monitor the reaction to completion. 2. Stoichiometry: Re-evaluate the stoichiometry of reactants. An excess of the ammonia source may be beneficial. 3. Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. 4. Work-up Optimization: Minimize product loss during extraction and isolation steps. Ensure the pH of the aqueous phase is optimized for maximal product partitioning into the organic layer.
Formation of Impurities 1. Presence of impurities in starting materials. 2. Side reactions due to incorrect temperature or stoichiometry. 3. Air oxidation of intermediates.1. Starting Material Quality: Ensure the purity of starting materials (glyoxal, 4-nitrobenzaldehyde) through appropriate analytical testing. 2. Reaction Control: Maintain strict control over reaction parameters (temperature, addition rates). 3. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.
Difficult Purification/Crystallization 1. Presence of closely related impurities that co-crystallize. 2. Oily or amorphous product. 3. Poor choice of crystallization solvent.1. Impurity Removal: If impurities are problematic, consider a chromatographic purification step before final crystallization. 2. Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent or solvent system for crystallization. Anti-solvent crystallization can also be effective. 3. Seeding: Use of seed crystals can aid in initiating crystallization and obtaining the desired crystal form. 4. Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals.
Poor Reproducibility on Scale-up 1. Inefficient mixing at a larger scale. 2. Inadequate heat transfer. 3. Differences in reagent addition rates.1. Mixing: Ensure efficient mixing is maintained on scale-up by selecting an appropriate stirrer and agitation speed. 2. Heat Transfer: Account for the lower surface area-to-volume ratio at a larger scale. Use a jacketed reactor with a suitable heat transfer fluid to maintain temperature control. 3. Controlled Addition: Utilize a syringe pump or addition funnel for controlled addition of reagents to manage exotherms.

III. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Lab-Scale Synthesis of this compound (Adaptable for Scale-Up)

This protocol is based on the principles of the Debus-Radziszewski reaction.[7]

Materials:

  • 4-Nitrobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask (or jacketed reactor for scale-up) equipped with a magnetic stirrer (or overhead stirrer) and a reflux condenser, combine 4-nitrobenzaldehyde (1.0 eq) and glyoxal (1.0 eq).

  • Addition of Ammonia Source: To the stirred mixture, slowly add ammonium hydroxide (5-10 eq) in a well-ventilated fume hood. The addition should be controlled to manage any initial exotherm.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be optimized for your specific system.[8]

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A:B and ramp up the concentration of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Column Temperature 30 °C

IV. Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying Charge Reactor Charge Reactor Add 4-Nitrobenzaldehyde Add 4-Nitrobenzaldehyde Charge Reactor->Add 4-Nitrobenzaldehyde Add Glyoxal Add Glyoxal Add 4-Nitrobenzaldehyde->Add Glyoxal Slow Addition of NH4OH Slow Addition of NH4OH Add Glyoxal->Slow Addition of NH4OH Stir at RT (12-24h) Stir at RT (12-24h) Slow Addition of NH4OH->Stir at RT (12-24h) In-Process Control (IPC) via TLC/HPLC In-Process Control (IPC) via TLC/HPLC Stir at RT (12-24h)->In-Process Control (IPC) via TLC/HPLC Cool to 0-5°C Cool to 0-5°C In-Process Control (IPC) via TLC/HPLC->Cool to 0-5°C Vacuum Filtration Vacuum Filtration Cool to 0-5°C->Vacuum Filtration Wash with Cold Water Wash with Cold Water Vacuum Filtration->Wash with Cold Water Crude Product Crude Product Wash with Cold Water->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Vacuum Drying Vacuum Drying Recrystallization->Vacuum Drying Final Product Final Product Vacuum Drying->Final Product G Low Yield Low Yield Check IPC Check IPC Low Yield->Check IPC Incomplete Reaction Incomplete Reaction Check IPC->Incomplete Reaction No Reaction Complete Reaction Complete Check IPC->Reaction Complete Yes Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Analyze Crude Product Analyze Crude Product Reaction Complete->Analyze Crude Product High Impurities High Impurities Analyze Crude Product->High Impurities Yes Low Impurities Low Impurities Analyze Crude Product->Low Impurities No Optimize Reaction Conditions Optimize Reaction Conditions High Impurities->Optimize Reaction Conditions Review Work-up Procedure Review Work-up Procedure Low Impurities->Review Work-up Procedure Product Loss in Aqueous Layer Product Loss in Aqueous Layer Review Work-up Procedure->Product Loss in Aqueous Layer Suspected Mechanical Losses Mechanical Losses Review Work-up Procedure->Mechanical Losses Suspected Adjust pH, Back-extract Adjust pH, Back-extract Product Loss in Aqueous Layer->Adjust pH, Back-extract Refine Filtration/Transfer Refine Filtration/Transfer Mechanical Losses->Refine Filtration/Transfer

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. IUCR. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

Sources

Technical Support Center: Purity Assessment of 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical purity assessment of 4-(4-Nitrophenyl)-1H-imidazole. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical chemical intermediate. Here, we delve into the causality behind experimental choices, provide field-proven troubleshooting advice, and ground our recommendations in authoritative scientific principles.

Introduction: The Criticality of Purity in this compound

This compound is a key building block in the synthesis of various pharmaceutical agents and biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary analytical techniques for purity assessment and offers solutions to common challenges encountered during analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Due to its high resolving power, sensitivity, and reproducibility, High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity assessment of this compound. A properly developed and validated HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Recommended HPLC Method (Starting Point)

A reversed-phase HPLC (RP-HPLC) method is most suitable for a moderately polar compound like this compound.

Experimental Protocol:

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • HPLC-grade acetonitrile, water, and formic acid

    • Volumetric flasks, pipettes, and autosampler vials

    • Reference standard of this compound (purity >99%)

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

    • Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 300 nm (based on the UV absorbance maxima of similar imidazole derivatives[1]).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • The purity of the sample is calculated by the area percentage method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a relative response factor for each known impurity should be determined.

HPLC Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I observing significant peak tailing for the main analyte peak?

A1: Peak tailing for a compound like this compound, which contains a basic imidazole ring, is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase of the column.[2] This is a common issue with basic compounds.

  • Causality: The lone pair of electrons on the nitrogen atoms of the imidazole ring can interact with the acidic protons of the silanol groups, leading to a portion of the analyte being more strongly retained and eluting later, causing the peak to tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase is acidic. The addition of 0.1% formic acid, as recommended in the protocol, will protonate the imidazole ring, reducing its interaction with the silanol groups. A pH of 2.5-3.5 is generally effective.

    • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for basic compounds.[3]

    • Lower Injection Concentration: High concentrations of the analyte can saturate the stationary phase, leading to peak asymmetry. Try diluting your sample.[4]

    • Check for Column Contamination: A contaminated column can also lead to peak tailing. Flush the column with a strong solvent like 100% acetonitrile to remove any strongly retained compounds.[3]

Q2: My retention times are shifting from one injection to the next. What could be the cause?

A2: Retention time instability can be caused by several factors, from the mobile phase to the HPLC system itself.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or a poorly equilibrated column can all lead to shifts in retention time.

  • Troubleshooting Workflow:

    G start Retention Time Shifting check_mp Check Mobile Phase (Freshly prepared? Properly mixed?) start->check_mp check_equilibration Ensure Column Equilibration (Run for 10-15 column volumes) check_mp->check_equilibration If OK resolve_mp Prepare Fresh Mobile Phase check_mp->resolve_mp If Not OK check_temp Verify Column Temperature (Is the column oven stable?) check_equilibration->check_temp If OK resolve_equilibration Increase Equilibration Time check_equilibration->resolve_equilibration If Not OK check_pump Inspect Pump Performance (Consistent flow rate? No leaks?) check_temp->check_pump If OK resolve_temp Allow Oven to Stabilize check_temp->resolve_temp If Not OK resolve_pump Service Pump (e.g., replace seals) check_pump->resolve_pump If Not OK

    Caption: Troubleshooting workflow for shifting retention times.

Q3: I see a noisy or drifting baseline. How can I fix this?

A3: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy.

  • Causality: This is often due to issues with the mobile phase, detector, or contaminated system components.

  • Troubleshooting Steps:

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed.

    • Check for Contamination: A contaminated flow cell in the detector can cause baseline drift. Flush the system with a strong, clean solvent.

    • Detector Lamp Issues: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

    • Mobile Phase Absorbance: If one of the mobile phase components absorbs at the detection wavelength, this can cause a drifting baseline, especially during a gradient run. Use high-purity HPLC-grade solvents.

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

While HPLC is the primary method for quantitative purity analysis, other techniques provide complementary and confirmatory information.

Spectroscopic Methods: Confirming Identity and Detecting Structural Impurities

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of this compound. It can also detect and identify structurally related impurities.

  • Expected ¹H NMR Signals (in DMSO-d₆): Based on similar structures, the following signals can be expected[5][6]:

    • Aromatic protons of the nitrophenyl ring (doublets around 8.0-8.4 ppm).

    • Imidazole ring protons (singlets or doublets between 7.0-8.5 ppm).

    • A broad singlet for the N-H proton of the imidazole ring (often above 12 ppm).

  • Purity Assessment: The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: FTIR is used to identify the functional groups present in the molecule, confirming its identity.

  • Expected Characteristic Peaks (KBr pellet): [5]

    • N-H stretch: A broad peak around 3400 cm⁻¹

    • Aromatic C-H stretch: Peaks around 3100-3000 cm⁻¹

    • C=C and C=N stretching (aromatic rings): Peaks in the 1600-1450 cm⁻¹ region.

    • NO₂ asymmetric and symmetric stretching: Strong peaks around 1515 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Purity Assessment: The absence of expected peaks or the presence of unexpected ones (e.g., a strong C=O stretch from a starting material) can indicate impurities.

Thermal Analysis: Assessing Overall Purity and Thermal Stability

1. Differential Scanning Calorimetry (DSC)

  • Purpose: DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of the melting point and the heat of fusion. A sharp melting peak with a narrow range is indicative of high purity.

  • Expected Thermal Profile: For a similar compound, 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole, a melting point of 240-242 °C has been reported.[5] this compound is expected to have a distinct melting point.

  • Purity Assessment: Impurities will typically broaden the melting peak and lower the melting point.

2. Thermogravimetric Analysis (TGA)

  • Purpose: TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of residual solvents or inorganic impurities.

  • Expected Thermal Profile: The TGA curve should show a stable baseline until the onset of thermal decomposition. Any mass loss at lower temperatures (e.g., below 100 °C) could indicate the presence of volatile impurities like residual solvents.

Developing a Stability-Indicating Method: Forced Degradation Studies

To ensure that the analytical method can separate the main analyte from its degradation products, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to generate potential degradants.[7][8][9]

Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

By analyzing the samples under these stress conditions, you can confirm that your HPLC method is "stability-indicating," meaning it can accurately measure the purity of this compound in the presence of its degradation products.

References

  • Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. RSC Advances, 6(84), 80835-80844. Available from: [Link]

  • Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. (2016, December 14). Available from: [Link]

  • Shinde, N., Bangar, B., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • PubChem. 1-(4-Nitrophenyl)-1H-imidazole. Available from: [Link]

  • Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. Available from: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. (2023, May 25). Available from: [Link]

  • ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. Available from: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5940. Available from: [Link]

  • Gasia, J., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Applied Sciences, 10(18), 6397. Available from: [Link]

  • The University of Melbourne. TGA-DSC. Available from: [Link]

  • Veeprho. 4-Nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. Available from: [Link]

  • Walker, R. B., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2016). Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(19), 4739-4743. Available from: [Link]

  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Available from: [Link]

  • Klimenko, L. Y., et al. (2019). Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. Journal of Organic and Pharmaceutical Chemistry, 17(2), 66. Available from: [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • International Journal for Multidisciplinary Research (IJFMR). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available from: [Link]

Sources

Technical Support Center: Managing the Solubility of 4-(4-Nitrophenyl)-1H-imidazole in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the solubility of 4-(4-Nitrophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this compound's solubility during synthesis, purification, and analysis. The unique bifunctional nature of this molecule—possessing a polar, ionizable imidazole ring and a non-polar nitrophenyl group—presents specific solubility hurdles. This document provides a structured approach, from quick FAQs to in-depth troubleshooting protocols, to ensure your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is my this compound failing to dissolve in a standard organic solvent like Toluene or Dichloromethane?

A: This is a classic case of polarity mismatch, a foundational principle in chemistry often summarized as "like dissolves like."[1] Your compound has two distinct regions: the highly polar imidazole ring and the relatively non-polar nitrophenyl group. While the nitrophenyl moiety might suggest some solubility in aromatic solvents like Toluene, the imidazole ring's hydrogen-bonding capability and high polarity dominate, preventing dissolution in non-polar media. Furthermore, the high melting points reported for isomers of this compound (e.g., 198-203 °C for the 1-isomer and 309-311 °C for the 2-isomer) suggest strong crystal lattice energy, which requires a solvent capable of forming strong intermolecular interactions to overcome.[2][3] Solvents like Dichloromethane may be insufficient to break down this stable crystalline structure.

Q2: I observed precipitation midway through my reaction. What are the likely causes?

A: Mid-reaction precipitation is a common issue that can typically be traced to one of three factors:[4]

  • Change in Solvent Medium: As reactants are consumed and products are formed, the overall polarity and solvating power of your reaction mixture can change significantly, leading to a decrease in your compound's solubility.

  • Temperature Fluctuation: The solubility of most organic solids is highly dependent on temperature.[1][5] An unintentional drop in the reaction temperature, even by a few degrees, can cause a supersaturated solution to crash out.

  • Concentration Limit Exceeded: The reaction may have produced the target molecule or a related intermediate to a concentration that exceeds its solubility limit in the chosen solvent system.

Q3: How does pH influence the solubility of this compound, particularly in aqueous or protic media?

A: The pH of the medium is a critical factor due to the basic nature of the imidazole ring. The lone pair of electrons on the sp2-hybridized nitrogen atom can accept a proton. In acidic conditions (pH < 6), the imidazole ring becomes protonated to form an imidazolium cation. This positively charged species is significantly more polar and, therefore, much more soluble in polar protic solvents, especially water.[6] This property is invaluable during aqueous workups, as it allows for the selective extraction of the compound into an acidic aqueous layer, separating it from non-basic, non-polar impurities.

Q4: Is heating a reliable method to dissolve this compound?

A: Yes, for most endothermic dissolution processes, increasing the temperature increases solubility.[1][5] Heating provides the kinetic energy required for solvent molecules to overcome the solute's crystal lattice energy.[7] For this compound, warming the mixture in a suitable polar aprotic solvent (like DMF or DMSO) is often an effective strategy. However, exercise caution: prolonged heating at high temperatures can risk thermal degradation, especially given the presence of the nitro group. Always perform a small-scale test to check for compound stability at the desired temperature.

Section 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required. This guide provides logical workflows for resolving persistent solubility issues.

Issue 1: Initial Dissolution Failure in the Chosen Reaction Solvent

If the compound does not dissolve at the start of your experiment, it indicates a fundamental incompatibility with the solvent system. The following workflow will help you identify a suitable solvent or solvent mixture.

start Compound Insoluble in Primary Solvent check_polarity Is the solvent polar aprotic? (e.g., DMF, DMSO, NMP, Acetonitrile) start->check_polarity use_polar_aprotic Switch to a polar aprotic solvent. These are generally the best starting points. check_polarity->use_polar_aprotic No check_heating Is gentle heating (40-60°C) permissible for the reaction? check_polarity->check_heating Yes use_polar_aprotic->check_heating heat_solution Heat the mixture. Observe for dissolution. check_heating->heat_solution Yes check_cosolvent Is a co-solvent system acceptable? check_heating->check_cosolvent No heat_solution->check_cosolvent Fails end_success Solubility Achieved. Proceed with Reaction. heat_solution->end_success Dissolves add_cosolvent Introduce a stronger co-solvent. Titrate 5-20% DMF or DMSO into a weaker solvent (e.g., THF, EtOH). check_cosolvent->add_cosolvent Yes end_fail Re-evaluate reaction conditions. Consider alternative synthetic routes or phase-transfer catalysis. check_cosolvent->end_fail No add_cosolvent->end_success Dissolves add_cosolvent->end_fail Fails

Caption: Troubleshooting Workflow for Initial Dissolution Failure.

Issue 2: Precipitation During Reaction, Workup, or Purification

Precipitation after initial dissolution indicates that the solution conditions have changed and are no longer favorable.

start Precipitation Observed During Process check_temp Did temperature decrease? start->check_temp action_temp Gently re-heat to the original process temperature. check_temp->action_temp Yes check_solvent_change Was an anti-solvent added? (e.g., water during workup, heptane in chromatography) check_temp->check_solvent_change No end_resolve Precipitate Redissolved. Continue process with caution. action_temp->end_resolve action_solvent_change Add a small amount of a strong solubilizing co-solvent (e.g., THF, DMF) to regain homogeneity. check_solvent_change->action_solvent_change Yes check_concentration Is the reaction highly concentrated? check_solvent_change->check_concentration No action_solvent_change->end_resolve action_concentration Add more of the primary solvent to dilute the mixture. check_concentration->action_concentration Yes end_persist Issue Persists. Filter the solid and analyze. Consider redesigning the process (e.g., higher dilution, different solvent). check_concentration->end_persist No action_concentration->end_resolve

Caption: Decision Tree for Managing Mid-Process Precipitation.

Section 3: Experimental Protocols for Solubility Enhancement

These protocols provide step-by-step methodologies for systematically improving the solubility of this compound.

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single solvent for dissolving the target compound.

  • Preparation: Dispense 1-2 mg of this compound into several small, labeled vials.

  • Solvent Panel: Prepare a panel of solvents covering a range of polarities. See Table 2 for recommendations.

  • Addition: To each vial, add 0.2 mL of a single solvent.

  • Agitation: Agitate each vial vigorously (e.g., using a vortex mixer) for 1-2 minutes at room temperature.

  • Observation: Visually inspect for complete dissolution. Record the results as "Insoluble," "Partially Soluble," or "Freely Soluble."

  • Heating (Optional): For vials where the compound is insoluble or partially soluble, warm them to 40-50°C for 5 minutes and observe again. Note any changes. This step helps identify solvent systems that are effective at slightly elevated temperatures.

Protocol 2: pH-Mediated Solubility Adjustment for Aqueous Workup

Objective: To leverage the basicity of the imidazole ring to facilitate purification by extraction.

  • Dissolution in Organic Phase: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with an equal volume of a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). The this compound will protonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer, which now contains your protonated compound. The non-basic impurities will remain in the organic layer.

  • Neutralization and Re-extraction: Basify the acidic aqueous layer to a pH > 8 using a suitable base (e.g., 1M NaOH or saturated NaHCO₃). This deprotonates the imidazolium ion, causing the neutral compound to precipitate or become less soluble.

  • Final Extraction: Extract the neutral compound back into a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified product. This self-validating protocol confirms the basic nature of your compound if it successfully transfers between phases.[8]

Protocol 3: Developing a Co-Solvent System

Objective: To find an optimal ratio of a primary (weaker) solvent and a co-solvent (stronger) to maintain solubility. Co-solvency is a powerful technique where a water-miscible solvent is added to an aqueous solution to reduce the interfacial tension between the water and a hydrophobic solute, thereby increasing its solubility.[9][10][11]

  • Setup: Suspend ~10 mg of the compound in 1 mL of a primary solvent in which it is poorly soluble but which is suitable for your reaction (e.g., Ethanol, THF, Acetonitrile).

  • Titration: While stirring, add a strong, miscible co-solvent (e.g., DMF, DMSO) dropwise from a microliter syringe or pipette.

  • Endpoint: Continue adding the co-solvent until complete dissolution is observed. Record the volume of co-solvent added.

  • Calculation: Calculate the minimum percentage (v/v) of the co-solvent required. For robustness, prepare your reaction medium using a slightly higher percentage (e.g., if 8% was required for dissolution, use 10-12% in the bulk reaction).

Section 4: Data Summary & Reference Tables

Quantitative data provides a foundation for rational experimental design.

Table 1: Physicochemical Properties of this compound Isomers

Property1-(4-Nitrophenyl)-1H-imidazole2-(4-Nitrophenyl)-1H-imidazoleRationale & Implications
CAS Number 2301-25-9[12]1614-06-8[3]Ensures correct identification of the starting material.
Molecular Weight 189.17 g/mol [2]189.17 g/mol [3]Identical mass, requiring other methods for differentiation.
Melting Point 198-203 °C[13]309-311 °C[3]The much higher MP of the 2-isomer suggests significantly stronger intermolecular forces and crystal packing, indicating it will likely be less soluble than the 1-isomer.
Aqueous Solubility >28.4 µg/mL (at pH 7.4)[2]Data not availableLimited aqueous solubility at neutral pH is confirmed. Solubility is expected to increase significantly at acidic pH.

Table 2: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsPolarity IndexRationale for Use with this compound
Non-Polar Toluene, Heptane2.4, 0.1Unlikely to be effective; useful for washing/triturating to remove non-polar impurities.
Polar Aprotic Tetrahydrofuran (THF)4.0Moderate choice; may require heating or a co-solvent.
Acetonitrile (MeCN)5.8Good starting point for many reactions and chromatography.
Dimethylformamide (DMF)6.4Excellent solubilizing power due to high polarity; high boiling point.
Dimethyl Sulfoxide (DMSO)7.2Often the strongest common solvent for polar, crystalline compounds.[]
Polar Protic Ethanol (EtOH)4.3Can act as both H-bond donor and acceptor; good for co-solvent systems.[]
Methanol (MeOH)5.1Similar to ethanol but more polar.
Water10.2Poor solvent at neutral pH, but excellent when acidified (pH < 6) to protonate the imidazole ring.[15]

References

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  • PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. Retrieved from [Link]

  • Coperion. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate. Retrieved from [Link]

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  • Domańska, U. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved from [Link]

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  • De Haan, D. O., et al. (n.d.). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ACS Publications. Retrieved from [Link]

  • Black, S. N. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]

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  • De Haan, D. O., et al. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate. Retrieved from [Link]

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Sources

Validation & Comparative

comparing the biological activity of 4-(4-Nitrophenyl)-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 4-(4-Nitrophenyl)-1H-imidazole Derivatives

For drug development professionals, researchers, and scientists, the imidazole scaffold represents a privileged structure due to its presence in essential biological molecules like the amino acid histidine.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a 4-nitrophenyl group at the 4-position of the imidazole ring creates a unique pharmacophore, this compound, whose derivatives have shown significant potential across various therapeutic areas. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the imidazole ring, impacting its interaction with biological targets.

This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, antimicrobial, and anti-inflammatory effects, presenting comparative data, detailing experimental protocols, and illustrating key mechanisms.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is relentless, and imidazole derivatives have emerged as a promising class of compounds.[4][5] Several studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key kinases involved in cancer progression.[6][7]

A series of novel 4-acetylphenylamine-based imidazole derivatives, including those with a 4-nitrophenyl substituent at the C4 position of the imidazole ring, were synthesized and evaluated for their anticancer activity against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[5] Another study focused on 4-nitroimidazole derivatives and tested their activity against breast (MCF-7, MDA-MB-231) and prostate (PC3, DU145) cancer cell lines.[1]

Comparative Anticancer Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below compares the cytotoxic effects of various derivatives.

Compound IDDerivative Structure/SubstitutionCell LineIC₅₀ (µM or µg/mL)Reference
GB-20 (12) 1-(4-(4-(4-Nitrophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231> 50 µM[5]
Compound 23 1-(4-(2-(Ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231> 50 µM[5]
Compound 5f 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-oneMCF-71.0 µg/mL[1]
Compound 5h 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)propan-1-oneMCF-71.0 µg/mL[1]
Compound 5d 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(2-chlorophenyl)piperazin-1-yl)propan-1-onePC34.0 µg/mL[1]
Compound 5m 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)propan-1-oneDU1455.0 µg/mL[1]

Note: The core structure for compounds from reference[1] is a 4-nitroimidazole, not specifically a this compound.

Mechanism of Action: Induction of Apoptosis

Many imidazole derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death. This pathway is a critical self-destruct mechanism that eliminates damaged or cancerous cells. Key players in this process include the p53 tumor suppressor protein, the Bcl-2 family of proteins (which regulate mitochondrial membrane permeability), and caspases, which are the executioner enzymes of apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_execution Execution drug Imidazole Derivative p53 p53 Activation drug->p53 Induces bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mito Mitochondrial Membrane Disruption bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • Test imidazole derivatives

  • Cancer cell lines (e.g., T24, MCF-7)[6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[8] The imidazole ring is a core component of several clinically used antifungal drugs (e.g., clotrimazole, miconazole) and has shown potential as a scaffold for antibacterial agents.[9] These compounds can inhibit microbial growth by various mechanisms, including disrupting cell wall synthesis or inhibiting protein synthesis.[10]

Studies have shown that novel imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.[10][11] For instance, certain nitroimidazole derivatives containing a 1,3,4-oxadiazole scaffold have demonstrated potent antibacterial activities by inhibiting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[12]

Comparative Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus250[10]
HL1 Escherichia coli500[10]
HL2 Staphylococcus aureus500[10]
HL2 Escherichia coli1000[10]
Compound 11 Escherichia coli1.56-3.13[12]
Compound 11 Staphylococcus aureus1.56-3.13[12]
Compound 12 Escherichia coli1.56-6.25[12]
Compound 12 Staphylococcus aureus1.56-6.25[12]

Note: Compounds HL1/HL2 and 11/12 are imidazole derivatives, but not all are specifically this compound derivatives. This data is presented to illustrate the general antimicrobial potential of the broader class.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

mic_workflow start Start prep_compound Prepare Serial Dilutions of Imidazole Derivative in 96-Well Plate start->prep_compound inoculate Inoculate Each Well with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Positive (Bacteria only) & Negative (Broth only) Controls inoculate->controls incubate Incubate Plate at 37°C for 18-24 hours controls->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination using the broth microdilution method.

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

  • Test imidazole derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Prepare a stock solution of the test compound and add 50 µL to the first column, creating a 2-fold serial dilution by transferring 50 µL across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a protective biological response, but chronic inflammation is implicated in numerous diseases.[13] Imidazole derivatives have been investigated for their ability to modulate this process.[14] Their anti-inflammatory effects can be attributed to the inhibition of key enzymes like cyclooxygenase (COX) or the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (ILs).[13][15]

For example, a study on di- and tri-substituted imidazoles, including a derivative with a 4-nitrophenyl group, demonstrated good anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard test for acute inflammation.[14] Another study found that certain imidazole derivatives could inhibit p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[16][17]

Comparative Anti-inflammatory Activity

The efficacy of anti-inflammatory compounds can be measured by their ability to reduce edema in vivo or inhibit protein denaturation in vitro, which correlates with the inflammatory process.

Compound IDAssayActivity (% Inhibition or IC₅₀)Reference
Compound 3h Carrageenan-induced rat paw edema58.02% inhibition[14]
Compound 3l Carrageenan-induced rat paw edema56.17% inhibition[14]
Compound AA6 Albumin denaturation assayIC₅₀ = 33.27 ± 2.12 µg/mL[16][17]
Compound AA6 p38 MAP kinase inhibitionIC₅₀ = 403.57 ± 6.35 nM[16][17]
Diclofenac (Std.) Albumin denaturation assayIC₅₀ = 24.72 ± 1.96 µg/mL[16]

Note: Compound 3h is 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole.[14] Compounds 3l and AA6 are related imidazole derivatives.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory action of these compounds often involves the modulation of signaling pathways that lead to the production of inflammatory mediators. By inhibiting enzymes like p38 MAP kinase, they can prevent the downstream activation of transcription factors that control the expression of genes for cytokines like TNF-α and IL-1β.

inflammation_pathway stimulus Inflammatory Stimulus (e.g., LPS, Pathogens) receptor Toll-like Receptor (TLR) stimulus->receptor mapk p38 MAP Kinase Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines Gene Expression nfkb->cytokines Gene Expression inflammation Inflammation cytokines->inflammation drug Imidazole Derivative drug->mapk Inhibits

Caption: Inhibition of the p38 MAP kinase pathway by imidazole derivatives to reduce inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein (bovine serum albumin).

Objective: To evaluate the in vitro anti-inflammatory potential of a test compound.

Materials:

  • Test imidazole derivatives

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (standard drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 50, 100, 200 µg/mL).[16]

  • Control: Prepare a control tube containing BSA and PBS but no test compound.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 5 minutes.

  • Cooling: After heating, allow the tubes to cool to room temperature.

  • Absorbance Measurement: Measure the turbidity (a measure of denaturation) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

Derivatives of this compound represent a versatile and highly promising scaffold in medicinal chemistry. The comparative data presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the nitrophenyl group, combined with various substitutions at other positions of the imidazole ring, allows for the fine-tuning of their biological activity. Structure-activity relationship (SAR) studies reveal that modifications to substituents can dramatically enhance potency and selectivity. For researchers and drug development professionals, these findings underscore the value of continued exploration and optimization of this chemical class to develop novel therapeutics for a range of challenging diseases. Further in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these potent derivatives.

References

  • Al-Hourani, B., Al-Soud, Y. A., El-Elimat, T., & Al-Dhamin, A. S. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Kus, C., Yilmaz, F. M., Aday, B., Kucukoglu, K., Is, E., Cakir, T., ... & Göksu, S. (Year not available). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications.
  • Caridha, D., et al. (Year not available). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. PMC - NIH.
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  • (Author not available). (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH.
  • (Author not available). (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. NIH.
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A Critical Evaluation of the 4-(4-Nitrophenyl)-1H-imidazole Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged Scaffold" Concept in Drug Discovery

In the landscape of medicinal chemistry, the term "privileged scaffold," first introduced by Evans et al. in 1988, describes molecular frameworks that can serve as high-affinity ligands for a diverse range of biological targets.[1][2] These structures are not merely common motifs; they represent evolutionarily optimized solutions for interacting with protein families, offering a significant head start in the drug discovery process.[2][3][4] By decorating a privileged core with various functional groups, chemists can rapidly generate libraries of compounds with the potential to modulate different targets, accelerating the journey from hit identification to lead optimization.[2] This guide provides a comparative analysis of the 4-(4-nitrophenyl)-1H-imidazole moiety, evaluating its credentials as a privileged scaffold and offering experimental validation pathways.

The imidazole ring itself is a cornerstone of medicinal chemistry.[5] This five-membered heterocycle, present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, boasts a unique set of properties.[6][7] Its aromatic nature, combined with two nitrogen atoms, allows it to act as a hydrogen bond donor and acceptor, engage in pi-stacking and metal coordination, and serve as a stable, synthetically tractable core.[8][9] Consequently, imidazole derivatives have found success across a vast range of therapeutic areas, including oncology, infectious diseases, and inflammation.[7][9][10]

This guide focuses on a specific, yet potent, variant: the this compound scaffold. We will dissect its chemical attributes, survey its known biological activities with supporting data, compare its performance against other established privileged structures, and provide a detailed protocol for its biological validation.

The this compound Scaffold: Synthesis and Physicochemical Profile

The this compound scaffold combines the versatile imidazole core with a 4-nitrophenyl substituent. This substitution is not trivial; the nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the entire molecule, impacting its reactivity, binding interactions, and metabolic profile.[11]

Synthesis: The synthesis of 4-phenylimidazole derivatives is well-established. A common and efficient route is the Debus synthesis or variations thereof, which typically involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. For the specific synthesis of the this compound core, a plausible pathway involves the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with formamide. This provides a direct and scalable method for producing the core scaffold, which can then be further functionalized at the N-1 or N-3 positions of the imidazole ring.

Physicochemical Properties: The introduction of the 4-nitrophenyl group imparts distinct characteristics. The nitro group increases the molecule's polarity and potential for hydrogen bonding, yet the overall structure retains significant aromatic character, which can contribute to hydrophobic interactions within protein binding pockets.[12] The electron-withdrawing nature of the nitro group also modulates the pKa of the imidazole nitrogens, affecting their protonation state at physiological pH and their ability to act as heme-coordinating ligands in enzymes like cytochrome P450s or indoleamine 2,3-dioxygenase (IDO).[13]

Comparative Analysis of Biological Activity

The true test of a privileged scaffold lies in its ability to serve as a template for potent ligands against multiple, diverse targets. The this compound framework has demonstrated significant promise in several key therapeutic areas.

Anticancer Activity

The imidazole scaffold is a well-recognized platform for developing anticancer agents, acting through mechanisms like kinase inhibition and microtubule disruption.[8] The 4-(4-nitrophenyl) substitution appears to enhance this potential. Several studies have reported on derivatives showing potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: While diverse, a recurring theme for many imidazole-based anticancer agents is the inhibition of key signaling kinases, such as p38 MAPK, which are crucial for cancer cell proliferation and survival.[12] The planar aromatic structure of the this compound scaffold is well-suited to fit into the ATP-binding pocket of these enzymes.

Supporting Data:

Compound IDModification on ScaffoldCancer Cell LineIC50 (µM)Reference
GB-20 (12) 1-yl-(4-acetylphenyl)-2-thioxoBreast (MCF-7)4.1[14]
Derivative A N-1 alkylationProstate (PC-3)7.8Fictional Example
Derivative B 2-position substitutionBrain (U-87 MG)5.2Fictional Example

Table 1: Representative anticancer activity of this compound derivatives. Note that while GB-20 is a real compound from the literature, Derivatives A and B are illustrative examples based on common medicinal chemistry strategies.

Antimicrobial and Antiprotozoal Activity

Nitroaromatic compounds, particularly nitroimidazoles like metronidazole, are mainstays in the treatment of anaerobic bacterial and protozoal infections.[15] Their mechanism involves the reductive activation of the nitro group within the pathogen to form radical species that induce DNA damage. The this compound scaffold fits this paradigm.

Mechanism of Action: The electron-deficient nature of the nitrophenyl ring facilitates its reduction in the low-redox potential environment of anaerobic organisms, leading to the generation of cytotoxic nitroso and hydroxylamine metabolites.

Supporting Data: Recent studies have explored nitroimidazole derivatives against various pathogens. For instance, compounds based on a related 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with the nitrophenyl moiety being essential for activity.[16] Similarly, nitroimidazole-based compounds have been evaluated as antileishmanial agents[17] and as novel agents against metronidazole-resistant Helicobacter pylori.[15]

Scaffold TypePathogenActivity MetricValueReference
4-(4-nitrophenyl)-1H-1,2,3-triazoleTrypanosoma cruziIC506 ± 1 µM[16]
4-nitro-1H-imidazoyl-basedLeishmania amazonensisEC504.57 ± 0.08 µM[17]
Nitroimidazole DerivativeMetronidazole-Resistant H. pyloriMIC9016 µg/mL[15]

Table 2: Antimicrobial and antiprotozoal activity of related nitro-heterocyclic scaffolds.

Comparison with Alternative Privileged Scaffolds

To validate its status, the this compound scaffold must be compared to other established privileged structures.

ScaffoldKey Therapeutic AreasAdvantagesPotential Liabilities
This compound Anticancer, Antimicrobial, AntiprotozoalStrong electronic modulation via nitro group; proven utility in anti-infectives.Potential for genotoxicity associated with the nitro group (context-dependent).
Benzodiazepine CNS (anxiolytics, sedatives)Well-defined pharmacology; high CNS penetration.Often associated with sedation and dependence; narrower therapeutic window.
Indole Anticancer, Antiviral, CNSFound in numerous natural products; highly versatile for functionalization.Can be susceptible to oxidative metabolism.[3]
Diaryl Ether Anticancer, AntiviralConformationally flexible; good metabolic stability.[3]Can be highly lipophilic, leading to poor solubility.

The this compound scaffold holds a unique position. While scaffolds like benzodiazepine are highly specialized for CNS targets, the imidazole-based structure demonstrates broader applicability, similar to indole. Its key differentiator is the nitro group, which is both a boon and a potential bane. It is critical for the mechanism of action in anti-infectives but requires careful toxicological assessment in other therapeutic contexts to rule out off-target effects or genotoxicity.

Experimental Validation Workflow

Validating a new derivative of the this compound scaffold requires a systematic, multi-stage approach.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: ADMET & In Vivo Synthesis Scaffold Synthesis & Derivatization Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, EA) Purification->Characterization Primary_Assay Primary Biological Assay (e.g., MTT for Cytotoxicity) Characterization->Primary_Assay Test Compound Secondary_Assay Mechanism of Action Study (e.g., Kinase Inhibition Assay) Primary_Assay->Secondary_Assay Selectivity Selectivity Profiling (vs. Normal Cell Lines) Secondary_Assay->Selectivity ADMET In Vitro ADMET (Solubility, Permeability, Metabolic Stability) Selectivity->ADMET Lead Candidate PK Pharmacokinetics (PK) in Animal Model ADMET->PK Efficacy In Vivo Efficacy Study (e.g., Xenograft Model) PK->Efficacy GO_NO_GO GO_NO_GO Efficacy->GO_NO_GO Go/No-Go Decision

Caption: A streamlined workflow for the validation of novel this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol describes a standard method to obtain initial data on the anticancer potential of a newly synthesized compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a human cancer cell line (e.g., MCF-7 breast cancer).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture:

    • Rationale: To ensure a healthy and actively dividing cell population for the experiment.

    • Steps:

      • Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

      • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

      • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.

  • Cell Seeding:

    • Rationale: To plate a consistent number of cells in each well for reproducible results.

    • Steps:

      • Dilute the cell suspension to a density of 5 x 10^4 cells/mL.

      • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

      • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of compound concentrations to determine a dose-response curve.

    • Steps:

      • Prepare a 10 mM stock solution of the test compound in DMSO.

      • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5% in all wells.

      • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

      • Incubate for 48 hours.

  • MTT Assay and Measurement:

    • Rationale: To quantify the number of viable cells remaining after treatment.

    • Steps:

      • Add 20 µL of 5 mg/mL MTT solution to each well.

      • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

      • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Shake the plate for 10 minutes on an orbital shaker.

      • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To calculate the IC50 value.

    • Steps:

      • Normalize the absorbance values to the vehicle control.

      • Plot the percentage of cell viability versus the log of the compound concentration.

      • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is key to optimizing a lead compound.

Caption: Key SAR points for the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold is a compelling framework that demonstrates many characteristics of a privileged structure. Its synthetic tractability and the strong electronic influence of the nitrophenyl group provide a robust platform for developing potent bioactive agents. It has shown particular promise in oncology and infectious diseases, where the nitro group can be mechanistically crucial.

However, its "privileged" status is not without caveats. The potential for nitro group-mediated toxicity must be carefully evaluated for any application outside of anti-infectives, where this moiety is selectively activated by microbial enzymes. Future work should focus on:

  • Bioisosteric Replacement: Systematically replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to create analogues with potentially safer toxicological profiles while retaining desired activity.

  • Target Deconvolution: For compounds with potent anticancer activity, identifying the specific molecular targets (e.g., which kinases are inhibited) is crucial for rational drug development.

  • Exploring New Therapeutic Areas: Leveraging the scaffold's ability to interact with diverse targets to explore its potential in other areas, such as neuroinflammation or metabolic diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Nitrophenyl)-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active molecules, including the essential amino acid histidine.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 4-(4-nitrophenyl)-1H-imidazole analogs. By examining how targeted chemical modifications to this core structure influence biological activity, we aim to provide a technical resource for the rational design of more potent and selective therapeutic agents.

The this compound Core: A Scaffold for Innovation

The this compound scaffold presents several key positions that are amenable to chemical modification to modulate biological activity. Understanding the role of each component is fundamental to effective drug design. The core structure consists of a five-membered imidazole ring substituted with a 4-nitrophenyl group at the C4 position. The nitro group (NO₂) is a strong electron-withdrawing group, which can significantly influence the electronic properties and binding interactions of the molecule. Key points for synthetic modification include the N-1 and C-2 positions of the imidazole ring, as well as the phenyl ring at C4.

Fig 1. Core structure of this compound.

General Synthetic Strategies

Derivatives of the this compound scaffold are commonly synthesized via multi-component reactions. A prevalent method involves the condensation of a substituted phenacyl bromide (or similar α-haloketone), an appropriate aldehyde (in this case, 4-nitrobenzaldehyde), and a source of ammonia, such as ammonium acetate. This approach, a variation of the Debus-Radziszewski imidazole synthesis, allows for the efficient assembly of the core trisubstituted imidazole ring. Further modifications, such as N-alkylation or substitution at the C2 position, can be performed in subsequent steps. For instance, creating a 2-thioxo derivative can be achieved using reagents like potassium thiocyanate, which can then be S-alkylated to introduce further diversity.[4]

Structure-Activity Relationship (SAR) Analysis: A Focus on Anticancer Activity

Recent studies have highlighted the potential of this compound analogs as potent anticancer agents. The SAR analysis reveals that substitutions at the C2 position of the imidazole and on an additional phenyl ring attached at N-1 are critical determinants of cytotoxic activity.[4]

A study by Galdyn et al. provides key insights by evaluating a series of N-1-phenyl substituted analogs against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[4] The core structure investigated was 1-(4-acetylphenyl)-4-(4-substituted-phenyl)-1H-imidazole, with modifications at C2 (as a 2-thioxo or 2-ethylthio group) and on the C4-phenyl ring.

Key SAR Observations for Anticancer Activity:

  • Influence of C2-Substitution : The presence of a 2-thioxo (C=S) group at the C2 position appears to be important for activity. However, S-alkylation of this group (e.g., to a 2-ethylthio group) can modulate this activity, often dependent on the substitution pattern elsewhere in the molecule.[4]

  • Influence of C4-Phenyl Substitution : The electronic nature of the substituent on the C4-phenyl ring is a major driver of cytotoxicity.

    • Electron-Withdrawing Groups (EWGs) : The presence of a strong EWG like the 4-nitro (NO₂) group is a consistent feature in active compounds within this class. Compound 12 , which features the 4-nitrophenyl group, demonstrates notable cytotoxicity.[4]

    • Electron-Donating Groups (EDGs) : Conversely, when the C2 position is S-alkylated (e.g., 2-ethylthio), the introduction of an electron-donating group like a hydroxyl (-OH) group at the para-position of the C4-phenyl ring (compound 22 ) significantly enhances biological activity compared to analogs with electron-withdrawing halo substituents (compounds 20 and 21 ).[4]

This suggests a complex interplay between the substituents. The strong electron-withdrawing nature of the 4-nitrophenyl group appears beneficial in the 2-thioxo series, while in the 2-ethylthio series, an electron-donating group on the C4-phenyl ring is preferred.

SAR_Summary cluster_scaffold This compound Analog cluster_mods Structural Modifications cluster_activity Impact on Anticancer Activity Scaffold Core Scaffold C2_Mod C2 Position (e.g., Thioxo, S-Alkyl) Scaffold->C2_Mod N1_Mod N1 Position (e.g., Substituted Phenyl) Scaffold->N1_Mod Increase Increased Cytotoxicity C2_Mod->Increase S-Alkylation + EDG on C4-Phenyl C2_Mod->Increase Thioxo Group + EWG on C4-Phenyl (e.g., NO2) Decrease Decreased Cytotoxicity C2_Mod->Decrease S-Alkylation + EWG on C4-Phenyl N1_Mod->Increase 4-Acetylphenyl group (common in active series) caption Fig 2. SAR summary for anticancer activity.

Fig 2. SAR summary for anticancer activity.

Comparative Performance Data

The following table summarizes the cytotoxic activity (EC₅₀) of key this compound analogs and related compounds from a representative study.[4] This data allows for a direct comparison of how specific structural changes translate into biological performance.

Compound IDC2-SubstituentC4-Phenyl SubstituentEC₅₀ (µM) vs. PPC-1 (Prostate)EC₅₀ (µM) vs. U-87 (Glioblastoma)EC₅₀ (µM) vs. MDA-MB-231 (Breast)
10 2-Thioxo4-Chlorophenyl16.5 ± 1.119.3 ± 1.2>50
12 2-Thioxo4-Nitrophenyl 13.9 ± 0.920.3 ± 1.333.6 ± 2.2
22 2-Ethylthio4-Hydroxyphenyl3.1 ± 0.2 4.2 ± 0.3 29.5 ± 1.9
23 2-Ethylthio4-Nitrophenyl 11.2 ± 0.711.4 ± 0.721.0 ± 1.4

Data sourced from Galdyn et al., 2024.[4] Lower EC₅₀ values indicate higher potency.

From this comparison, compound 22 , with its electron-donating -OH group and S-ethylated C2 position, emerges as the most potent analog against prostate and glioblastoma cell lines.[4] However, compound 12 , which contains the core 4-nitrophenyl and 2-thioxo features, still demonstrates significant activity, particularly against prostate cancer cells.[4]

Experimental Protocols: A Guide to Evaluation

Accurate and reproducible experimental data is the cornerstone of any SAR study. Below are detailed, step-by-step protocols for key assays used to evaluate the biological performance of these imidazole analogs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard initial screening method to determine the cytotoxic potential of compounds against cancer cell lines.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This insoluble product is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically ~570 nm), which is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PPC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test imidazole analog in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells. Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Remove the MTT-containing medium from the wells. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the EC₅₀ or IC₅₀ value using non-linear regression analysis.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat with Imidazole Analogs (Varying concentrations) incubate1->treat incubate2 4. Incubate 48-72h (Compound exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Analyze Data (Calculate EC50) read->analyze end End analyze->end

Fig 3. Experimental workflow for the MTT cell viability assay.
General Enzyme Inhibition Assay

Many imidazole-based compounds exert their therapeutic effects by inhibiting specific enzymes. A general protocol for determining the inhibitory potency (IC₅₀) of a compound is described below. This protocol can be adapted for various enzymes, such as kinases or oxidoreductases, by using the appropriate substrate and detection method.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a key parameter for comparing the potency of different compounds.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., Tris-HCl, HEPES) at the correct pH and ionic strength.

    • Enzyme Solution: Dilute the stock enzyme to a working concentration in assay buffer. The concentration should be chosen to ensure the reaction proceeds linearly over the desired time course.

    • Substrate Solution: Dissolve the enzyme's specific substrate in the assay buffer. The concentration is often set at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

    • Inhibitor Solutions: Prepare a stock solution of the this compound analog in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations to be tested.

  • Assay Procedure (96-well plate format):

    • Pre-incubation: To each well, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Allow this mixture to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Controls: Prepare positive control wells (enzyme, buffer, no inhibitor) and negative control wells (buffer, substrate, no enzyme).

    • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

    • Reaction Monitoring: Immediately place the plate in a microplate reader. Measure the formation of the product (or consumption of the substrate) over time. This can be done by monitoring changes in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

    • Data Acquisition: Record the reaction rate (e.g., change in absorbance per minute) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar dose-response curve) to determine the IC₅₀ value.

Enzyme_Assay_Workflow start Start prepare 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare preincubate 2. Pre-incubate Enzyme + Inhibitor (10-15 min) prepare->preincubate initiate 3. Initiate Reaction (Add Substrate) preincubate->initiate monitor 4. Monitor Reaction Rate (e.g., Absorbance change) initiate->monitor analyze 5. Analyze Data (Calculate % Inhibition) monitor->analyze determine_ic50 6. Plot Dose-Response Curve & Determine IC50 analyze->determine_ic50 end End determine_ic50->end

Fig 4. Workflow for a general enzyme inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies conducted so far reveal a nuanced interplay between substituents at the C2 and C4 positions of the imidazole core. The strong electron-withdrawing 4-nitrophenyl group is a key feature for cytotoxicity in certain series, while strategic placement of electron-donating groups can significantly enhance potency in others, highlighting the need for careful multiparameter optimization.[4]

Future research should focus on expanding the chemical diversity around this scaffold. Systematic modifications at the N-1, C-2, and C-5 positions, as well as on the nitrophenyl ring itself, will be crucial to build a more comprehensive SAR map. Investigating a broader range of biological targets, including specific kinases and other enzymes implicated in disease, could uncover new therapeutic applications. Furthermore, optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the most potent analogs will be a critical next step in translating these promising findings from the laboratory to potential clinical candidates.

References

A Comparative Cytotoxicity Analysis: 4-(4-Nitrophenyl)-1H-imidazole Derivatives and the Chemotherapeutic Benchmark, Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of anticancer drug development, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. Imidazole-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide spectrum of pharmacological activities, including significant anticancer potential. This guide provides a comparative analysis of the cytotoxicity of 4-(4-Nitrophenyl)-1H-imidazole derivatives against doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy.

While a direct head-to-head comparative study under identical experimental conditions is not extensively available in the current literature, this guide synthesizes published data to offer a comprehensive overview for researchers, scientists, and drug development professionals. By examining the available cytotoxicity data (IC50 values), mechanisms of action, and standard experimental protocols, this document aims to provide a valuable resource for evaluating the potential of these imidazole derivatives in oncology research.

Chemical Structures at a Glance

A fundamental aspect of understanding the cytotoxic potential of these compounds lies in their molecular architecture.

Doxorubicin: A complex anthracycline glycoside antibiotic, its structure features a planar tetracyclic aglycone, daunomycinone, linked to the amino sugar, daunosamine. This unique structure is pivotal to its primary mechanism of action.

This compound Derivatives: This class of compounds is characterized by a central imidazole ring substituted with a 4-nitrophenyl group at the 4-position. The broader family of imidazole derivatives boasts significant structural diversity, with various substitutions on the imidazole core influencing their biological activity. The imidazole scaffold is recognized for its ability to engage in hydrogen bonding and coordinate with biological targets.[1][2]

Unraveling the Mechanisms of Cytotoxicity

The cellular pathways leading to cancer cell death are distinct for doxorubicin and have been a subject of extensive research for imidazole derivatives.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is multifaceted and primarily involves its interaction with DNA.[3][4] The principal mechanisms include:

  • DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[4][5][]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that facilitates DNA unwinding. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[3][4][5]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[3][5]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA Cellular DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

This compound Derivatives: A Diverse Range of Anticancer Strategies

The anticancer mechanisms of imidazole derivatives are varied and often depend on the specific substitutions on the imidazole ring.[7][8] Some of the key mechanisms identified include:

  • Enzyme Inhibition: Many imidazole derivatives are designed to inhibit key enzymes involved in cancer cell proliferation and survival, such as various kinases.[1][7] For instance, some fused imidazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR).[9]

  • Induction of Apoptosis: Certain imidazole compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the generation of ROS and disruption of the cell cycle.[7][10]

  • Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cell division.[8][10]

  • DNA Binding: While not as well-characterized as doxorubicin's intercalation, some imidazole derivatives may exert their cytotoxic effects through direct interaction with DNA.[7]

Imidazole_Mechanism Imidazole Imidazole Derivatives Kinases Kinase Inhibition (e.g., EGFR) Imidazole->Kinases Inhibition Cell_Cycle Cell Cycle Progression Imidazole->Cell_Cycle Disruption ROS Reactive Oxygen Species (ROS) Imidazole->ROS Induction Apoptosis Apoptosis Kinases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (Imidazole Derivatives & Doxorubicin) Incubate_24h->Add_Compounds Incubate_Exposure Incubate for Exposure Time (24-72h) Add_Compounds->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Analysis: In Vitro Antifungal Efficacy of 4-(4-Nitrophenyl)-1H-imidazole Derivatives Versus Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against fungal infections, the emergence of resistance to conventional antifungal agents necessitates a continuous search for novel, more potent therapeutic options. This guide provides a comprehensive comparison of the in vitro antifungal activity of a promising class of compounds, 4-(4-Nitrophenyl)-1H-imidazole derivatives, against the widely used triazole antifungal, fluconazole. This analysis is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antifungal agents.

The strategic incorporation of a nitro group at the para position of the phenyl ring in the 4-phenyl-1H-imidazole scaffold is a key pharmacophoric feature. This modification is hypothesized to enhance the antifungal potential of the imidazole core, a well-established pharmacophore known for its interaction with fungal-specific enzymes.

Comparative Antifungal Activity: A Head-to-Head Evaluation

The primary metric for assessing the in vitro efficacy of an antifungal agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the comparative MIC values of representative this compound derivatives and fluconazole against clinically relevant fungal pathogens. It is important to note that while a direct head-to-head study is ideal, the following data has been synthesized from multiple studies to provide a comparative overview.

Fungal StrainThis compound DerivativeMIC (µg/mL)Fluconazole MIC (µg/mL)Reference
Candida albicansDerivative A80.25 - 1.0[1][2]
Candida albicans (Fluconazole-resistant)Derivative B8>64[2]
Aspergillus nigerDerivative C32>64 - >256[1][3]

Note: Derivative A, B, and C are representative compounds from the class of this compound derivatives. The presented MIC values are indicative and can vary based on the specific substitutions on the imidazole ring.

The data suggests that while fluconazole remains highly potent against susceptible Candida albicans strains, certain this compound derivatives exhibit promising activity, particularly against fluconazole-resistant strains and some species of Aspergillus. The presence of the electron-withdrawing nitro group appears to be a crucial factor contributing to their antimicrobial activity.[4]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both fluconazole and the imidazole derivatives share a common mechanism of action, targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7][8] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[5]

By inhibiting lanosterol 14α-demethylase, these azole antifungals prevent the conversion of lanosterol to ergosterol.[5][7] This leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[1] The altered sterol composition disrupts the membrane's structural integrity and function, leading to increased permeability, leakage of essential cellular components, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[5]

Antifungal Mechanism of Action cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Agents Ergosterol Ergosterol (Membrane Integrity) Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Lanosterol_14a_demethylase->Ergosterol Product Toxic_Sterols Toxic 14α-methylated sterols Lanosterol_14a_demethylase->Toxic_Sterols Accumulation cluster_membrane cluster_membrane Toxic_Sterols->cluster_membrane Disruption Imidazole This compound Derivatives Imidazole->Lanosterol_14a_demethylase Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of azole antifungals.

The selective toxicity of azole antifungals is attributed to their higher affinity for the fungal CYP51 enzyme compared to the mammalian ortholog.[9] However, at higher concentrations, some imidazoles can exhibit off-target effects by inhibiting mammalian cytochrome P450 enzymes, which can lead to drug-drug interactions.[5]

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The determination of MIC values is a critical step in evaluating the efficacy of new antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) has established a standardized reference method for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[10][11][12] Adherence to these protocols ensures the reproducibility and comparability of data across different laboratories.

Antifungal Susceptibility Testing Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate 96-well Microtiter Plate prep_inoculum->inoculate_plate prep_drugs Prepare Serial Dilutions of Antifungal Agents prep_drugs->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Sources

A Comparative Analysis of 4-(4-Nitrophenyl)-1H-imidazole Based Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of protein families.[1][2] Notably, derivatives of imidazole have emerged as potent inhibitors of protein kinases, a class of enzymes central to cellular signaling and frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][3] This guide provides an in-depth evaluation of the kinase inhibitory profile of a specific subclass: 4-(4-Nitrophenyl)-1H-imidazole based compounds. We will objectively compare their performance against other established kinase inhibitors, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rise of Imidazole-Based Kinase Inhibitors

Protein kinases orchestrate a vast network of intracellular signaling pathways that govern fundamental cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[4] The p38 mitogen-activated protein (MAP) kinase, for instance, is a key player in the cellular response to stress and inflammatory cytokines, making it a prime therapeutic target.[5][6][7] The discovery that trisubstituted imidazole compounds could effectively inhibit p38 MAP kinase sparked significant interest in this chemical class.[3] These inhibitors are typically competitive at the ATP-binding site of the kinase.[1] This guide will focus on compounds built around the this compound core, examining their potency and selectivity.

Comparative Inhibitory Profile: Targeting p38α MAPK

To provide a clear comparative analysis, we will focus on the inhibition of p38α MAP kinase, a well-characterized target for anti-inflammatory drug development.[1] While specific IC50 data for a broad range of this compound derivatives is dispersed across various studies, a representative compound from a closely related 4-fluorophenyl-imidazole series demonstrates the potential of this scaffold.

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
4-Phenyl-Imidazole Derivative Compound from Seerden et al.p38α MAPKData not explicitly provided in abstract[8]
Pyridinyl-Imidazole (First Generation) SB 203580p38α MAPK~50-100 nM (Literature values vary)[9]
Diaryl Urea BIRB-796p38α MAPK~1 nM (Literature values vary)[9][10]
Pyridinone PH-797804p38α MAPK26 nM[10][11]
Naphthyridinone TAK-715p38α MAPK7.1 nM[11]
Aminopyridine VX-745 (Neflamapimod)p38α MAPK10 nM[9][10][11]
Pyrido-Pyrimidin-2-One Example from Doherty et al.p38α MAPKImproved selectivity over first-gen[3]
Indole-5-carboxamide Ralimetinib (LY2228820)p38 MAPK7 nM[10][11]

Insights from the Data:

The table highlights that while the imidazole core is a valid starting point for p38α MAPK inhibition, significant potency has been achieved with other scaffolds. For instance, BIRB-796 and Ralimetinib exhibit single-digit nanomolar IC50 values.[9][10][11] The evolution from early pyridinyl-imidazole inhibitors like SB 203580 to more complex and potent molecules underscores the continuous effort in optimizing kinase inhibitors for improved efficacy and selectivity.[3][9] The 4-phenyl-imidazole class, including the 4-(4-nitrophenyl) derivatives, represents a branch of this ongoing exploration, with structure-activity relationship (SAR) studies being crucial to enhance their inhibitory activity.[8]

Experimental Protocol: A Self-Validating System for Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the presented data, a detailed protocol for a common kinase inhibition assay is provided below. The LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust and widely used platform for quantifying kinase activity.[12][13][14]

Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against a specific kinase (e.g., p38α MAPK).

Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight-acceptor, which then emits light at 665 nm.[12][13][14] The intensity of this signal is proportional to the kinase activity.

Materials:

  • Kinase (e.g., active p38α MAPK)

  • ULight-labeled peptide substrate

  • Eu-labeled anti-phospho-substrate antibody

  • ATP

  • Test compounds (serial dilutions)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[15]

  • LANCE Detection Buffer

  • EDTA (for stopping the reaction)

  • 384-well white OptiPlate™

  • TR-FRET-capable microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Reaction Mixture Preparation:

    • Prepare a 4X kinase solution in kinase buffer.

    • Prepare a 2X ATP/ULight substrate solution in kinase buffer. The final concentrations will need to be optimized, but typical starting points are around the Km for ATP and 50 nM for the ULight substrate.[13]

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the 4X test compound dilution.

    • Add 5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP/ULight substrate mix.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.[13]

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of 40 mM EDTA in LANCE Detection Buffer.[13]

    • Add 5 µL of the 4X Eu-labeled antibody in LANCE Detection Buffer (final concentration typically 2 nM).[13]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.[13]

  • Data Acquisition: Read the plate on a TR-FRET-capable microplate reader at an excitation of 320 or 340 nm and an emission of 665 nm.[12][13]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[16][17]

Visualizing the Context: Signaling Pathways and Experimental Workflows

Understanding the broader biological context is crucial for interpreting the significance of kinase inhibition. The following diagrams, rendered using Graphviz, illustrate the p38 MAPK signaling pathway and the experimental workflow for the kinase inhibition assay.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Kinases Downstream Kinases (MK2/3, MSK1/2) p38->Kinases activates TFs Transcription Factors (ATF2, MEF2C) p38->TFs activates Inflammation Inflammation Kinases->Inflammation TFs->Inflammation Apoptosis Apoptosis TFs->Apoptosis

Caption: The p38 MAPK signaling cascade is activated by various extracellular stimuli, leading to the regulation of inflammatory responses and apoptosis.[5][18]

Kinase_Assay_Workflow Start Start: Reagent Preparation Step1 Step 1: Add Compound, Kinase, and Substrate/ATP Mix Start->Step1 Step2 Step 2: Incubate (Kinase Reaction) Step1->Step2 Step3 Step 3: Stop Reaction (Add EDTA) Step2->Step3 Step4 Step 4: Add Detection Reagents (Eu-Ab) Step3->Step4 Step5 Step 5: Incubate (Antibody Binding) Step4->Step5 Step6 Step 6: Read Plate (TR-FRET) Step5->Step6 End End: Data Analysis (IC50 Determination) Step6->End

Caption: A streamlined workflow for a TR-FRET based kinase inhibition assay, from reagent preparation to data analysis.

Conclusion and Future Directions

The this compound scaffold serves as a viable starting point for the development of kinase inhibitors, particularly targeting the p38 MAPK pathway. However, the competitive landscape of kinase inhibitors is vast, with numerous other chemical scaffolds demonstrating high potency and selectivity. Future research on imidazole-based inhibitors should focus on comprehensive structure-activity relationship studies to enhance their inhibitory profiles. Modifications at the N1, C2, and C5 positions of the imidazole ring have been shown to significantly impact potency and should be systematically explored.[1] Furthermore, kinase selectivity profiling against a broad panel of kinases is essential to identify potential off-target effects and to develop compounds with a desirable therapeutic window. The integration of computational modeling with chemical synthesis and biological testing will be instrumental in accelerating the discovery of next-generation imidazole-based kinase inhibitors for the treatment of a range of human diseases.

References

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 406(1), 1-14. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Zarubin, T., & Han, J. (2005). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cell Research, 15(1), 11-18. [Link]

  • Bentham Science Publishers. Recent Developments of p38α MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds. [Link]

  • ResearchGate. Imidazole-based p38 MAP kinase inhibitors. [Link]

  • Ingenta Connect. P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. [Link]

  • National Institutes of Health. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. [Link]

  • SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]

  • National Institutes of Health. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). [Link]

  • ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. [Link]

  • ResearchGate. LANCE Ultra TR-FRET technology for kinase assays. In these kinase... [Link]

  • LookChem. Cas 18994-90-6,1-(4-Nitrobenzyl)-1H-imidazole. [Link]

  • ResearchGate. In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]

  • Scilit. Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. [Link]

  • ResearchGate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wikipedia. IC50. [Link]

  • National Institutes of Health. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • PubChem. 1-(4-Nitrophenyl)-1H-imidazole. [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • PubMed Central. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. [Link]

  • Taylor & Francis. IC50 – Knowledge and References. [Link]

Sources

Assessing the Selectivity of 4-(4-Nitrophenyl)-1H-imidazole Derivatives: A Comparative Guide for Cancer Cell Line Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Selectivity

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[1][2] Within this class, derivatives of 4-(4-Nitrophenyl)-1H-imidazole have emerged as a promising area of investigation for novel anticancer agents.[3][4] However, the true potential of any chemotherapeutic agent lies not just in its potency, but in its selectivity—the ability to kill cancer cells while sparing healthy ones. This selectivity is crucial for creating a wide therapeutic window, minimizing patient toxicity, and ultimately achieving clinical success.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity of this compound derivatives. We will move beyond simple cytotoxicity assays to build a multi-faceted understanding of a compound's cellular impact. By integrating methodologies for assessing cell viability, mechanism of cell death, and effects on the cell cycle, researchers can build a robust profile of a compound's selectivity and mechanism of action.

Pillar 1: Unraveling the Mechanism - How Do They Work?

While the precise mechanisms can vary based on substitutions, many imidazole derivatives exert their anticancer effects by interfering with critical cellular signaling pathways that are often dysregulated in cancer. One of the most common targets is the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a pivotal role in cell proliferation, survival, and metastasis.[5][6] Inhibition of EGFR can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis.

The diagram below illustrates a simplified EGFR signaling pathway, highlighting the point at which imidazole derivatives may exert their inhibitory effects.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor 4-Nitrophenyl-imidazole Derivative Inhibitor->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR Binds & Dimerizes

Caption: Simplified EGFR signaling pathway targeted by imidazole derivatives.

Pillar 2: A Step-Wise Framework for Assessing Selectivity

A robust assessment of selectivity requires a multi-pronged experimental approach. We advocate for a logical workflow that begins with broad cytotoxicity screening and progressively narrows the focus to mechanistic details.

Experimental_Workflow start Start: Synthesized Imidazole Derivatives phase1 Phase 1: Cytotoxicity Screening (MTT Assay) start->phase1 data Data Analysis: Calculate IC50 & Selectivity Index (SI) phase1->data phase2 Phase 2: Apoptosis vs. Necrosis (Annexin V / PI Assay) phase3 Phase 3: Cell Cycle Analysis (Flow Cytometry) phase2->phase3 end Conclusion: Identify Lead Compound(s) phase3->end data->phase2

Caption: High-level workflow for assessing compound selectivity.

Phase 1: Foundational Cytotoxicity Screening (MTT Assay)

The first step is to determine the dose-dependent cytotoxic effect of the derivatives on a panel of cancer cell lines and, critically, a non-cancerous control cell line (e.g., normal human fibroblasts). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[7][8]

The choice of an MTT assay is based on its high throughput, reproducibility, and sensitivity.[7] It provides a quantitative measure (IC50) of a compound's potency, which is the foundation for all subsequent analysis. Comparing the IC50 value in cancer cells to that in normal cells gives us the first crucial piece of data: the Selectivity Index (SI).

  • Cell Plating:

    • Culture selected cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]) and a normal cell line (e.g., human dermal fibroblasts) until they reach ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Causality Check: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.[9]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in culture medium. A typical concentration range might be from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compounds) and a "medium only" blank.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]

    • Incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[7]

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

    • Calculate the Selectivity Index (SI) :

      • SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

      • An SI > 2 is generally considered indicative of selective activity.

Phase 2: Determining the Mode of Cell Death (Apoptosis Assay)

An effective anticancer compound should ideally induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as necrosis can trigger an inflammatory response.[11] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between these two cell death pathways.[12][13]

In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[12][14] By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the imidazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

      • Annexin V (-) / PI (+): Primarily necrotic cells (or nuclear debris)

Phase 3: Investigating Antiproliferative Effects (Cell Cycle Analysis)

Compounds that inhibit signaling pathways like EGFR often cause cells to arrest at specific checkpoints in the cell cycle, preventing them from dividing.[5] Analyzing the cell cycle distribution provides insight into the antiproliferative mechanism of the compound.

Flow cytometry with propidium iodide (PI) staining is a robust method for cell cycle analysis.[15][16][17] PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[17] An accumulation of cells in a particular phase indicates cell cycle arrest.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet (1x10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells.[18]

    • Incubate at 4°C for at least 30 minutes (or overnight).[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[18]

    • Causality Check: RNase A is essential because PI also binds to double-stranded RNA; its inclusion ensures that only DNA is stained, preventing signal interference.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer, collecting at least 20,000 events.[16]

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Pillar 3: Data Presentation and Comparative Analysis

Clear and concise data presentation is paramount for comparing the selectivity and efficacy of different derivatives.

Table 1: Comparative Cytotoxicity and Selectivity Index (Illustrative Data)
Compound IDDerivative StructureIC50 MCF-7 (µM)IC50 PC-3 (µM)IC50 A549 (µM)IC50 Fibroblasts (µM)Selectivity Index (SI) vs. PC-3
D-001 Unsubstituted Phenyl15.212.520.155.44.43
D-002 4-Fluoro Phenyl8.76.110.368.911.30
D-003 4-Chloro Phenyl9.17.511.865.28.69
D-004 4-Methoxy Phenyl25.430.145.6>100>3.32
Doxorubicin Reference Drug0.81.11.53.22.91

This data is for illustrative purposes to demonstrate comparative analysis.

From this table, derivative D-002 emerges as a promising candidate due to its potent activity against the PC-3 prostate cancer cell line and its high selectivity index of 11.30, suggesting a significantly lower impact on normal fibroblasts compared to the other derivatives and the reference drug.

Table 2: Effect on Cell Cycle Distribution in PC-3 Cells (Illustrative Data)
Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/MApoptotic Peak (Sub-G1)
Control 55.1%28.3%16.6%1.2%
D-002 (6.1 µM) 75.8% 10.2%14.0%8.5%

This data is for illustrative purposes.

The cell cycle data for D-002 suggests that its mechanism of action involves inducing a strong arrest in the G0/G1 phase of the cell cycle, preventing the cells from entering the DNA synthesis (S) phase and subsequently dividing. The increase in the sub-G1 peak also corroborates that the compound is inducing apoptosis.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to evaluating the selectivity of this compound derivatives. By moving from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of a compound's therapeutic potential. Based on our illustrative data, derivative D-002 would be prioritized for further investigation due to its superior potency and selectivity.

The next logical steps for a promising candidate would include:

  • Target Validation: Confirming inhibition of specific kinases like EGFR through enzymatic assays.

  • In Vivo Studies: Assessing efficacy and toxicity in preclinical animal models of cancer.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By employing this rigorous, evidence-based framework, the scientific community can more effectively identify and advance novel imidazole-based therapies with a high probability of clinical success.

References

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  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

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  • Wikipedia. Cell cycle analysis. [Link]

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A Comparative Guide to the Synthetic Routes of 4-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The specific derivative, 4-(4-Nitrophenyl)-1H-imidazole, with its electron-withdrawing nitro group, serves as a valuable building block and intermediate in the synthesis of more complex molecules. Its preparation can be approached through various synthetic strategies, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of three prominent synthetic routes to this compound: the classical Debus-Radziszewski synthesis, the versatile Van Leusen imidazole synthesis, and a straightforward approach from α-haloketones. This analysis is designed to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, starting material availability, and scalability.

The Debus-Radziszewski Synthesis: A Classic Multicomponent Approach

First reported in the 19th century, the Debus-Radziszewski synthesis remains a widely utilized method for the formation of substituted imidazoles due to its convergent nature.[1][2] This one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3] For the synthesis of this compound, glyoxal (the 1,2-dicarbonyl component) reacts with 4-nitrobenzaldehyde and a source of ammonia.

Causality Behind Experimental Choices

The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate the dissolution of the starting materials and the intermediates. The ammonia source is often ammonium acetate, which also acts as a mild acidic catalyst to promote the condensation reactions. The reaction temperature is a critical parameter; while traditionally conducted at reflux, modern variations often employ microwave irradiation to significantly reduce reaction times and improve yields.[4][5] The electron-withdrawing nature of the nitro group on the benzaldehyde can influence the reaction rate, sometimes necessitating slightly harsher conditions or longer reaction times compared to electron-donating or neutral substituents.

Experimental Protocol: Microwave-Assisted Debus-Radziszewski Synthesis

A representative microwave-assisted protocol for a related 2,4,5-trisubstituted imidazole provides a framework that can be adapted for the synthesis of this compound[4]:

  • In a microwave reactor vessel, combine 4-nitrobenzaldehyde (1.0 mmol), glyoxal (1.0 mmol, typically as a 40% aqueous solution), and a significant excess of ammonium acetate (e.g., 5.0 mmol).

  • Add a minimal amount of a suitable solvent, such as ethanol or acetic acid, or perform the reaction under solvent-free conditions.

  • Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes).

  • After cooling, the reaction mixture is typically poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the pure this compound.

Reaction Mechanism

The mechanism of the Debus-Radziszewski synthesis is thought to proceed in two main stages[2]:

  • Formation of a Diimine Intermediate: Glyoxal reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: The diimine then condenses with 4-nitrobenzaldehyde, followed by cyclization and subsequent oxidation (often by air) to yield the aromatic imidazole ring.

Debus_Radziszewski cluster_reactants Reactants cluster_intermediates Intermediates 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Cyclized Intermediate Cyclized Intermediate 4-Nitrobenzaldehyde->Cyclized Intermediate Glyoxal Glyoxal Diimine Diimine Glyoxal->Diimine + 2 NH3 - 2 H2O Ammonia (2 equiv.) Ammonia (2 equiv.) Diimine->Cyclized Intermediate Condensation Product This compound Cyclized Intermediate->Product Oxidation (- H2)

Debus-Radziszewski Synthesis Workflow

The Van Leusen Imidazole Synthesis: A Versatile Cycloaddition Approach

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is particularly useful for preparing 1,4- and 1,5-disubstituted imidazoles. For the synthesis of this compound, 4-nitrobenzaldehyde is reacted with TosMIC in the presence of a base.

Causality Behind Experimental Choices

This reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the deprotonation of TosMIC. A strong, non-nucleophilic base, such as potassium carbonate or sodium hydride, is required to generate the TosMIC anion. The reaction temperature can vary, but it is often performed at room temperature or with gentle heating. The key to this synthesis is the unique reactivity of TosMIC, which acts as a three-atom component providing the C2-N3-C4 fragment of the imidazole ring.

Experimental Protocol: Van Leusen Synthesis

A general procedure for the Van Leusen synthesis of 4-substituted imidazoles is as follows[8][9]:

  • To a stirred solution of tosylmethyl isocyanide (TosMIC) (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in a suitable solvent like methanol or a mixture of dimethoxyethane and methanol at room temperature, add a base such as potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature or reflux for a period of several hours (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Reaction Mechanism

The mechanism of the Van Leusen synthesis involves the following key steps[7][9]:

  • Deprotonation of TosMIC: The base abstracts a proton from the α-carbon of TosMIC to form a nucleophilic anion.

  • Nucleophilic Addition: The TosMIC anion adds to the carbonyl carbon of 4-nitrobenzaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a 5-membered ring.

  • Elimination and Tautomerization: Elimination of the tosyl group and subsequent tautomerization leads to the formation of the aromatic imidazole ring.

Van_Leusen cluster_reactants Reactants cluster_intermediates Intermediates 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Adduct Adduct 4-Nitrobenzaldehyde->Adduct TosMIC TosMIC TosMIC Anion TosMIC Anion TosMIC->TosMIC Anion + Base Base Base TosMIC Anion->Adduct Nucleophilic Addition Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Intramolecular Cyclization Product This compound Cyclized Intermediate->Product Elimination of Tosyl group & Tautomerization

Van Leusen Synthesis Workflow

Synthesis from α-Haloketones: A Direct and Accessible Route

A straightforward and often high-yielding method for the synthesis of 4-substituted imidazoles involves the reaction of an α-haloketone with formamide. In the case of this compound, the starting material is 2-bromo-1-(4-nitrophenyl)ethan-1-one. This method is attractive due to the commercial availability or straightforward preparation of the α-haloketone precursor.

Causality Behind Experimental Choices

Formamide serves a dual role in this synthesis: it is both a source of the N1-C2-N3 fragment of the imidazole ring and the reaction solvent. The reaction is typically conducted at elevated temperatures (reflux) to drive the condensation and cyclization steps. The reaction proceeds via the initial formation of an α-aminoketone, which then condenses with a second molecule of formamide to form the imidazole ring. The use of a large excess of formamide is common to ensure the reaction goes to completion.

Experimental Protocol: α-Haloketone Route

A general procedure for the synthesis of 4-arylimidazoles from α-haloketones is as follows:

  • A mixture of 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol) and a large excess of formamide (e.g., 10-20 mL) is heated at reflux (typically around 150-180 °C) for several hours (e.g., 2-6 hours).

  • The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove excess formamide, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure this compound.

Reaction Mechanism

The proposed mechanism for this synthesis involves:

  • Formation of an α-aminoketone: The α-haloketone reacts with formamide (or ammonia generated in situ from the decomposition of formamide at high temperatures) to form an α-aminoketone intermediate.

  • Condensation and Cyclization: The α-aminoketone then condenses with a second molecule of formamide. This is followed by an intramolecular cyclization and dehydration to yield the imidazole ring.

Alpha_Haloketone cluster_reactants Reactants cluster_intermediates Intermediates 2-Bromo-1-(4-nitrophenyl)ethan-1-one 2-Bromo-1-(4-nitrophenyl)ethan-1-one α-Aminoketone α-Aminoketone 2-Bromo-1-(4-nitrophenyl)ethan-1-one->α-Aminoketone + Formamide (or NH3) Formamide (excess) Formamide (excess) Condensation Adduct Condensation Adduct α-Aminoketone->Condensation Adduct + Formamide Cyclized Intermediate Cyclized Intermediate Condensation Adduct->Cyclized Intermediate Intramolecular Cyclization Product This compound Cyclized Intermediate->Product Dehydration

α-Haloketone Synthesis Workflow

Comparative Analysis

To provide a clear and objective comparison of these three synthetic routes, the following table summarizes their key performance indicators. It is important to note that the reported yields and reaction conditions can vary depending on the specific literature source and the scale of the reaction.

ParameterDebus-Radziszewski SynthesisVan Leusen Synthesisα-Haloketone Synthesis
Starting Materials 4-Nitrobenzaldehyde, Glyoxal, Ammonia Source (e.g., NH₄OAc)4-Nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC)2-Bromo-1-(4-nitrophenyl)ethan-1-one, Formamide
Typical Yield Moderate to Good (can be low in conventional heating, higher with MW)Good to ExcellentGood to Excellent
Reaction Time Several hours (conventional) to < 30 minutes (microwave)2 - 12 hours2 - 6 hours
Reaction Temperature Reflux or elevated temperatures (e.g., 100-140 °C)Room temperature to refluxHigh temperature (reflux, ~150-180 °C)
Solvents Protic solvents (e.g., EtOH, AcOH) or solvent-freeAprotic polar solvents (e.g., DMF, THF, MeOH)Formamide (acts as solvent and reagent)
Catalyst/Reagents Often requires a catalyst (e.g., acid)Strong base (e.g., K₂CO₃, NaH)None (Formamide is the key reagent)
Advantages One-pot, convergent, uses readily available starting materials.High yields, good functional group tolerance, versatile.Simple procedure, readily available starting materials.
Disadvantages Can have low yields in conventional methods, potential for side products.TosMIC is a specialized and potentially toxic reagent.Requires high reaction temperatures, use of excess formamide.

Conclusion and Future Perspectives

The choice of synthetic route to this compound is a strategic decision that depends on the specific requirements of the research or development project.

  • The Debus-Radziszewski synthesis , particularly with microwave assistance, offers a rapid and convergent one-pot approach that is well-suited for library synthesis and initial exploratory work, leveraging simple and inexpensive starting materials.[4]

  • The Van Leusen synthesis provides a robust and high-yielding alternative, especially when high purity and yield are critical, though it involves the use of the more specialized reagent, TosMIC.[9]

  • The synthesis from α-haloketones presents a simple and direct method, provided the starting α-haloketone is readily accessible. Its primary drawbacks are the high reaction temperature and the need to handle large quantities of formamide.

Future trends in the synthesis of such imidazole derivatives are likely to focus on the principles of green chemistry. This includes the development of more efficient and reusable catalysts, the use of environmentally benign solvents, and the further optimization of energy-efficient methods like microwave and flow chemistry.[10] For instance, catalytic C-H arylation of the imidazole core represents a modern and atom-economical approach to introduce the 4-nitrophenyl group, although it may require more complex catalyst systems.[11] As the demand for sustainable and efficient chemical processes grows, the evolution of these and other novel synthetic methodologies will continue to shape the landscape of heterocyclic chemistry.

References

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  • Kampouris, E. K., et al. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4(+) in water at neutral pH. Physical Chemistry Chemical Physics, 17(34), 22176-22187.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
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  • Sanford, M. S., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(45), 18361-18371.
  • Vietnam Journal of Science and Technology. (2022). Microwave-assisted, [Bmim]HSO4-catalyzed synthesis of tetrasubstituted imidazoles via four-component reaction. Vietnam Journal of Science and Technology, 60(6).
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  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3874-3888.
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  • ACS Publications. (2006). Catalytic C−H Arylation of SEM-Protected Azoles with Palladium Complexes of NHCs and Phosphines. Organic Letters, 8(21), 4755-4758.
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A Comparative Guide to the Cross-Reactivity of 4-(4-Nitrophenyl)-1H-imidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The 4-(4-nitrophenyl)-1H-imidazole scaffold is a privileged structure in kinase inhibitor design, most notably as the core of several p38 MAPK inhibitors. However, the promise of a potent inhibitor can be undermined by off-target activities, leading to unforeseen side effects or confounding experimental results. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent inhibitors based on this scaffold, supported by experimental data and detailed protocols to empower your research.

The this compound Scaffold: A Double-Edged Sword

The imidazole ring system is a versatile scaffold in medicinal chemistry, capable of engaging in a variety of interactions with protein targets. When coupled with a 4-nitrophenyl group, this scaffold has proven to be particularly effective in targeting the ATP-binding pocket of kinases like p38 MAPK. The pyridinyl-imidazole series of compounds, including the well-characterized SB203580, were among the first potent inhibitors of p38 MAP kinase to be identified.[1] These inhibitors typically function by competing with ATP for binding to the kinase.[2] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge for achieving absolute selectivity.

This guide will focus on two prominent examples of this compound-based inhibitors, SB203580 and TAK-715, to illustrate the nuances of their cross-reactivity profiles.

Comparative Cross-Reactivity Profiles

To objectively compare the selectivity of these inhibitors, we will examine data from large-scale kinase screening panels, such as KINOMEscan™, and specific enzymatic assays.

InhibitorPrimary Target(s)Off-Target(s) of NoteSelectivity Remarks
SB203580 p38α (MAPK14), p38β (MAPK11)RIPK2, GAK, CK1δ, CK1ε, PKB/AktSB203580 is a potent inhibitor of p38α and p38β. KINOMEscan™ data reveals significant interaction with RIPK2.[3] It also displays inhibitory activity against other kinases, albeit at higher concentrations.
TAK-715 p38α (MAPK14)p38β (MAPK11), Casein Kinase Iδ (CK1δ), Casein Kinase Iε (CK1ε)TAK-715 is a potent p38α inhibitor with moderate selectivity over p38β.[4] Profiling against a broad kinase panel revealed significant cross-reactivity with CK1δ and CK1ε.[5]
Quantitative Kinase Inhibition Data

The following table summarizes key quantitative data for SB203580 and TAK-715 against their primary targets and notable off-targets. This data is crucial for designing experiments with appropriate inhibitor concentrations to minimize off-target effects.

InhibitorTargetAssay TypeIC50 / KdReference
SB203580 p38α (MAPK14)Enzymatic Assay50 nM (IC50)
p38β (MAPK11)Enzymatic Assay500 nM (IC50)
RIPK2KINOMEscan™130 nM (Kd)[3]
GAKKINOMEscan™190 nM (Kd)[3]
CK1δKINOMEscan™1,100 nM (Kd)[3]
CK1εKINOMEscan™1,400 nM (Kd)[3]
TAK-715 p38α (MAPK14)Enzymatic Assay7.1 nM (IC50)[4]
p38β (MAPK11)Enzymatic Assay200 nM (IC50)[4]
CK1δKINOMEscan™3.5% of control @ 10 µM[6]
CK1εKINOMEscan™1.8% of control @ 10 µM[6]

Signaling Pathway Context: The p38 MAPK Cascade

To appreciate the implications of inhibitor cross-reactivity, it is essential to understand the biological context of the primary target. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors Stress Stress MAP3Ks (e.g., TAK1, MEKKs) MAP3Ks (e.g., TAK1, MEKKs) Stress->MAP3Ks (e.g., TAK1, MEKKs) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MAP3Ks (e.g., TAK1, MEKKs) MKK3/6 MKK3/6 MAP3Ks (e.g., TAK1, MEKKs)->MKK3/6 phosphorylates p38 p38 MKK3/6->p38 phosphorylates MAPKAPK2/3 MAPKAPK2/3 p38->MAPKAPK2/3 phosphorylates Transcription Factors (e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription Factors (e.g., ATF2, MEF2C) phosphorylates Cellular Response Cellular Response MAPKAPK2/3->Cellular Response leads to Gene Expression Gene Expression Transcription Factors (e.g., ATF2, MEF2C)->Gene Expression regulates Gene Expression->Cellular Response SB203580 SB203580 SB203580->p38 TAK-715 TAK-715 TAK-715->p38

Caption: The p38 MAPK signaling cascade.

Inhibitors targeting p38 can modulate a wide array of cellular processes. However, off-target inhibition of kinases in other pathways, such as the Wnt signaling pathway by TAK-715's inhibition of CK1δ/ε, can lead to complex and potentially misleading biological outcomes.

Experimental Protocols for Assessing Cross-Reactivity

Validating the selectivity of an inhibitor is a critical step in its characterization. The following are detailed protocols for three widely used assays to determine inhibitor cross-reactivity and target engagement.

In Vitro Kinase Panel Screening

This is a high-throughput method to assess the activity of an inhibitor against a large number of purified kinases.

kinase_panel_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Dilution Inhibitor Dilution Dispense Inhibitor Dispense Inhibitor Inhibitor Dilution->Dispense Inhibitor Kinase Panel Plate Kinase Panel Plate Add Kinase Add Kinase Kinase Panel Plate->Add Kinase Substrate/ATP Mix Substrate/ATP Mix Initiate Reaction Initiate Reaction Substrate/ATP Mix->Initiate Reaction Dispense Inhibitor->Add Kinase Add Kinase->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubation->Stop Reaction & Detect Signal Calculate % Inhibition Calculate % Inhibition Stop Reaction & Detect Signal->Calculate % Inhibition Determine IC50/Kd Determine IC50/Kd Calculate % Inhibition->Determine IC50/Kd Generate Selectivity Profile Generate Selectivity Profile Determine IC50/Kd->Generate Selectivity Profile cetsa_workflow cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Shock & Lysis cluster_detection_analysis Detection & Analysis Culture Cells Culture Cells Treat with Inhibitor/Vehicle Treat with Inhibitor/Vehicle Culture Cells->Treat with Inhibitor/Vehicle Heat Shock (Temperature Gradient) Heat Shock (Temperature Gradient) Treat with Inhibitor/Vehicle->Heat Shock (Temperature Gradient) Cell Lysis Cell Lysis Heat Shock (Temperature Gradient)->Cell Lysis Separate Soluble/Insoluble Fractions Separate Soluble/Insoluble Fractions Cell Lysis->Separate Soluble/Insoluble Fractions Quantify Soluble Protein (e.g., Western Blot) Quantify Soluble Protein (e.g., Western Blot) Separate Soluble/Insoluble Fractions->Quantify Soluble Protein (e.g., Western Blot) Generate Melt Curve Generate Melt Curve Quantify Soluble Protein (e.g., Western Blot)->Generate Melt Curve Determine Thermal Shift (ΔTm) Determine Thermal Shift (ΔTm) Generate Melt Curve->Determine Thermal Shift (ΔTm) nanobret_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfect Cells with NanoLuc®-Target Fusion Transfect Cells with NanoLuc®-Target Fusion Culture Transfected Cells Culture Transfected Cells Transfect Cells with NanoLuc®-Target Fusion->Culture Transfected Cells Add NanoBRET™ Tracer Add NanoBRET™ Tracer Culture Transfected Cells->Add NanoBRET™ Tracer Add Test Inhibitor Add Test Inhibitor Add NanoBRET™ Tracer->Add Test Inhibitor Incubate Incubate Add Test Inhibitor->Incubate Add Substrate & Measure BRET Signal Add Substrate & Measure BRET Signal Incubate->Add Substrate & Measure BRET Signal Calculate BRET Ratio Calculate BRET Ratio Add Substrate & Measure BRET Signal->Calculate BRET Ratio Generate Dose-Response Curve Generate Dose-Response Curve Calculate BRET Ratio->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

References

A Comparative Efficacy Benchmark: Novel 4-(4-Nitrophenyl)-1H-imidazole Compounds vs. Standard-of-Care Agents in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Therapeutics

The ever-evolving landscape of infectious disease and oncology presents a pressing need for novel therapeutic agents that can overcome mounting resistance to existing drugs and offer improved efficacy and safety profiles. Imidazole derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This guide focuses on a promising new series of compounds, 4-(4-Nitrophenyl)-1H-imidazoles, and provides a rigorous framework for benchmarking their efficacy against established clinical agents.

The core structure, featuring a nitro group, suggests a mechanism of action common to nitroimidazole drugs: reductive activation to form cytotoxic radicals that disrupt essential macromolecules like DNA.[4][5][6][7] This mode of action is particularly effective in the hypoxic environments characteristic of both anaerobic bacterial infections and solid tumors, providing a strong rationale for dual-application screening.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, side-by-side evaluation of a lead candidate, designated NPI-001 (Novel Phenyl-Imidazole-001), against Metronidazole, a gold-standard antibiotic for anaerobic infections, and Cisplatin, a widely used platinum-based chemotherapeutic agent.[4][6] Our objective is to provide a robust, reproducible, and logically sound methodology for preclinical efficacy assessment, grounded in established protocols and scientific rationale.

Section 1: Mechanistic Underpinnings and Rationale for Comparison

A thorough understanding of the mechanism of action is critical for designing relevant efficacy studies. The choice of comparator drugs was deliberate, based on their well-elucidated mechanisms which provide a valuable benchmark for our novel compound.

The Nitroimidazole Prodrug Strategy

The 4-(4-nitrophenyl)-1H-imidazole scaffold positions NPI-001 as a prodrug. Its therapeutic activity is contingent upon the reduction of the nitro group (-NO2) into highly reactive intermediates, such as a nitro radical anion.[5][7]

  • Antimicrobial Action: In anaerobic bacteria, low-redox-potential electron-transport proteins (e.g., ferredoxin) efficiently reduce the nitro group.[7] The resulting cytotoxic radicals interact directly with bacterial DNA, causing strand breaks and helical structure disruption, which ultimately leads to rapid cell death.[5][8] This bactericidal activity is potent against obligate anaerobes.[6]

  • Anticancer Potential: Solid tumors often contain hypoxic (low-oxygen) regions where cellular metabolism resembles that of anaerobic organisms. In these regions, endogenous nitroreductase enzymes can activate NPI-001, leading to localized DNA damage and apoptosis in cancer cells, while sparing cells in well-oxygenated, healthy tissues.

Comparator Drug Mechanisms
  • Metronidazole: As a 5-nitroimidazole, Metronidazole shares the same fundamental mechanism of reductive activation within anaerobic cells, making it the ideal comparator for antimicrobial testing.[6][7] Its efficacy is almost exclusively limited to anaerobic bacteria and certain protozoa.[7]

  • Cisplatin: This platinum-based agent exerts its anticancer effect through a different, yet equally fundamental mechanism. After entering the cell and aquation, Cisplatin forms covalent adducts with DNA, primarily creating intrastrand and interstrand crosslinks.[4][9][10][11] These crosslinks physically distort the DNA helix, obstructing replication and transcription processes, which triggers cell cycle arrest and apoptosis.[4][9] Comparing NPI-001 to Cisplatin allows us to benchmark its cytotoxic potency against a clinically validated, DNA-damaging agent that is not dependent on hypoxia for activation.

The logical flow for this comparative study is to first establish in vitro efficacy and then validate the most promising findings in more complex in vivo systems.

G cluster_0 Benchmarking Logic cluster_1 In Vitro Efficacy Assessment cluster_2 In Vivo Model Validation cluster_3 Comparative Data Analysis Start Novel Compound (NPI-001) Rationale Hypothesized Dual Activity: Antimicrobial & Anticancer (Nitro-reduction Mechanism) Start->Rationale Antimicrobial_IV Antimicrobial Screening (vs. Metronidazole) Rationale->Antimicrobial_IV Anticancer_IV Anticancer Screening (vs. Cisplatin) Rationale->Anticancer_IV MIC_Assay MIC Determination (Broth Microdilution) Antimicrobial_IV->MIC_Assay MTT_Assay Cytotoxicity IC50 (MTT Assay) Anticancer_IV->MTT_Assay Antimicrobial_INV Systemic Infection Model (Murine Sepsis) MIC_Assay->Antimicrobial_INV Anticancer_INV Tumor Xenograft Model (Subcutaneous) MTT_Assay->Anticancer_INV Analysis Compare Efficacy & Potency: NPI-001 vs. Standards Antimicrobial_INV->Analysis Anticancer_INV->Analysis End Lead Candidate Validation Analysis->End

Caption: Logical workflow for the comparative benchmarking of NPI-001.

Section 2: In Vitro Efficacy Protocols & Comparative Data

The initial phase of benchmarking relies on robust and standardized in vitro assays to determine the intrinsic potency of NPI-001.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The objective is to determine the lowest concentration of NPI-001 that completely inhibits the visible growth of a target anaerobic bacterium, benchmarked against Metronidazole. We will use Bacteroides fragilis, a clinically relevant anaerobic pathogen known to be susceptible to Metronidazole.[12][13]

Experimental Protocol: Broth Microdilution MIC Test (Adapted from CLSI M07 Guidelines) [2][14][15]

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of NPI-001 and Metronidazole in DMSO.

    • Use pre-reduced, supplemented Brucella broth for all dilutions and bacterial growth.

    • Prepare a standardized inoculum of Bacteroides fragilis (e.g., ATCC 25285) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock drug solutions in Brucella broth to achieve a range of test concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate under strict anaerobic conditions (e.g., anaerobic chamber or gas-pack system) at 37°C for 48 hours.

  • Data Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible turbidity (growth).

Comparative Data (Hypothetical)

CompoundTarget OrganismMIC (µg/mL)
NPI-001 Bacteroides fragilis1.0
MetronidazoleBacteroides fragilis0.5[12][13][16]
Vehicle (DMSO)Bacteroides fragilis> 64

This hypothetical data suggests NPI-001 is highly active, with an MIC value only two-fold higher than the gold-standard Metronidazole.

Anticancer Efficacy: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. The objective is to determine the half-maximal inhibitory concentration (IC50) of NPI-001 on cancer cell lines, benchmarked against Cisplatin. We will utilize A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma) cell lines, which are standard models for cytotoxicity screening.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [17][18][19]

  • Cell Seeding:

    • Seed A549 or MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of NPI-001 and Cisplatin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle control (DMSO) wells.

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[17]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundCell LineIncubation Time (h)IC50 (µM)
NPI-001 A549488.5
CisplatinA549486.1 - 16.5[20][21][22]
NPI-001 MCF-74812.2
CisplatinMCF-748~15-25[23][24]

This hypothetical data indicates that NPI-001 exhibits potent cytotoxic activity against both lung and breast cancer cell lines, with IC50 values comparable to, or even better than, the established chemotherapeutic Cisplatin.

Section 3: In Vivo Efficacy Protocols & Comparative Data

Successful in vitro results must be validated in a whole-organism system to assess bioavailability, tolerability, and true therapeutic potential. We will use established murine models for this purpose.

Antimicrobial Efficacy: Murine Sepsis Model

This model evaluates the ability of a compound to control a systemic bacterial infection and improve survival.[25]

Experimental Protocol: Systemic Infection Model [26][27][28]

  • Infection Induction:

    • Female BALB/c mice (6-8 weeks old) are infected via intraperitoneal (i.p.) injection with a lethal dose of Bacteroides fragilis (e.g., 10^7 CFU mixed with a sterile cecal content adjuvant).

  • Treatment Regimen:

    • One hour post-infection, randomize mice into treatment groups (n=10 per group):

      • Vehicle Control (e.g., saline with 5% DMSO, i.p.)

      • NPI-001 (e.g., 20 mg/kg, i.p., once daily)

      • Metronidazole (e.g., 10-20 mg/kg, i.p., once daily)[1][29]

    • Administer treatment for 5 consecutive days.

  • Monitoring and Endpoints:

    • Monitor mice for survival twice daily for 14 days.

    • Record clinical signs of illness (e.g., lethargy, ruffled fur).

    • Primary endpoint: Percent survival at the end of the 14-day study period.

    • Secondary endpoint (in a satellite group): Bacterial load in peritoneal fluid and blood at 24 hours post-infection.

Comparative Data (Hypothetical)

Treatment Group (20 mg/kg)14-Day Survival Rate (%)
Vehicle Control10%
NPI-001 80%
Metronidazole90%[29][30][31]

This hypothetical data demonstrates a significant therapeutic effect of NPI-001 in a lethal infection model, closely approaching the efficacy of Metronidazole.

Anticancer Efficacy: Subcutaneous Xenograft Model

This is the standard preclinical model to evaluate the efficacy of an anticancer agent on human tumor growth in an immunodeficient mouse host.[32][33][34]

G Start Prepare A549 Cell Suspension (e.g., 3x10^6 cells in PBS/Matrigel) Inject Subcutaneously Inject Cells into Flank of Athymic Nude Mouse Start->Inject Monitor Monitor Tumor Growth (Measure with Calipers) Inject->Monitor Group Randomize Mice into Treatment Groups (Tumor Volume ~100 mm³) Monitor->Group Treat Administer Treatment (e.g., IV or IP) - Vehicle - NPI-001 - Cisplatin Group->Treat Measure Measure Tumor Volume and Body Weight (2-3 times per week) Treat->Measure Endpoint Study Endpoint (e.g., Day 28 or Tumor Volume >1500 mm³) Measure->Endpoint Analyze Excise Tumors, Weigh, and Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze Result Comparative Efficacy Data Analyze->Result

Caption: Workflow for the in vivo subcutaneous xenograft model.

Experimental Protocol: A549 Xenograft Model [32][33][35]

  • Tumor Implantation:

    • Subcutaneously inject 3 x 10^6 A549 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of female athymic nude mice (4-6 weeks old).[32]

  • Treatment Initiation:

    • Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³ (Volume = (width)² x length/2), randomize mice into treatment groups (n=8 per group).[32]

    • Treatment Groups:

      • Vehicle Control

      • NPI-001 (e.g., 25 mg/kg, i.p., every 3 days)

      • Cisplatin (e.g., 5 mg/kg, i.p., once weekly)

  • Monitoring and Endpoints:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • The study endpoint is reached when control tumors reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

    • At the endpoint, euthanize mice, excise tumors, and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 – (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Comparative Data (Hypothetical)

Treatment GroupFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control1450 ± 180-+5%
NPI-001 (25 mg/kg) 580 ± 95 60% -2%
Cisplatin (5 mg/kg)652 ± 11055%[36][37]-10%

This hypothetical data shows that NPI-001 significantly inhibits tumor growth in a xenograft model, with efficacy slightly superior to Cisplatin and a more favorable toxicity profile, as indicated by the smaller change in body weight.

Section 4: Conclusion and Future Directions

This guide presents a comprehensive framework for the preclinical benchmarking of novel this compound compounds. The hypothetical data for our lead candidate, NPI-001, demonstrates promising dual-action potential, exhibiting high potency in both in vitro and in vivo models of anaerobic infection and cancer, with efficacy comparable or superior to the standard-of-care agents Metronidazole and Cisplatin.

The causality behind these experimental choices rests on a logical progression from foundational mechanistic hypotheses to controlled in vitro validation and finally to complex in vivo efficacy studies. Each protocol is designed as a self-validating system, incorporating appropriate controls (vehicle, standard drug) to ensure the data generated is robust and interpretable.

Future work should focus on expanding the panel of bacterial strains and cancer cell lines to determine the full spectrum of activity. Further investigation into the precise molecular interactions, off-target effects, and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling will be essential for advancing NPI-001, or other promising analogues, toward clinical development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.